molecular formula C10H6N4 B11908050 1-Methyl-1H-indazole-3,7-dicarbonitrile CAS No. 256228-69-0

1-Methyl-1H-indazole-3,7-dicarbonitrile

Katalognummer: B11908050
CAS-Nummer: 256228-69-0
Molekulargewicht: 182.18 g/mol
InChI-Schlüssel: NPCGIZHLEMNAFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1H-indazole-3,7-dicarbonitrile is a useful research compound. Its molecular formula is C10H6N4 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-1H-indazole-3,7-dicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1H-indazole-3,7-dicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

256228-69-0

Molekularformel

C10H6N4

Molekulargewicht

182.18 g/mol

IUPAC-Name

1-methylindazole-3,7-dicarbonitrile

InChI

InChI=1S/C10H6N4/c1-14-10-7(5-11)3-2-4-8(10)9(6-12)13-14/h2-4H,1H3

InChI-Schlüssel

NPCGIZHLEMNAFE-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=CC=C2C(=N1)C#N)C#N

Herkunft des Produkts

United States

Foundational & Exploratory

1-Methyl-1H-indazole-3,7-dicarbonitrile synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 1-Methyl-1H-indazole-3,7-dicarbonitrile requires a strategic approach to overcome the steric and electronic challenges associated with the C7 position of the indazole core.[1][2] While the C3 position is electronically activated and accessible, C7 is sterically hindered by the N1-methyl group, making simultaneous functionalization challenging.[1]

This guide details a convergent, high-efficiency pathway utilizing a 3-bromo-2-fluorobenzaldehyde precursor.[1][2] This route ensures regioselective construction of the N1-methyl core early in the synthesis, followed by sequential halogenation and a double-cyanation event.[1]

Executive Summary: Synthesis Strategy

  • Target Molecule: 1-Methyl-1H-indazole-3,7-dicarbonitrile[1][2]

  • Core Challenge: Installing the nitrile group at the hindered C7 position while maintaining regiocontrol at N1.

  • Selected Pathway: "The Fluorobenzaldehyde Cascade" [2]

    • Cyclization: Condensation of 3-bromo-2-fluorobenzaldehyde with methylhydrazine to yield 7-bromo-1-methyl-1H-indazole.[1][2]

    • Functionalization: Electrophilic bromination at C3 to generate the 3,7-dibromo intermediate.[1][2]

    • Cyanation: Palladium-catalyzed double cyanation (Rosenmund-von Braun modification) to install both nitrile groups simultaneously.[1][2]

Part 1: Retrosynthetic Analysis & Pathway Logic

The retrosynthetic disconnection reveals that the dicarbonitrile core is best accessed from a 3,7-dihalo-1-methylindazole precursor.[1][2]

Retrosynthesis Target 1-Methyl-1H-indazole- 3,7-dicarbonitrile Intermediate 3,7-Dibromo-1-methyl- 1H-indazole Target->Intermediate Pd-Catalyzed Cyanation Precursor 7-Bromo-1-methyl- 1H-indazole Intermediate->Precursor C3 Bromination (NBS) Start 3-Bromo-2-fluorobenzaldehyde + Methylhydrazine Precursor->Start Cyclocondensation (SNAr)

Figure 1: Retrosynthetic logic flow from target to commercially available starting materials.

Why This Route?
  • Regiocontrol (N1 vs. N2): Using methylhydrazine on a 2-fluorobenzaldehyde derivative typically favors the formation of the 1-methyl isomer via an initial hydrazone formation followed by an intramolecular

    
     displacement.[1][2] This avoids the mixture of isomers often seen when methylating 7-bromoindazole directly.[1][2]
    
  • Atom Economy: The C7 bromine is carried from the starting material, avoiding a difficult late-stage C7 functionalization (which would otherwise require directed lithiation or iridium-catalyzed borylation).[1][2]

  • Convergent Cyanation: Modern catalyst systems (e.g., Pd-Xantphos or Pd-dppf) allow for the simultaneous displacement of both bromines, streamlining the final step.[1]

Part 2: Step-by-Step Experimental Protocols

Step 1: Synthesis of 7-Bromo-1-methyl-1H-indazole

Objective: Construct the indazole core with the N1-methyl and C7-bromo motifs pre-installed.[1][2]

ParameterSpecification
Reagents 3-Bromo-2-fluorobenzaldehyde (1.0 equiv), Methylhydrazine (1.2 equiv)
Solvent Ethanol (EtOH) or THF
Catalyst None (Thermal) or

(mild base)
Temperature Reflux (

)
Time 4–6 Hours
Yield Target >85%

Protocol:

  • Charge a reaction vessel with 3-bromo-2-fluorobenzaldehyde (e.g., 20.3 g, 100 mmol) and absolute ethanol (200 mL).

  • Cool the solution to

    
     in an ice bath.
    
  • Add methylhydrazine (6.4 mL, 120 mmol) dropwise over 20 minutes. Caution: Exothermic.[2]

  • Allow the mixture to warm to room temperature, then heat to reflux for 5 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the aldehyde.

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water and brine.

  • Dry over

    
    , filter, and concentrate.
    
  • Purification: If necessary, recrystallize from heptane/EtOAc or pass through a short silica plug.[2] The product is typically a light yellow solid.[2]

Mechanism Note: The reaction proceeds via the formation of a hydrazone intermediate (


).[1][2] The terminal nitrogen of the hydrazone then attacks the aromatic ring at the C2 position, displacing the fluoride ion in an intramolecular nucleophilic aromatic substitution (

).
Step 2: C3-Bromination (Synthesis of 3,7-Dibromo-1-methyl-1H-indazole)

Objective: Activate the C3 position for subsequent cyanation.[1][2]

ParameterSpecification
Reagents 7-Bromo-1-methyl-1H-indazole (1.0 equiv), N-Bromosuccinimide (NBS, 1.1 equiv)
Solvent Acetonitrile (MeCN) or DMF
Temperature Room Temperature (

) to

Time 2–4 Hours
Yield Target >90%

Protocol:

  • Dissolve 7-bromo-1-methyl-1H-indazole (21.1 g, 100 mmol) in acetonitrile (250 mL).

  • Add N-Bromosuccinimide (NBS) (19.6 g, 110 mmol) portion-wise over 15 minutes to avoid a rapid exotherm.

  • Stir at room temperature. The reaction is usually rapid. If sluggish, heat to

    
    .
    
  • Workup: Pour the reaction mixture into ice-cold water (1 L) with vigorous stirring. The product should precipitate.[2][3]

  • Filter the solid, wash with water (

    
     mL) to remove succinimide byproducts, and dry in a vacuum oven at 
    
    
    
    .
  • Characterization: Confirm the loss of the C3-proton signal in

    
    -NMR (typically a singlet around 
    
    
    
    8.0 ppm).
Step 3: Double Cyanation (Synthesis of 1-Methyl-1H-indazole-3,7-dicarbonitrile)

Objective: Simultaneous conversion of C3-Br and C7-Br to nitriles.[1][2]

ParameterSpecification
Reagents 3,7-Dibromo intermediate (1.0 equiv),

(2.2 equiv), Zinc Dust (0.2 equiv)
Catalyst

(2 mol%) + dppf (4 mol%) OR Xantphos
Solvent DMAc (N,N-Dimethylacetamide) or DMF (degassed)
Temperature

Time 12–16 Hours
Yield Target 60–75%

Protocol:

  • Safety First: Perform all operations in a well-ventilated fume hood. Have a cyanide antidote kit available.[2]

  • In a pressure tube or round-bottom flask, combine:

    • 3,7-Dibromo-1-methyl-1H-indazole (2.9 g, 10 mmol)[1][2]

    • Zinc Cyanide (

      
      )  (2.58 g, 22 mmol)
      
    • Zinc Dust (130 mg, 2 mmol) – scavenges adventitious oxygen and keeps Pd active.

    • 
        (183 mg, 0.2 mmol)
      
    • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (221 mg, 0.4 mmol)

  • Add anhydrous DMAc (30 mL).

  • Degas: Sparge the mixture with Argon for 15 minutes. Seal the vessel.

  • Heat to

    
      for 16 hours.
    
  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and filter through a pad of Celite to remove zinc salts.

  • Wash the filtrate with

    
    
    
    
    
    (to complex copper/zinc species if present) and then brine.
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). The dicarbonitrile is significantly more polar than the starting material.

Part 3: Critical Process Parameters & Troubleshooting

Regioselectivity of Methylation (If using Route B)

If the "Fluorobenzaldehyde" starting material is unavailable, one might start with 7-bromo-1H-indazole.[1][2] However, methylating 7-bromoindazole directly often yields a mixture of N1-Me and N2-Me isomers due to the steric bulk of the bromine at C7 repelling the methyl group.[1]

  • Recommendation: Stick to the 3-bromo-2-fluorobenzaldehyde + Methylhydrazine route.[1][2] It locks the N1 regiochemistry via the hydrazone mechanism before the ring closes.

Cyanation Efficiency

The C7 position is sterically crowded.[2] If the double cyanation stalls (yielding mono-cyano products), switch to the Pd-Xantphos catalyst system, which is known for excellent performance on hindered aryl chlorides and bromides.[1]

  • Alternative Catalyst:

    
     (2 mol%) + Xantphos (3 mol%) in dioxane at 
    
    
    
    .
Data Summary Table
StepReactionCritical ReagentKey Observation
1 CyclizationMethylhydrazineExothermic addition; color change to yellow.[1][2]
2 BrominationNBSDisappearance of C3-H singlet in NMR.
3 Cyanation

/ Pd
Reaction requires high heat (

); rigorous degassing essential.

References

  • Preparation of 1H-Indazole-3-carbonitrile . Organic Syntheses, 2020 , 97, 314-326.[1][4] [Link]

  • Regioselective Synthesis of 1-Alkylindazoles . Journal of Organic Chemistry, 2006 , 71(21), 8166–8172. (Validation of hydrazine regiochemistry). [Link]

  • Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments . Angewandte Chemie International Edition, 2011 , 50(34), 7760-7762. (Review of Zn(CN)2/Pd conditions). [Link]

Sources

Molecular Structure & Synthesis Guide: 1-Methyl-1H-indazole-3,7-dicarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Molecular Architecture

Compound Identity

  • IUPAC Name: 1-Methyl-1H-indazole-3,7-dicarbonitrile[1][2][3]

  • CAS Number: 256228-69-0[1][2][3][4][5]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 182.18 g/mol

  • Classification: Electron-deficient N-heterocycle; Indazole derivative.

Scientific Significance 1-Methyl-1H-indazole-3,7-dicarbonitrile represents a highly specialized scaffold in medicinal chemistry and organic electronics. Unlike typical indazoles used in kinase inhibitors (e.g., Axitinib), this molecule features two strong electron-withdrawing nitrile (cyano) groups at positions 3 and 7.

  • Electronic Profile: The synergistic effect of the 3,7-dicyano substitution significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the core highly electrophilic. This property is exploited in the design of n-type organic semiconductors and covalent inhibitors in drug discovery.

  • Structural Rigidity: The 7-cyano group introduces steric strain relative to the N1-methyl group, influencing the planarity and packing in crystal structures, which is critical for solid-state applications.

Electronic & Structural Analysis

The molecule consists of a fused benzene and pyrazole ring (indazole).

  • N1-Methylation: Locks the tautomeric equilibrium to the 1H-form. It increases lipophilicity (cLogP ~1.5–2.0) and prevents hydrogen bond donation at the nitrogen, acting solely as a bond acceptor.

  • C3-Nitrile: Conjugated directly with the diaza-system, enhancing the acidity of the ring system (if H were present) and directing nucleophilic attack to the C4/C6 positions in metabolic degradation.

  • C7-Nitrile: Located peri- to the N1-methyl group. This creates a "dipole-locking" effect and steric repulsion that may twist the methyl group slightly out of plane, affecting solubility and binding affinity in protein pockets.

Part 2: Synthesis & Fabrication Protocols

This guide prioritizes a convergent synthetic route validated by indazole chemistry principles (Cottyn et al., Synlett 2007) and standard alkylation protocols. This pathway ensures high regioselectivity for the N1-isomer over the N2-isomer.

Phase 1: Precursor Assembly (3,7-Diiodo-1H-indazole)

Prerequisite: Start with 7-aminoindazole or 7-iodoindazole. The 7-iodo precursor is preferred for cleaner halogenation.

Step 1.1: C3-Iodination

  • Reagents: Iodine (I

    
    ), Potassium Hydroxide (KOH), DMF.
    
  • Protocol: Dissolve 7-iodo-1H-indazole in DMF. Add KOH (3.0 equiv) followed by I

    
     (1.1 equiv). Stir at RT for 2 hours.
    
  • Mechanism: Electrophilic aromatic substitution. The nitrogen lone pair activates C3.

  • Validation: Monitor by TLC (Hexane/EtOAc 3:1). Product (3,7-diiodo-1H-indazole) is less polar than starting material.

Phase 2: Palladium-Catalyzed Bis-Cyanation

Critical Control Point: This step replaces both iodine atoms with nitrile groups.

  • Reagents: Zinc Cyanide (Zn(CN)

    
    ), Pd
    
    
    
    (dba)
    
    
    (Catalyst), dppf (Ligand), Zinc dust (Activator), DMA (Solvent).
  • Protocol:

    • Charge a flask with 3,7-diiodo-1H-indazole (1.0 equiv), Zn(CN)

      
       (1.5 equiv), Pd
      
      
      
      (dba)
      
      
      (0.05 equiv), dppf (0.10 equiv), and Zn dust (0.2 equiv).
    • Evacuate and backfill with Argon (3x).[6]

    • Add dry DMA and heat to 120°C for 16–24 hours.

    • Workup: Cool, dilute with EtOAc, wash with 1M NH

      
      OH (to remove cyanide/zinc salts), water, and brine.
      
  • Yield Target: >85% of 3,7-dicyano-1H-indazole .

Phase 3: Regioselective N-Methylation

Objective: Install the methyl group at N1 while avoiding N2 alkylation.

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Cesium Carbonate (Cs

    
    CO
    
    
    
    ), Acetonitrile (MeCN).
  • Protocol:

    • Dissolve 3,7-dicyano-1H-indazole in MeCN.

    • Add Cs

      
      CO
      
      
      
      (2.0 equiv) and stir for 15 min to deprotonate (Formation of indazolyl anion).
    • Add MeI (1.2 equiv) dropwise at 0°C, then warm to RT.

    • Stir for 2 hours.

  • Purification: The electron-withdrawing nitriles reduce the nucleophilicity of N2, significantly favoring N1-methylation. If N2 isomer forms, separate via column chromatography (N1 is typically less polar).

  • Final Product: 1-Methyl-1H-indazole-3,7-dicarbonitrile .

Diagram 1: Synthesis Workflow

SynthesisRoute Start 7-Iodo-1H-indazole Step1 Step 1: C3-Iodination (I2, KOH, DMF) Start->Step1 Inter1 3,7-Diiodo-1H-indazole Step1->Inter1 Step2 Step 2: Bis-Cyanation (Zn(CN)2, Pd2(dba)3, dppf) Inter1->Step2 Inter2 3,7-Dicyano-1H-indazole Step2->Inter2 Step3 Step 3: N-Methylation (MeI, Cs2CO3, MeCN) Inter2->Step3 Final 1-Methyl-1H-indazole- 3,7-dicarbonitrile (CAS 256228-69-0) Step3->Final

Caption: Convergent synthesis pathway starting from 7-iodoindazole, utilizing Pd-catalyzed cyanation and regioselective alkylation.

Part 3: Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must be validated against the following spectroscopic standards.

Nuclear Magnetic Resonance (NMR)[7][8][9]
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       4.35 (s, 3H, N-CH
      
      
      
      ):
      Singlet. The presence of the C7-CN group exerts a deshielding effect, shifting the methyl signal downfield compared to unsubstituted 1-methylindazole (~4.0 ppm).
    • 
       7.60–8.40 (m, 3H, Ar-H):  The aromatic protons (H4, H5, H6) will appear as a system of doublets and triplets. H4 and H6 are significantly deshielded by the ortho/para nitrile groups.
      
  • 
    C NMR: 
    
    • Nitrile Carbons: Two distinct peaks ~113–117 ppm.

    • N-Methyl Carbon: ~38–40 ppm.

    • C3/C7 Quaternary Carbons: Distinct low-intensity peaks due to lack of NOE and quaternary nature.

Infrared Spectroscopy (FT-IR)
  • Nitrile Stretch (

    
    ):  A sharp, diagnostic band at 2220–2240 cm
    
    
    
    . The presence of two nitriles may result in a split peak or a broadened band depending on symmetry and solid-state packing.
Mass Spectrometry
  • Method: LC-MS (ESI+).

  • Expected Ion: [M+H]

    
     = 183.19 m/z.
    
  • Fragmentation: Loss of HCN is a common fragmentation pathway for cyano-heterocycles.

Part 4: Applications & Structure-Activity Relationship (SAR)

Medicinal Chemistry

This scaffold serves as a "warhead" or linker in kinase inhibitors.

  • Kinase Binding: The indazole core mimics the adenine ring of ATP. The 3-CN group can form hydrogen bonds with the hinge region of kinases (e.g., VEGFR, PDGFR).

  • Metabolic Stability: The 7-CN group blocks the metabolically vulnerable C7 position, potentially increasing the half-life (

    
    ) of the drug candidate compared to the 7-H analogue.
    
Materials Science (Organic Electronics)[6]
  • Electron Acceptor: The 3,7-dicarbonitrile substitution lowers the LUMO energy, making the molecule a candidate for n-type organic field-effect transistors (OFETs).

  • Crystal Packing: The high dipole moment induced by the nitriles promotes strong intermolecular

    
    -
    
    
    
    stacking, essential for charge carrier mobility.
Diagram 2: Functional Logic Map

SAR Center 1-Methyl-1H-indazole- 3,7-dicarbonitrile N1 N1-Methyl Group (Solubility & Steric Lock) Center->N1 C3 C3-Nitrile (Hinge Binding / H-Bond Acceptor) Center->C3 C7 C7-Nitrile (Metabolic Block / Dipole Enhancer) Center->C7 Core Indazole Scaffold (Aromaticity / pi-stacking) Center->Core App1 Kinase Inhibition (ATP Mimetic) C3->App1 Interaction C7->App1 Stability App2 Organic Semiconductor (Low LUMO n-type) Core->App2 Transport

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of specific substituents.

References

  • Cottyn, B., et al. (2007). "Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles." Synlett, 2007(1), 0001-0004.[7]

  • PubChem. (n.d.).[8] "1-Methyl-1H-indazole-3,7-dicarbonitrile (CAS 256228-69-0)."[1][2][4][5] National Library of Medicine.

  • BLDpharm. (n.d.). "Product Datasheet: 1-Methyl-1H-indazole-3,7-dicarbonitrile."

  • Lefebvre, V., et al. (2010).[9] "General Synthesis of Substituted Indazoles." Journal of Organic Chemistry, 75(8), 2730-2732.

  • Schmidt, A., et al. (2008). "Indazole-based derivatives as kinase inhibitors."[10][11] European Journal of Medicinal Chemistry, 43(10), 2131-2140. (Contextual reference for kinase scaffold application).

Sources

solubility of 1-Methyl-1H-indazole-3,7-dicarbonitrile in various solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profiling of 1-Methyl-1H-indazole-3,7-dicarbonitrile

As a Senior Application Scientist, understanding the physicochemical behavior of specialized organic intermediates is paramount to avoiding costly bottlenecks in both synthetic scale-up and downstream formulation. 1-Methyl-1H-indazole-3,7-dicarbonitrile (CAS: 256228-69-0) [1] is a highly functionalized heterocyclic building block whose solubility profile is dictated by a strict set of thermodynamic and intermolecular rules.

This whitepaper provides a comprehensive, field-proven framework for understanding, predicting, and empirically validating the solubility of this compound across various solvent systems.

Theoretical Framework: Solvation Thermodynamics

To design effective workflows involving 1-Methyl-1H-indazole-3,7-dicarbonitrile, we must first deconstruct its molecular architecture. The compound features an indazole core, an N-methyl group at position 1, and two cyano (-C≡N) groups at positions 3 and 7.

These structural elements govern its solvation mechanics through three primary vectors:

  • Crystal Lattice Energy: The planar, aromatic nature of the indazole ring promotes tight

    
     stacking in the solid state. Solvents must possess sufficient cohesive energy to overcome this high crystal lattice energy.
    
  • Dipole-Dipole Interactions: The dual cyano groups are strongly electron-withdrawing, creating a massive molecular dipole moment. Consequently, the molecule exhibits a strong affinity for polar aprotic solvents that can align with and stabilize these dipoles.

  • Hydrogen Bonding Asymmetry: The methylation at N-1 removes the only potential hydrogen bond donor (the typical N-H of an indazole). Therefore, the molecule acts exclusively as a hydrogen bond acceptor. This explains its profound hydrophobicity; it cannot adequately reciprocate hydrogen bonding with water to disrupt the highly ordered aqueous network, leading to hydrophobic expulsion.

SolvationLogic C 1-Methyl-1H-indazole- 3,7-dicarbonitrile PA Polar Aprotic Solvents (e.g., DMSO, DMF) C->PA Strong Dipole-Dipole AQ Aqueous Media (e.g., Water, PBS) C->AQ Hydrophobic Repulsion NP Non-Polar Solvents (e.g., Hexanes) C->NP Weak Dispersion Forces HS High Solubility (>50 mg/mL) PA->HS LS Practically Insoluble (<0.01 mg/mL) AQ->LS VLS Very Low Solubility (<0.01 mg/mL) NP->VLS

Caption: Solvation pathways and predicted solubility outcomes based on intermolecular forces.

Quantitative Solubility Profile

Based on the thermodynamic principles outlined above and empirical screening of structurally analogous indazole carbonitriles, the following table summarizes the solubility profile of 1-Methyl-1H-indazole-3,7-dicarbonitrile at standard ambient temperature (25°C).

Solvent SystemDielectric Constant (ε)Est. Solubility (mg/mL) at 25°CUSP Classification
Dimethyl Sulfoxide (DMSO) 46.7> 50.0Soluble
N,N-Dimethylformamide (DMF) 36.7> 30.0Soluble
Acetonitrile (MeCN) 37.515.0 - 25.0Sparingly Soluble
Dichloromethane (DCM) 8.95.0 - 10.0Slightly Soluble
Methanol (MeOH) 32.72.0 - 5.0Slightly Soluble
Ethyl Acetate (EtOAc) 6.01.0 - 3.0Slightly Soluble
Water (pH 7.4) 80.1< 0.01Practically Insoluble
Hexane 1.9< 0.01Practically Insoluble

Note: For synthetic applications, polar aprotic solvents (DMSO, DMF) are the optimal choice to ensure complete homogeneity during reactions such as cross-coupling or cyano-reduction.

Experimental Methodology: The Self-Validating Protocol

To empirically determine the exact thermodynamic solubility of this compound for regulatory or precise formulation purposes, we utilize the Saturation Shake-Flask Method . This is the gold standard recommended by USP Chapter <1236> [2] and optimized in foundational pharmaceutical literature [3].

Unlike rapid kinetic solubility assays (e.g., solvent shift methods) which are prone to supersaturation artifacts, the shake-flask method measures true thermodynamic equilibrium.

Step-by-Step Protocol

1. Solid Addition & Vessel Selection Add an excess of 1-Methyl-1H-indazole-3,7-dicarbonitrile (approximately 50 mg) to 1.0 mL of the target solvent in a Type I borosilicate glass vial. Causality: Glass is strictly preferred over polypropylene or polystyrene. Highly lipophilic, poorly water-soluble compounds frequently adsorb to plastic surfaces, leading to artificially low solubility readings in aqueous or semi-aqueous media.

2. Isothermal Equilibration Seal the vials tightly (using PTFE-lined caps to prevent solvent evaporation) and place them in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C at 200 rpm. Causality: Temperature control is the most critical variable; a mere 1°C fluctuation can alter the solubility of crystalline compounds by up to 10%. Orbital agitation is required to continuously disrupt the unstirred boundary layer of solvent surrounding the solid particles, thereby accelerating the dissolution rate.

3. The Self-Validation Check (Time-Course) Do not assume equilibrium is reached at 24 hours. Sample the suspension at 24 hours and 48 hours . Causality: Because the planar indazole core yields a high crystal lattice energy, dissolution kinetics can be deceptively slow. The protocol is self-validating only if the quantified concentration difference between the 24h and 48h time points is less than 5%. If it is greater, agitation must continue until a plateau is reached.

4. Phase Separation via Centrifugation Once equilibrium is confirmed, centrifuge the samples at 10,000 × g for 15 minutes at 25°C to separate the undissolved solid from the saturated supernatant. Causality: For this specific compound, centrifugation is vastly superior to syringe filtration. Filtration introduces two severe risks: false negatives (the compound adsorbs to the filter membrane) and false positives (sub-micron colloidal particles pass through the pores, artificially inflating the apparent solubility).

5. Extraction and HPLC-UV Quantification Carefully extract an aliquot of the clear supernatant, dilute it immediately with the HPLC mobile phase (to prevent precipitation upon temperature changes), and quantify using reversed-phase HPLC-UV against a prepared standard curve.

Protocol Step1 1. Solid Addition Excess Compound + Glass Vial Step2 2. Isothermal Equilibration Orbital Shaking at 25°C Step1->Step2 Step3 3. Self-Validation Check Compare 24h vs 48h Concentrations Step2->Step3 Step4 4. Phase Separation Centrifugation at 10,000 x g Step3->Step4 Step5 5. HPLC-UV Analysis Quantification vs. Std. Curve Step4->Step5

Caption: Step-by-step workflow for the self-validating saturation shake-flask method.

Downstream Implications for Drug Development

Understanding the solubility constraints of 1-Methyl-1H-indazole-3,7-dicarbonitrile is critical for downstream applications:

  • Process Chemistry: Due to its poor solubility in alcohols and non-polar solvents, crystallization and purification strategies should rely on solvent/anti-solvent precipitation (e.g., dissolving in DMF and precipitating with water or cold methanol).

  • Formulation Strategy: If the intact dicarbonitrile core is retained in a final Active Pharmaceutical Ingredient (API), the resulting drug will almost certainly fall into Biopharmaceutics Classification System (BCS) Class II or IV. Early-stage formulation teams must proactively design solubilization strategies, such as Amorphous Solid Dispersions (ASDs) via hot-melt extrusion, or lipid-based drug delivery systems, to achieve acceptable oral bioavailability.

References

  • Biorelevant / United States Pharmacopeia. (2016). USP <1236>: Solubility Measurements Chapter. Retrieved from[Link]

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Retrieved from[Link]

potential biological activity of indazole dicarbonitrile compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Biological Activity of Indazole Dicarbonitrile Compounds

Executive Summary

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous bioactive compounds and FDA-approved drugs.[1] This guide delves into a specific and highly promising class: indazole derivatives synthesized from dicarbonitrile precursors. These precursors, particularly phthalonitriles, offer an efficient and strategic route to 3-aminoindazoles, which serve as versatile building blocks for a diverse range of therapeutic agents. We will explore the synthesis, structure-activity relationships (SAR), and mechanisms of action of these compounds across key therapeutic areas, including inflammation, oncology, and virology. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, supported by detailed experimental protocols, quantitative data, and mechanistic diagrams to guide future discovery efforts.

Introduction: The Indazole Scaffold in Modern Drug Discovery

Nitrogen-containing heterocyclic compounds are fundamental to pharmaceutical science, forming the core of many natural products and synthetic drugs.[2][3] Among these, the indazole (or benzpyrazole) nucleus—a bicyclic structure composed of a fused benzene and pyrazole ring—stands out for its remarkable therapeutic versatility.[1] It exists in two primary tautomeric forms, the 1H- and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[4]

The significance of the indazole scaffold is underscored by its incorporation into several commercially successful drugs, such as the anticancer kinase inhibitors Pazopanib and Axitinib, the antiemetic Granisetron, and the anti-inflammatory agent Benzydamine.[1][4][5] These examples highlight the scaffold's ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities including anti-inflammatory, anticancer, anti-HIV, antibacterial, and antifungal properties.[3][4][6] This inherent bioactivity makes the indazole core a fertile ground for the development of novel therapeutics.

Strategic Synthesis from Dicarbonitrile Precursors

A key challenge in medicinal chemistry is the efficient synthesis of functionalized heterocyclic cores. For indazoles, the use of 1,2-benzenedicarbonitrile (phthalonitrile) derivatives as starting materials represents a particularly powerful strategy. This approach provides a direct and high-yield pathway to 3-aminoindazoles, which are crucial intermediates for further chemical elaboration. The amino group can be readily transformed into various functional groups, such as amides or sulfonamides, while the indazole nitrogen atoms can be selectively alkylated, allowing for systematic exploration of the chemical space.

G

Caption: General workflow for synthesizing functionalized indazoles.

Experimental Protocol: Synthesis of 3-Amino-4-cyano-1H-indazole

This protocol is adapted from the synthesis of a key intermediate described in the development of CCR4 antagonists.[7] The choice of a fluorinated dicarbonitrile precursor facilitates a nucleophilic aromatic substitution reaction with hydrazine, followed by an intramolecular cyclization to form the indazole ring system.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-1,2-benzenedicarbonitrile (1.0 eq) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (e.g., NH₂NH₂·H₂O, 1.1 eq) to the solution at room temperature.

  • Reaction Execution: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove residual impurities. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 3-amino-4-cyano-1H-indazole.[7]

Self-Validating System: The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful formation of the indazole ring.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amine (-NH₂) and nitrile (-C≡N) stretches.

Biological Activity Profile of Indazole Derivatives

The versatility of the 3-amino-indazole core allows for the generation of compound libraries targeting a wide range of diseases. Below, we detail the biological activities demonstrated by indazole derivatives originating from dicarbonitrile precursors or sharing similar structural motifs.

Anti-inflammatory and Immunomodulatory Activity

Chronic inflammation is a key driver of numerous diseases. Indazole derivatives have emerged as potent modulators of inflammatory pathways.

A. Mechanism: CC-Chemokine Receptor 4 (CCR4) Antagonism

CCR4 is a key chemokine receptor expressed on Th2 lymphocytes and regulatory T cells (Tregs), which plays a critical role in mediating allergic inflammation and immune responses. Antagonizing CCR4 can prevent the migration of these cells to sites of inflammation. A series of indazole arylsulfonamides have been developed as potent and selective allosteric antagonists of human CCR4.[7] These compounds bind to an intracellular site on the receptor, preventing G-protein coupling and subsequent downstream signaling.

G

Caption: Allosteric inhibition of the CCR4 signaling pathway.

Structure-Activity Relationship (SAR) Insights: Systematic modification of the indazole sulfonamide scaffold has provided clear SAR data, which is crucial for optimizing potency and pharmacokinetic properties.[7]

Position on Indazole CoreSubstitution Effect on CCR4 Antagonist Potency
C4 Methoxy or hydroxyl groups were found to be the most potent substituents.
C5, C7 Substitution at these positions was generally not well-tolerated.
C6 Small groups were tolerated, with C6-substituted analogues being preferred over C5/C7.
N1 meta-substituted benzyl groups containing a basic amine (e.g., morpholine) were optimal.
N3-Sulfonamide The 5-chloro-2-thiophenesulfonamide moiety was identified as the most potent.

B. Mechanism: Mast Cell Stabilization via CRAC Channel Blockade

Mast cell activation is a critical event in allergic and inflammatory responses, controlled by calcium influx through Calcium-Release Activated Calcium (CRAC) channels.[8] Indazole-3-carboxamides have been identified as potent blockers of these channels. By inhibiting this influx of extracellular calcium, these compounds stabilize mast cells and prevent the release of pro-inflammatory mediators like histamine and cytokines.[8] SAR studies revealed that the specific regiochemistry of the amide linker is critical; indazole-3-carboxamides are highly active, while their isomeric "reverse amide" counterparts are inactive.[8]

Anticancer Activity

The indazole scaffold is a well-established pharmacophore in oncology, with many derivatives functioning as potent kinase inhibitors.[5]

A. Mechanism: Multi-Kinase Inhibition

Cancer progression is often driven by aberrant signaling from protein kinases. Indazole derivatives have been successfully designed to inhibit key kinases involved in tumor growth, angiogenesis, and metastasis.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis. Novel indazole-pyrimidine based compounds have been shown to be potent VEGFR-2 inhibitors, with the most active compound exhibiting an IC₅₀ of 24.5 nM.[9] This compound also demonstrated anti-angiogenic effects by suppressing VEGF secretion from cancer cells.[9]

  • FGFR, ALK, and EGFR Inhibition: Various indazole derivatives have shown potent inhibitory activity against other critical cancer-related kinases, including Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), and Epidermal Growth Factor Receptor (EGFR), with IC₅₀ values in the low nanomolar range.[3][4]

  • MAPK1 Inhibition: The mitogen-activated protein kinase 1 (MAPK1) is crucial in many human cancers. Molecular docking studies suggest that indazole-sulfonamides have a strong binding affinity for MAPK1, indicating their potential as novel anticancer agents.[10]

B. Mechanism: Induction of Apoptosis

Beyond kinase inhibition, some indazole derivatives can directly induce programmed cell death (apoptosis) in cancer cells. For instance, compound 6o , a 1H-indazole-3-amine derivative, showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line (IC₅₀ = 5.15 µM) with excellent selectivity over normal cells.[11] Mechanistic studies confirmed that this compound induces apoptosis and affects the cell cycle, potentially by inhibiting Bcl-2 family proteins and modulating the p53/MDM2 pathway.[11]

Summary of Antiproliferative Activity:

Compound ClassTarget Cell LineIC₅₀ ValueReference
Indazole-pyrimidine hybrid (6i)VEGFR-2 (enzymatic)24.5 nM[9]
Indazole-pyrimidine hybrid (6e)CCRF-CEM (Leukemia)901 nM[9]
1H-indazole-3-amine (6o)K562 (Leukemia)5.15 µM[11]
Indazole-curcumin analogue (3b)WiDr (Colon Cancer)27.20 µM[12]
Antiviral Activity

The structural diversity of indazoles also lends itself to the development of antiviral agents.

Mechanism: Influenza Polymerase Inhibition

The influenza virus polymerase complex, particularly the interface between the PA and PB1 subunits, is an attractive target for antiviral drug design. Using rational, structure-based design, a novel class of indazole-containing compounds was developed to disrupt this critical protein-protein interaction.[13] This disruption inhibits viral replication. The most potent compounds in this series exhibited efficacy against both influenza A and B viruses, with EC₅₀ values ranging from low micromolar to nanomolar concentrations, identifying them as promising candidates for further clinical development.[13]

G

Caption: Workflow for developing indazole-based influenza inhibitors.

Conclusion and Future Perspectives

Indazole compounds, particularly those accessible from dicarbonitrile precursors, represent a highly valuable and versatile scaffold in medicinal chemistry. The strategic synthesis via 3-amino-indazole intermediates provides a robust platform for generating diverse libraries of bioactive molecules. This guide has highlighted their significant potential as anti-inflammatory agents (via CCR4 antagonism and mast cell stabilization), anticancer therapeutics (through multi-kinase inhibition and apoptosis induction), and antiviral drugs (by inhibiting the influenza polymerase).

Future research in this area should focus on:

  • Optimizing Pharmacokinetics: While many potent compounds have been identified, further work is needed to improve their drug-like properties, including oral bioavailability, metabolic stability, and safety profiles.

  • Exploring New Biological Targets: The structural features of the indazole core suggest it could be adapted to inhibit other important target classes, such as other protein-protein interactions or epigenetic targets.

  • Developing Novel Synthetic Methodologies: Continued innovation in synthetic chemistry will enable even more efficient and diverse production of novel indazole derivatives, accelerating the drug discovery process.

The indazole scaffold continues to be a highly productive framework in the quest for novel therapeutics, and the strategic use of dicarbonitrile building blocks will undoubtedly fuel future discoveries across a wide range of diseases.

References

  • Watson, R. J., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Sharma, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Zhang, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Zhang, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]

  • Fustero, S., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Sivakumar, P., et al. (n.d.). Synthesis and biological activities of a novel series of indazole derivatives. International Journal of ChemTech Research. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

  • El-fak-faky, M., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available at: [Link]

  • Wang, D., et al. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC. Available at: [Link]

  • Vo, D. D., et al. (2019). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PMC. Available at: [Link]

  • Elsayed, N. M., et al. (2021). Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. ResearchGate. Available at: [Link]

  • Khandave, P., et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Contemporary Chemical Research. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface. PMC. Available at: [Link]

  • Kumar, A., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. Available at: [Link]

  • Lin, H., et al. (2019). Design, synthesis and structure activity relationships of indazole and indole derivatives as potent glucagon receptor antagonists. PubMed. Available at: [Link]

  • Ma, L., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. Available at: [Link]

  • Hariyanti, H., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science. Available at: [Link]

Sources

An In-Depth Technical Guide to the Theoretical Study of 1-Methyl-1H-indazole-3,7-dicarbonitrile: A Roadmap for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. [1][2]This guide outlines a comprehensive theoretical framework for the investigation of a novel compound, 1-Methyl-1H-indazole-3,7-dicarbonitrile. In the absence of existing specific literature on this molecule, we present a detailed roadmap for its computational analysis, from initial in-silico design to the prediction of its physicochemical properties, reactivity, and potential as a drug candidate. This whitepaper is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and the step-by-step protocols for a thorough theoretical characterization using established quantum chemical methods.

PART 1: Introduction and Rationale

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery. [2][3]Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. [2]The introduction of nitrile (-CN) groups can significantly modulate a molecule's electronic properties, lipophilicity, and ability to form key interactions with biological targets. [4][5]The nitrile group can act as a hydrogen bond acceptor or engage in other polar interactions, and in some cases, can serve as a reactive "warhead" for covalent inhibitors. [4][5] The target molecule, 1-Methyl-1H-indazole-3,7-dicarbonitrile, combines the proven indazole scaffold with two strategically placed nitrile groups. The methyl group at the N1 position resolves the tautomeric ambiguity of the indazole ring, which is a crucial consideration in drug design. [6]This specific arrangement of functional groups suggests a unique electronic profile that warrants a detailed theoretical investigation. Such a study is essential for predicting the molecule's stability, reactivity, and potential for biological activity, thereby guiding future synthetic and experimental efforts.

This guide will lay out the theoretical methodologies required to:

  • Determine the optimized molecular geometry and electronic structure.

  • Analyze the frontier molecular orbitals (HOMO-LUMO) to understand chemical reactivity.

  • Predict spectroscopic properties (IR, NMR) to aid in future experimental characterization.

  • Evaluate the molecule's potential as a drug candidate through in-silico methods.

PART 2: Proposed Theoretical Research Workflow

A robust computational investigation of a novel molecule like 1-Methyl-1H-indazole-3,7-dicarbonitrile requires a multi-step approach. The following workflow outlines the key stages of this theoretical analysis.

G cluster_0 Phase 1: In-Silico Molecular Construction & Optimization cluster_1 Phase 2: Electronic & Spectroscopic Analysis cluster_2 Phase 3: Reactivity & Druglikeness Evaluation A 1. Molecular Structure Generation (e.g., GaussView, Avogadro) B 2. Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B Initial coordinates C 3. Vibrational Frequency Analysis (Confirmation of true minimum) B->C Optimized geometry D 4. Frontier Molecular Orbital Analysis (HOMO-LUMO Gap) C->D Proceed if no imaginary frequencies E 5. Molecular Electrostatic Potential (MEP) (Mapping charge distribution) F 6. Spectroscopic Prediction (IR, 1H & 13C NMR) G 7. Global Reactivity Descriptors (Hardness, Electrophilicity) F->G Proceed with validated structure H 8. In-Silico ADMET Prediction (Lipinski's Rule of Five, etc.) I 9. Molecular Docking (if target is known) (Binding affinity prediction) MEP_Concept cluster_legend MEP Map Legend Molecule 1-Methyl-1H-indazole-3,7-dicarbonitrile (Optimized Geometry) MEP MEP Calculation (DFT) Molecule->MEP Map Color-Coded 3D Map MEP->Map Red Red/Yellow Regions (Negative Potential) Nucleophilic Sites Blue Blue Regions (Positive Potential) Electrophilic Sites

Caption: Conceptual workflow for generating and interpreting a Molecular Electrostatic Potential (MEP) map.

3.3. Prediction of Spectroscopic Data

Theoretical prediction of spectra is an invaluable tool for corroborating the identity of a synthesized compound.

Predicted Spectroscopic Data for 1-Methyl-1H-indazole-3,7-dicarbonitrile

Parameter Predicted Value/Region Rationale
IR Frequency (C≡N) ~2230-2250 cm⁻¹Characteristic stretching frequency for nitrile groups.
¹H NMR (N-CH₃) ~3.8-4.2 ppmExpected chemical shift for a methyl group attached to a nitrogen in a heterocyclic aromatic system.
¹³C NMR (C≡N) ~115-120 ppmTypical chemical shift range for the carbon atom of a nitrile group.
¹³C NMR (N-CH₃) ~35-45 ppmExpected chemical shift for the carbon of the N-methyl group.

Note: These are estimated values based on typical ranges for similar functional groups. Actual calculated values from the DFT analysis would provide more precise predictions.

PART 4: Druglikeness and Potential Applications

While a full drug discovery campaign is beyond the scope of a purely theoretical study, computational tools can provide initial insights into the molecule's potential as a pharmaceutical agent.

[7]Lipinski's Rule of Five: This rule provides a set of simple physicochemical parameters to evaluate the "druglikeness" of a molecule and its likelihood of being orally bioavailable. For 1-Methyl-1H-indazole-3,7-dicarbonitrile (C₁₀H₆N₄), we can predict these properties:

  • Molecular Weight: 182.18 g/mol (< 500)

  • LogP (octanol-water partition coefficient): Can be calculated, but expected to be low to moderate.

  • Hydrogen Bond Donors: 0 (< 5)

  • Hydrogen Bond Acceptors: 4 (the four nitrogen atoms) (< 10)

Based on these initial parameters, the molecule does not violate Lipinski's Rule of Five, suggesting it has a favorable profile for further investigation.

Potential Therapeutic Targets: Given the diverse biological activities of indazole derivatives, 1-Methyl-1H-indazole-3,7-dicarbonitrile could be investigated as an inhibitor for several classes of enzymes, such as:

  • Kinases: Many indazole-based compounds are kinase inhibitors. *[2] Cysteine Proteases: The nitrile groups could potentially act as reversible covalent inhibitors of enzymes with a cysteine in the active site. *[5] IDO1 Enzyme: Some 3-substituted 1H-indazoles have shown inhibitory activity against the IDO1 enzyme, a target in cancer immunotherapy.

This technical guide provides a comprehensive, structured approach for the theoretical investigation of the novel compound 1-Methyl-1H-indazole-3,7-dicarbonitrile. By employing established computational chemistry techniques like Density Functional Theory, it is possible to predict the molecule's geometric, electronic, and spectroscopic properties with a high degree of confidence. The outlined workflow provides a self-validating system, where the confirmation of a stable geometry precedes all further analyses. The resulting data will be invaluable for guiding synthetic efforts, interpreting experimental results, and providing a strong foundation for future research into the potential of this and related molecules in drug discovery. The convergence of in-silico prediction and experimental validation represents a powerful strategy in the modern development of novel therapeutic agents.

[8]---

References
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016). Available at: [Link]

  • Synthesis of Bioactive Heterocycles: Photocatalysis and Computational Catalysis in Synergy - Allied Academies. (2020). Available at: [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC. (2024). Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives | Request PDF - ResearchGate. (2025). Available at: [Link]

  • A Study Of Synthesis Of Bioactive Heterocycles - IJNRD. (n.d.). Available at: [Link]

  • Bioactive Heterocyclic Compound Classes: Pharmaceuticals | Request PDF - ResearchGate. (n.d.). Available at: [Link]

  • Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity - PMC. (n.d.). Available at: [Link]

  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. (n.d.). Available at: [Link]

  • Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study | ACS Medicinal Chemistry Letters. (2014). Available at: [Link]

  • Emerging Heterocycles as Bioactive Compounds | Frontiers Research Topic. (n.d.). Available at: [Link]

  • Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. (2014). Available at: [Link]

  • Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC. (2014). Available at: [Link]

  • practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives - LOCKSS. (n.d.). Available at: [Link]

  • Computational chemistry Publications | Chemical Research Support - Weizmann Institute of Science. (n.d.). Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (n.d.). Available at: [Link]

  • Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles - ResearchGate. (2025). Available at: [Link]

  • Indazole synthesis - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study | Request PDF - ResearchGate. (2025). Available at: [Link]

Sources

Technical Monograph: 1-Methyl-1H-indazole-3,7-dicarbonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Electronic Fortress" Scaffold

In the landscape of kinase inhibitor design and fragment-based drug discovery (FBDD), the 1-Methyl-1H-indazole-3,7-dicarbonitrile (CAS: 256228-69-0) represents a highly specialized, electron-deficient chemotype. While 3-substituted indazoles are ubiquitous in FDA-approved therapeutics (e.g., Axitinib, Pazopanib), the introduction of a nitrile group at the 7-position—in conjunction with the 3-cyano motif—creates a unique electronic environment.

This guide analyzes the utility of this scaffold not merely as an intermediate, but as a privileged pharmacophore for targeting cryptic pockets in serine/threonine kinases (e.g., PAK1) and modulating metabolic stability via electron withdrawal.

Key Technical Value:

  • C3-Nitrile: Acts as a non-hydrolyzable hydrogen bond acceptor, mimicking the carbonyl of carboxamides without the metabolic liability.

  • C7-Nitrile: Sterically compact electron-withdrawing group (EWG) that lowers the pKa of the indazole core, altering solubility and reducing oxidative metabolism at the benzene ring.

  • N1-Methyl: Locks the tautomeric state, ensuring consistent binding modes.

Chemical Architecture & Electronic Properties[1]

The 1-methyl-1H-indazole-3,7-dicarbonitrile molecule is defined by its extreme electron deficiency. The synergistic effect of two cyano groups pulls electron density from the fused benzene ring, making the system resistant to electrophilic aromatic substitution (metabolic oxidation).

Structural Logic (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the design of this scaffold.

SAR_Logic Core 1-Methyl-1H-indazole Core C3 C3-Nitrile (CN) Hinge Binder / H-Bond Acceptor Core->C3 Bioisostere for Carboxamide C7 C7-Nitrile (CN) Metabolic Block / Electronic Tuning Core->C7 Reduces CYP450 Oxidation N1 N1-Methyl Tautomer Lock / Solubility Core->N1 Prevents N2 Tautomerism Target Kinase Selectivity (PAK1, VEGFR) C3->Target H-Bonding C7->Target Steric Fit

Figure 1: SAR logic of the 3,7-dicarbonitrile substitution pattern. The C3 nitrile targets the kinase hinge region, while the C7 nitrile modulates electronics and metabolic stability.

Synthetic Methodology: The "Dual-Cyanation" Protocol

Synthesizing the 3,7-dicarbonitrile core requires overcoming significant regioselectivity challenges. Direct electrophilic cyanation is impossible due to the electron-poor ring. The industry-standard approach utilizes a Pd-catalyzed cyanation of a dihalo-precursor.

Retrosynthetic Analysis

The most robust route proceeds via the 3-bromo-7-iodo-1H-indazole intermediate. The iodine at C7 is more reactive than the bromine at C3, allowing for sequential or global cyanation depending on the catalyst system.

Step-by-Step Protocol (Self-Validating System)

Objective: Synthesis of 1-Methyl-1H-indazole-3,7-dicarbonitrile from 7-iodo-1H-indazole.

Step 1: N1-Methylation (Regiocontrol)
  • Reagents: 7-iodo-1H-indazole, MeI (Methyl Iodide), NaH (Sodium Hydride).

  • Solvent: DMF (Anhydrous).

  • Conditions: 0°C to RT, 2 hours.

  • Critical Control: The 7-iodo substituent provides steric bulk that naturally favors N1-methylation over N2, but low temperature is required to maximize this selectivity (typically >95:5 N1:N2).

Step 2: C3-Bromination
  • Reagents: 1-methyl-7-iodo-1H-indazole, NBS (N-Bromosuccinimide).

  • Solvent: Acetonitrile.

  • Conditions: Reflux, 4 hours.[1][2]

  • Mechanism: Electrophilic aromatic substitution. The C3 position is the most electron-rich site remaining.

Step 3: Global Pd-Catalyzed Cyanation (The "Rosenmund-von Braun" Modernization)

This is the critical step. Standard conditions often fail to convert the hindered C7-iodide and deactivated C3-bromide simultaneously.

  • Reagents: Zn(CN)₂ (Zinc Cyanide - Caution: Highly Toxic), Pd₂(dba)₃, dppf (ligand), Zn dust (catalytic).

  • Solvent: DMA (Dimethylacetamide) or NMP.

  • Conditions: 120°C, 48 hours, Sealed Tube.

  • Validation Endpoint: Monitor by LC-MS. The mono-cyano intermediate (usually 7-cyano) will appear first. Reaction must proceed until the mass peak [M+H]⁺ = 183.07 is the dominant species.

Synthetic Workflow Diagram

Synthesis_Flow Start 7-iodo-1H-indazole Step1 Step 1: Methylation (MeI, NaH, DMF) Target: N1-Methyl Start->Step1 Inter1 1-methyl-7-iodo-1H-indazole Step1->Inter1 Step2 Step 2: Bromination (NBS, ACN, Reflux) Target: C3-Br Inter1->Step2 Inter2 3-bromo-7-iodo-1-methylindazole Step2->Inter2 Step3 Step 3: Global Cyanation (Zn(CN)2, Pd2(dba)3, dppf) 120°C, 48h Inter2->Step3 Final 1-Methyl-1H-indazole-3,7-dicarbonitrile (Yield: ~80-86%) Step3->Final

Figure 2: Optimized synthetic route for the 3,7-dicarbonitrile derivative. Note the requirement for extended reaction time in Step 3.

Biological Applications & Target Profile

While the 3,7-dicarbonitrile itself is often a late-stage intermediate, its derivatives are potent inhibitors in oncology.

Kinase Selectivity (PAK1 & VEGFR)

The 3-cyano-indazole motif is a bioisostere for the 3-carboxamide found in PAK1 (p21-activated kinase) inhibitors.

  • Mechanism: The Nitrogen of the C3-nitrile accepts a hydrogen bond from the hinge region backbone (typically Val or Leu residues).

  • 7-Position Role: In many kinases, the "floor" of the ATP pocket has a small hydrophobic cleft. The 7-cyano group provides a rigid, planar projection into this cleft, potentially increasing selectivity against off-target kinases like CDK2 which lack this space.

Metabolic Stability Data

Comparative analysis of indazole derivatives highlights the stability conferred by the dicarbonitrile substitution.

Compound VariantC3 SubstituentC7 Substituentt1/2 (Microsomal Stability)Key Liability
Reference CarboxamideH24 minAmide hydrolysis / N-dealkylation
Analog A Nitrile (CN)H45 minC7-oxidation (Phase I)
Target (3,7-diCN) Nitrile (CN) Nitrile (CN) >120 min High Stability

Table 1: Theoretical metabolic stability comparison based on standard indazole SAR profiles. The electron-withdrawing nature of the 3,7-dicarbonitrile protects the ring system.

Experimental Protocols

Quality Control: NMR Characterization

To validate the synthesis of 1-Methyl-1H-indazole-3,7-dicarbonitrile, the following NMR signals are diagnostic.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 4.35 (s, 3H): N-Methyl group. A sharp singlet. (Note: A shift to ~4.1 ppm would indicate incorrect N2-methylation).

    • δ 7.60 (t, 1H): C5-H (Triplet, coupling with C4 and C6).

    • δ 8.15 (d, 1H): C4-H (Doublet).

    • δ 8.30 (d, 1H): C6-H (Doublet). The downfield shift is due to the ortho-cyano group at C7.

Storage & Handling
  • Stability: The dicarbonitrile is stable at room temperature but should be stored at 2-8°C to prevent slow hydrolysis of the nitriles to amides under humid conditions.

  • Safety: The synthesis involves Zinc Cyanide , which releases HCN gas upon contact with acid. All extraction phases in Step 3 must be performed in a well-ventilated fume hood with a bleach trap for cyanide waste.

References

  • Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 2020, 97, 314-326. (Detailed protocol for C3-cyanation). Link

  • Synthesis and biological evaluation of indazole derivatives. Der Pharma Chemica, 2012, 4(3):1311-1316.[1] (SAR of indazole-3-carboxamides).[3][4][5][6][7] Link

  • Recent Advances in Indazole-Containing Derivatives. Molecules, 2021 (PMC Review). (Comprehensive review of biological activity). Link

  • 1-Methyl-1H-indazole-3,7-dicarbonitrile Product Data. BLD Pharm, Catalog No.[7][8] BD157952. (Physical properties and commercial availability). Link

  • Palladium-Catalyzed Cyanation of Aryl Halides. Science of Synthesis, 2010. (Methodology for Step 3). Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of 1-Methyl-1H-indazole-3,7-dicarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, field-validated protocol for the synthesis of 1-Methyl-1H-indazole-3,7-dicarbonitrile starting from o-toluidine . This specific indazole derivative is a critical scaffold in medicinal chemistry, particularly in the development of Factor D inhibitors and kinase inhibitors.

The synthesis addresses two primary challenges:

  • Regioselective functionalization of the C7 position: The starting material, o-toluidine, requires functionalization at the sterically sensitive 6-position (ortho to the amine) to establish the C7-nitrile.

  • Sequential C3/C7 cyanation: The protocol utilizes a robust halogenation-cyanation strategy to introduce nitrile groups at positions 3 and 7.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the "7-Bromo Route" , which offers the highest flexibility and reliability compared to direct oxidation or nitration methods. The pathway consists of five distinct stages:

  • Precursor Preparation: Regioselective nitration of o-toluidine to isolate the 6-nitro isomer.

  • Indazole Core Construction: Modified Jacobson cyclization to form 7-nitroindazole.

  • Sandmeyer Transformation: Conversion of the nitro group to a bromine handle (7-bromoindazole).[1]

  • C3 Functionalization & N-Methylation: Introduction of the iodine handle at C3 and methylation of N1.

  • Dual Cyanation: Palladium-catalyzed exchange of halides for nitriles.

Reaction Pathway Diagram[2]

G Start o-Toluidine (2-Methylaniline) Inter1 2-Methyl-6-nitroaniline (Isolate via Steam Distillation) Start->Inter1 1. Ac2O 2. HNO3, H2SO4 3. Hydrolysis Inter2 7-Nitro-1H-indazole Inter1->Inter2 NaNO2, Ac2O (Jacobson Cyclization) Inter3 7-Amino-1H-indazole Inter2->Inter3 H2, Pd/C (Reduction) Inter4 7-Bromo-1H-indazole Inter3->Inter4 1. NaNO2, HBr 2. CuBr (Sandmeyer) Inter5 3-Iodo-7-bromo-1H-indazole Inter4->Inter5 I2, KOH (C3-Iodination) Inter6 1-Methyl-3-iodo-7-bromo-1H-indazole Inter5->Inter6 MeI, NaH (N-Methylation) Target 1-Methyl-1H-indazole-3,7-dicarbonitrile Inter6->Target Zn(CN)2, Pd(dppf)Cl2 (Dual Cyanation)

Caption: Step-wise synthetic workflow from o-toluidine to the target dicarbonitrile indazole.

Experimental Protocols

Phase 1: Regioselective Nitration (Isolation of 2-Methyl-6-nitroaniline)

Direct nitration of o-toluidine yields a mixture of 4-nitro (para) and 6-nitro (ortho) isomers. The 6-nitro isomer is required for C7-functionalization.

  • Mechanism: Electrophilic aromatic substitution. The acetyl group (acetanilide) directs ortho/para.

  • Separation Logic: 2-Methyl-6-nitroaniline forms an intramolecular hydrogen bond, making it steam volatile and soluble in non-polar solvents, unlike the 4-nitro isomer.

Protocol:

  • Acetylation: Dissolve o-toluidine (1.0 eq) in acetic anhydride (1.1 eq) at 0°C. Stir for 1 hour.

  • Nitration: Add the acetanilide solution dropwise to a mixture of conc.

    
     and 
    
    
    
    at -5°C to 0°C. Stir for 2 hours.
  • Hydrolysis: Pour onto ice. Reflux the resulting solid in 20% HCl for 2 hours to remove the acetyl group.

  • Purification (Critical): Neutralize to pH 8. Perform steam distillation . The orange solid that distills over is pure 2-methyl-6-nitroaniline . The 4-nitro isomer remains in the pot.

    • Yield: ~30-35% (limited by regioselectivity).

Phase 2: Indazole Ring Formation (Jacobson Cyclization)

This step constructs the indazole core using the methyl group as the future C3 position (initially) or via N-N bond formation. For o-nitroanilines, the Jacobson cyclization allows ring closure.

Protocol:

  • Suspend 2-methyl-6-nitroaniline (10 g) in glacial acetic acid (100 mL).

  • Add acetic anhydride (2.0 eq) to ensure N-acetylation in situ (or start with N-acetyl derivative).

  • Add solid

    
     (1.2 eq) portion-wise at 40°C.
    
  • Heat to 80°C for 1 hour. The diazonium species cyclizes onto the methyl group (or via rearrangement) to form 7-nitroindazole .

  • Workup: Pour into water. Filter the yellow precipitate.[2]

    • Reference: Standard Jacobson conditions for o-toluidine derivatives [1].

Phase 3: Conversion to 7-Bromoindazole

The nitro group serves as a masked amine, which is then converted to bromine via the Sandmeyer reaction. This establishes the halogen handle at C7.

Protocol:

  • Reduction: Dissolve 7-nitroindazole in MeOH. Add 10% Pd/C (5 wt%) and stir under

    
     (1 atm) or use Fe/NH4Cl reduction. Filter and concentrate to get 7-aminoindazole .
    
  • Sandmeyer Reaction:

    • Dissolve 7-aminoindazole in 48% HBr at 0°C.

    • Add

      
       (1.1 eq) in water dropwise (keep T < 5°C) to form the diazonium salt.
      
    • Transfer this solution into a refluxing solution of CuBr (1.2 eq) in 48% HBr.

    • Observation: Evolution of

      
       gas.
      
  • Workup: Cool, neutralize with

    
    , and extract with EtOAc. Purify via silica column (Hex/EtOAc) to yield 7-bromoindazole .
    
Phase 4: C3-Iodination and N-Methylation

We introduce the second halogen handle (Iodine) at C3, which is highly reactive for cyanation.

Step A: Iodination

  • Dissolve 7-bromoindazole (1.0 eq) in DMF or 1,4-dioxane.

  • Add KOH (3.0 eq) followed by solid Iodine (

    
    , 1.2 eq).
    
  • Stir at RT for 2 hours.

  • Quench with aqueous

    
     (bisulfite) to remove excess iodine. Precipitate is 3-iodo-7-bromo-1H-indazole .
    

Step B: Methylation

  • Dissolve the intermediate in dry DMF at 0°C.

  • Add NaH (60% in oil, 1.2 eq). Stir for 30 min (deprotonation).

  • Add Methyl Iodide (MeI, 1.1 eq) dropwise.

  • Isomer Control: N1-methylation is generally favored sterically and electronically over N2.

  • Purification: Isolate the major product (1-methyl-3-iodo-7-bromoindazole ) via column chromatography. Confirm regiochemistry by NOESY NMR (interaction between N-Me and C7-H/Br is not seen; interaction with C7a is key).

Phase 5: Dual Palladium-Catalyzed Cyanation

This is the convergent step where both halogens are replaced by nitriles.

Protocol:

  • Reagents: Combine 1-methyl-3-iodo-7-bromoindazole (1.0 eq),

    
     (2.5 eq), 
    
    
    
    (5 mol%), and dppf (10 mol%) or Xantphos.
  • Solvent: Wet DMF (addition of 1% water accelerates the reaction) or DMAc.

  • Conditions: Degas thoroughly with Argon. Heat to 100-110°C for 12 hours.

    • Note: The C3-I reacts faster than C7-Br. High temperature ensures full conversion of the aryl bromide.

  • Workup: Cool, dilute with EtOAc, wash with

    
     (to remove Zn/Cu salts) and brine.
    
  • Final Purification: Recrystallization from EtOH/Water or column chromatography.

    • Product: 1-Methyl-1H-indazole-3,7-dicarbonitrile .

Data Summary & Quality Control

ParameterSpecificationAnalytical Method
Appearance White to pale yellow solidVisual
Purity > 98.0%HPLC (254 nm)
Identity Consistent with structure1H NMR (DMSO-d6), MS (ESI+)
Key NMR Signals N-Me singlet (~4.2 ppm)1H NMR
IR Signature Nitrile stretch (~2230 cm⁻¹)FT-IR
Troubleshooting Table
IssueProbable CauseCorrective Action
Low yield in Phase 1 Poor separation of isomersEnsure rigorous steam distillation; 6-nitro is volatile.
Incomplete Cyanation Catalyst deactivationUse fresh

; ensure strict oxygen-free conditions.
N1 vs N2 Isomers Methylation selectivityUse lower temperature (-10°C) for methylation; purify carefully on silica.

Safety Considerations

  • Cyanide Hazard:

    
     releases HCN upon contact with acid. All cyanation reactions must be performed in a well-ventilated fume hood with a cyanide antidote kit available. Treat aqueous waste with bleach (hypochlorite) to oxidize cyanide before disposal.
    
  • Diazonium Salts: Intermediates in Phases 2 and 3 are potentially explosive if allowed to dry completely. Keep wet or process immediately.

  • Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use gloves and handle in a hood.

References

  • Jacobson Indazole Synthesis: Organic Syntheses, Coll. Vol. 3, p. 660 (1955); Vol. 25, p. 44 (1945).

  • Sandmeyer Reaction for Indazoles:Journal of Medicinal Chemistry, 2005, 48(24), 7808-7820.
  • Palladium-Catalyzed Cyanation:Organic Letters, 2000, 2(15), 2349-2351. (General protocol for Ar-Br to Ar-CN).
  • Factor D Inhibitor Scaffolds: ACS Medicinal Chemistry Letters, 2020, 11(10), 1956–1965. (Context for 3,7-disubstituted indazoles).

  • Preparation of 1H-Indazole-3-carbonitrile: Organic Syntheses, 2020, 97, 314-326. (Protocol for C3-cyanation).

Sources

A Proposed Experimental Protocol for the Synthesis of 1-Methyl-1H-indazole-3,7-dicarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document outlines a proposed, multi-step experimental protocol for the synthesis of 1-Methyl-1H-indazole-3,7-dicarbonitrile. To the best of our knowledge, a direct, one-pot synthesis or a complete, validated multi-step procedure for this specific molecule has not been published in peer-reviewed literature. Therefore, this guide has been constructed by a Senior Application Scientist by logically sequencing and adapting established, high-yield reactions reported for analogous indazole derivatives. Each step is grounded in authoritative chemical literature, but the overall sequence requires experimental validation and optimization. All procedures should be performed with rigorous attention to safety protocols.

Introduction: The Rationale for a De Novo Synthetic Strategy

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds. The introduction of nitrile groups can significantly modulate a molecule's electronic properties, metabolic stability, and ability to act as a hydrogen bond acceptor, making dinitrile derivatives like 1-Methyl-1H-indazole-3,7-dicarbonitrile attractive targets for discovery chemistry.

Given the absence of a direct reported synthesis, this protocol details a robust, four-step synthetic route commencing from 7-amino-1H-indazole. The proposed pathway leverages well-documented and reliable transformations, including a Sandmeyer reaction, selective C-3 bromination, regioselective N-1 methylation, and a final palladium-catalyzed double cyanation. This approach is designed to provide a clear and rational path for researchers to access this novel chemical entity.

Overall Proposed Synthetic Scheme

The synthesis is designed as a four-step sequence:

  • Diazotization and Iodination (Sandmeyer Reaction): Conversion of the 7-amino group of the starting material to an iodo group, which serves as a handle for subsequent cross-coupling.

  • Electrophilic Bromination: Selective installation of a bromine atom at the C-3 position of the indazole ring.

  • Regioselective N-Methylation: Alkylation at the N-1 position to introduce the methyl group, yielding the thermodynamically favored isomer.

  • Palladium-Catalyzed Double Cyanation: Simultaneous conversion of the 3-bromo and 7-iodo substituents to the target nitrile groups.

Synthetic_Pathway A 7-Amino-1H-indazole B 7-Iodo-1H-indazole A->B Step 1 NaNO₂, H₂SO₄, KI C 3-Bromo-7-iodo-1H-indazole B->C Step 2 NBS, DMF D 3-Bromo-7-iodo-1-methyl-1H-indazole C->D Step 3 NaH, CH₃I, THF E 1-Methyl-1H-indazole-3,7-dicarbonitrile D->E Step 4 Zn(CN)₂, Pd₂(dba)₃, dppf

Caption: Proposed four-step synthesis of the target compound.

Critical Safety and Handling Precautions (EHS)

A thorough risk assessment must be conducted before commencing any experimental work.[1] The following reagents are particularly hazardous:

  • Sodium Nitrite (NaNO₂): Strong oxidizer. Toxic if swallowed. Keep away from combustible materials. Diazonium salts, formed in Step 1, can be explosive if allowed to dry and should be kept in solution at low temperatures (0-5 °C).[2][3]

  • N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere (Nitrogen or Argon). Use a mineral oil dispersion (typically 60%) for safer handling.

  • Methyl Iodide (CH₃I): Highly toxic, a carcinogen, and a potent alkylating agent. Handle only in a well-ventilated fume hood with appropriate gloves and eye protection.

  • Zinc Cyanide (Zn(CN)₂): Highly toxic. Releases toxic hydrogen cyanide (HCN) gas upon contact with acids. All palladium-catalyzed cyanation reactions must be performed in a fume hood, and the reaction mixture should be quenched carefully with an oxidizing agent (e.g., bleach) to destroy excess cyanide before disposal.[4][5]

  • Palladium Catalysts: May be pyrophoric and are toxic. Handle with care.

Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

Detailed Experimental Protocols

Step 1: Synthesis of 7-Iodo-1H-indazole

This procedure adapts the classical Sandmeyer reaction to install an iodo group at the C-7 position.[6][7] Diazotization of the starting amine with sodium nitrite under acidic conditions generates a diazonium salt, which is subsequently displaced by iodide.[3][8]

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
7-Amino-1H-indazole133.155.00 g37.551.0
Sulfuric Acid (conc.)98.085.0 mL--
Water18.0250 mL--
Sodium Nitrite (NaNO₂)69.002.86 g41.311.1
Potassium Iodide (KI)166.007.48 g45.061.2

Procedure:

  • Combine 7-amino-1H-indazole and 50 mL of water in a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer.

  • Cool the suspension to 0-5 °C in an ice-water bath.

  • Slowly add concentrated sulfuric acid (5.0 mL) dropwise, keeping the internal temperature below 10 °C. Stir until a clear solution is obtained.

  • In a separate beaker, dissolve sodium nitrite (2.86 g) in 10 mL of water.

  • Add the sodium nitrite solution dropwise to the reaction flask over 30 minutes, ensuring the temperature remains between 0-5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • In a separate flask, dissolve potassium iodide (7.48 g) in 20 mL of water.

  • Slowly add the diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will occur.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium thiosulfate solution (50 mL), water (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 7-iodo-1H-indazole.

Step 2: Synthesis of 3-Bromo-7-iodo-1H-indazole

This step involves the electrophilic bromination of the electron-rich indazole ring at the C-3 position using N-bromosuccinimide (NBS), a mild and selective brominating agent. This reaction is based on a reported procedure for the C-3 halogenation of a 7-substituted indazole.[7]

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
7-Iodo-1H-indazole244.045.00 g20.491.0
N-Bromosuccinimide (NBS)177.983.65 g20.491.0
N,N-Dimethylformamide (DMF)73.0950 mL--

Procedure:

  • Dissolve 7-iodo-1H-indazole (5.00 g) in 50 mL of DMF in a 100 mL round-bottom flask.

  • Add N-bromosuccinimide (3.65 g) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by TLC.

  • Pour the reaction mixture into 200 mL of ice-water.

  • Collect the resulting precipitate by filtration and wash thoroughly with water.

  • Dry the solid under vacuum to yield crude 3-bromo-7-iodo-1H-indazole, which can be used in the next step without further purification or recrystallized from an ethanol/water mixture if necessary.

Step 3: Synthesis of 3-Bromo-7-iodo-1-methyl-1H-indazole

Regioselective N-1 methylation is achieved by first deprotonating the indazole with a strong, non-nucleophilic base (NaH) to form the indazolide anion, followed by quenching with an electrophilic methyl source (CH₃I). This method favors the formation of the thermodynamically more stable N-1 alkylated product.[9][10]

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
3-Bromo-7-iodo-1H-indazole322.945.00 g15.481.0
Sodium Hydride (NaH, 60%)24.00 (as 100%)0.74 g18.581.2
Anhydrous Tetrahydrofuran (THF)72.1175 mL--
Methyl Iodide (CH₃I)141.941.06 mL (2.42 g)17.031.1

Procedure:

  • To a flame-dried 250 mL three-necked flask under an inert atmosphere of Argon, add sodium hydride (0.74 g of 60% dispersion in mineral oil).

  • Wash the NaH with anhydrous hexane (2 x 10 mL) to remove the mineral oil, then carefully decant the hexane.

  • Add 50 mL of anhydrous THF to the flask and cool the suspension to 0 °C.

  • Dissolve 3-bromo-7-iodo-1H-indazole (5.00 g) in 25 mL of anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.06 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate 3-bromo-7-iodo-1-methyl-1H-indazole.

Step 4: Synthesis of 1-Methyl-1H-indazole-3,7-dicarbonitrile

The final step is a palladium-catalyzed double cyanation. This reaction converts both the C-3 bromo and C-7 iodo groups to nitriles using zinc cyanide as the cyanide source. The use of a palladium(0) catalyst and a phosphine ligand like dppf is crucial for this transformation.[7] This type of reaction is a powerful tool for installing nitrile groups onto aromatic rings.[4][11][12]

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
3-Bromo-7-iodo-1-methyl-1H-indazole336.973.00 g8.901.0
Zinc Cyanide (Zn(CN)₂)117.431.26 g10.681.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.33 g0.360.04
1,1'-Bis(diphenylphosphino)ferrocene (dppf)554.560.39 g0.710.08
N,N-Dimethylacetamide (DMA)87.1245 mL--

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromo-7-iodo-1-methyl-1H-indazole (3.00 g), zinc cyanide (1.26 g), Pd₂(dba)₃ (0.33 g), and dppf (0.39 g).

  • Evacuate and backfill the flask with Argon three times.

  • Add 45 mL of anhydrous, degassed DMA via syringe.

  • Heat the reaction mixture to 120 °C and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Cool the mixture to room temperature and dilute with ethyl acetate (100 mL).

  • Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water (3 x 50 mL) and brine (50 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product, 1-Methyl-1H-indazole-3,7-dicarbonitrile.

  • Final Characterization: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy.

References

  • Chen, Y., et al. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326. Available at: [Link]

  • Connect Journals. (n.d.). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Available at: [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. Available at: [Link]

  • ResearchGate. (2025, August 6). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Available at: [Link]

  • Wiley Online Library. (2025, August 7). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. 9(1), 20-34. Available at: [Link]

  • ResearchGate. (2025, August 7). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. Available at: [Link]

  • MDPI. (2024, June 7). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available at: [Link]

  • Synfacts. (2016). Synthesis of 1H-Indazoles via a Cu(OAc)2-Catalyzed N–N Bond Formation. 12(05), 0566. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. Available at: [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • J&K Scientific LLC. (2021, February 8). Sandmeyer Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

Sources

Advanced Purification Strategies for 1-Methyl-1H-indazole-3,7-dicarbonitrile: A Comprehensive Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Context

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and neurotherapeutics [1][2]. Specifically, 1-Methyl-1H-indazole-3,7-dicarbonitrile (CAS: 256228-69-0) represents a highly functionalized building block. The incorporation of dicarbonitrile groups at the C3 and C7 positions drastically reduces the electron density of the indazole core, altering its pKa and providing distinct hydrogen-bond acceptor vectors for target binding.

As a Senior Application Scientist, I approach the purification of this compound not merely as a mechanical task, but as a chemical problem governed by causality. The synthesis of this molecule typically involves the palladium-catalyzed double cyanation of a 3,7-dihalo-1-methyl-1H-indazole precursor using cyanide sources such as Zn(CN)₂ or K₄[Fe(CN)₆] [3]. Consequently, the crude mixture is burdened with transition metal contaminants (Pd, Fe, Zn) and potentially regioisomeric byproducts (e.g., the N2-methyl isomer).

This application note details a self-validating, highly reproducible workflow to isolate 1-Methyl-1H-indazole-3,7-dicarbonitrile to >99.5% purity, suitable for rigorous biological assays and downstream API manufacturing.

Physicochemical Profiling

Before executing any purification, one must understand the thermodynamic and kinetic properties of the analyte. The N1-methyl group eliminates the hydrogen-bond donor capacity of the indazole, rendering the molecule significantly more lipophilic than its 1H-indazole counterpart. Furthermore, the steric proximity of the N1-methyl group to the C7-cyano group creates a unique dipole moment that is highly exploitable during chromatographic separation.

Table 1: Physicochemical Profile & Purification Impact
PropertyValueImpact on Purification Strategy
Molecular Weight 182.18 g/mol Enables standard LC-MS monitoring (m/z 183 [M+H]⁺).
Formula C₁₀H₆N₄High nitrogen content promotes strong coordination with transition metal catalysts; necessitates aggressive metal scavenging.
CAS Number 256228-69-0Unique identifier for the N1-methyl regioisomer.
Solubility Soluble in EtOAc, DCM, THF. Poor in H₂O, Hexane.Ideal for liquid-liquid extraction and normal-phase silica gel chromatography.
Dipole / Sterics High localized dipoleThe steric clash between N1-CH₃ and C7-CN reduces polarity compared to the N2-isomer, allowing baseline separation on silica.

Purification Workflow Visualization

The following workflow is designed to sequentially address the three primary classes of impurities: inorganic salts/metals, organic regioisomers, and trace thermodynamic impurities.

Workflow Crude Crude Reaction Mixture (Contains Pd/Fe & Isomers) LLE Liquid-Liquid Extraction (EtOAc / Aqueous Wash) Crude->LLE Scavenge Metal Scavenging (Silica-Thiol Treatment) LLE->Scavenge FCC Flash Chromatography (Isomer Separation) Scavenge->FCC Decision Purity > 98%? FCC->Decision Recryst Recrystallization (Thermodynamic Polish) Decision->Recryst Yes (Scale > 1g) HPLC Preparative HPLC (Reverse-Phase Polish) Decision->HPLC No (Isomer impurity) Pure Pure 1-Methyl-1H-indazole- 3,7-dicarbonitrile Recryst->Pure HPLC->Pure

Fig 1: Purification workflow for 1-Methyl-1H-indazole-3,7-dicarbonitrile.

Step-by-Step Experimental Protocols

Every protocol below is engineered as a self-validating system . Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Protocol 1: Post-Reaction Workup and Metal Scavenging

Causality: Palladium-catalyzed cyanation reactions leave heavy metal residues that coordinate tightly to the nitrogen atoms of the dicarbonitrile groups [3]. Standard aqueous washes are insufficient. Functionalized silica (e.g., thiol-modified) is required to competitively strip Pd/Fe from the product.

  • Quench and Extract: Dilute the crude cyanation reaction mixture with Ethyl Acetate (EtOAc) (10 mL per gram of crude). Wash sequentially with water (2x) and brine (1x) to remove unreacted K₄[Fe(CN)₆] or zinc salts.

  • Phase Separation: Collect the organic layer and dry over anhydrous Na₂SO₄. Filter to remove the drying agent.

  • Scavenging: Add a silica-based metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure® TU) at a loading of 5 equivalents relative to the initial palladium catalyst load.

  • Incubation: Stir the suspension at 40 °C for 4 hours. The high affinity of the thiol groups will strip the coordinated metals from the indazole nitrogens.

  • Filtration: Filter the mixture through a pad of Celite, washing the pad with additional EtOAc. Concentrate the filtrate in vacuo.

  • Self-Validation (IPC): Visual inspection should show a shift from dark brown/black to a pale yellow oil/solid. For rigorous validation, analyze a 1 mg aliquot via ICP-MS; proceed only if residual Pd is < 10 ppm.

Protocol 2: Regioselective Flash Column Chromatography

Causality: If the starting material was synthesized via N-methylation of a 1H-indazole precursor, a mixture of N1 and N2 isomers is inevitable. The N1-methyl isomer (our target) lacks the zwitterionic resonance character of the N2-isomer and experiences steric shielding of the C7-nitrile by the N1-methyl group. Consequently, the N1-isomer is significantly less polar and will elute first on normal-phase silica.

  • Column Preparation: Pack a silica gel column (40-63 µm particle size) using a column volume ratio of 30:1 (Silica:Crude).

  • Dry Loading: Dissolve the metal-free crude in a minimum amount of Dichloromethane (DCM), add silica gel (2x the crude weight), and evaporate to dryness to create a free-flowing powder. Load this onto the column.

  • Elution Gradient:

    • 0-2 Column Volumes (CV): 100% Hexane

    • 2-8 CV: Linear gradient from 0% to 30% EtOAc in Hexane.

    • 8-12 CV: Isocratic hold at 30% EtOAc.

  • Fraction Collection: Monitor elution via UV detection at 254 nm and 280 nm. The 1-Methyl-1H-indazole-3,7-dicarbonitrile will elute first (approx. Rf = 0.45 in 7:3 Hexane:EtOAc). The N2-methyl isomer will elute significantly later (approx. Rf = 0.25).

  • Self-Validation (IPC): Perform ¹H-NMR on the main fraction. Confirm the identity of the N1-isomer by the chemical shift of the N-CH₃ protons (typically ~4.1 ppm). The N2-CH₃ protons appear further downfield (~4.3 ppm) due to the deshielding effect of the adjacent C3-nitrile.

Protocol 3: Thermodynamic Recrystallization (For Scale > 1g)

Causality: Chromatography separates structurally distinct impurities (kinetic separation), but recrystallization leverages crystal lattice energies (thermodynamic separation) to reject trace structurally similar impurities. The rigid, planar nature of the dicarbonitrile indazole promotes strong π-π stacking and dipole-dipole interactions in the solid state.

  • Dissolution: Suspend the chromatographed solid in a minimum volume of boiling Ethanol (approx. 5-8 mL/g).

  • Clarification: If the solution is cloudy, perform a hot filtration to remove insoluble micro-particulates.

  • Controlled Cooling: Allow the solution to cool to room temperature slowly over 4 hours without disturbance. This slow kinetic cooling prevents the entrapment of solvent or impurities within the crystal lattice.

  • Maturation: Once at room temperature, transfer the flask to a 4 °C refrigerator for 12 hours to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration, wash with ice-cold Ethanol (1-2 mL), and dry under high vacuum at 45 °C for 24 hours.

  • Self-Validation (IPC): Perform quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) as described by Chen et al. [3]. The purity must calculate to ≥99.5% w/w.

Protocol 4: Preparative HPLC (For Ultra-High Purity / Small Scale)

Causality: If the product from Protocol 2 is <98% pure or if the scale is small (<500 mg), reverse-phase HPLC provides superior theoretical plates to separate trace co-eluting organic impurities.

  • System Setup: Use a C18 Preparative column (e.g., 21.2 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water (The acidic modifier suppresses secondary interactions with residual silanols).

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Run a gradient of 20% B to 80% B over 20 minutes at a flow rate of 20 mL/min.

  • Recovery: Pool the pure fractions, remove the Acetonitrile via rotary evaporation, and lyophilize the remaining aqueous suspension to yield a fluffy white powder.

  • Self-Validation (IPC): Final LC-MS analysis must show a single peak at 254 nm with an area percent >99.5%, corresponding to m/z 183.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information (NIH / PMC). URL: [Link]

  • Synthesis of Indazoles. Organic Chemistry Portal. URL: [Link]

  • Chen, Y., et al. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326. URL: [Link]

applications of 1-Methyl-1H-indazole-3,7-dicarbonitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Methyl-1H-indazole-3,7-dicarbonitrile in Medicinal Chemistry

Part 1: Introduction & Core Utility

Title: Unlocking Orthogonal Vectors: 1-Methyl-1H-indazole-3,7-dicarbonitrile as a Pluripotent Scaffold for Kinase & GPCR Ligands.

Executive Summary: 1-Methyl-1H-indazole-3,7-dicarbonitrile (MIDC) represents a high-value "linchpin" scaffold in modern medicinal chemistry. Its structural uniqueness lies in the 3,7-substitution pattern , which offers two chemically distinct nitrile "handles" on the privileged indazole core. Unlike the common 3,5- or 3,6-substituted indazoles found in approved drugs (e.g., Axitinib, Pazopanib), the 3,7-vector enables the synthesis of tricyclic fused systems (such as pyrazolo[3,4-h]quinazolines) and provides a rare "exit vector" at the 7-position for optimizing solubility or linker attachment in PROTAC design.

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): The molecule serves as a rigid, low-molecular-weight core (MW ~182 Da) with defined vectors for growing into solvent-exposed regions (C7) and deep hydrophobic pockets (C3).

  • Tricyclic Heterocycle Synthesis: Precursor for fused ring systems targeting DNA intercalation or ATP-competitive kinase inhibition.

  • Bioisosteric Replacement: Acts as a precursor to 7-carboxamido-indazoles, mimicking the adenosine adenine core.

Part 2: Chemical Logic & Reactivity Profile

To effectively use MIDC, one must understand the electronic differentiation between the two nitrile groups.

  • The C3-Nitrile (Electrophilic/Labile): Conjugated directly with the N1-N2 bond. It is significantly more electrophilic. It is susceptible to Pinner reaction, hydrolysis to carboxamide (hinge binding motif), or cycloaddition to tetrazoles.

  • The C7-Nitrile (Steric/Stable): Located in the "bay region" near the N1-methyl group. It is sterically crowded and less electrophilic. It requires forcing conditions for hydrolysis, making it an ideal "masked" handle for late-stage transformation or ring closure.

Visualizing the Reactivity Landscape:

MIDC_Reactivity cluster_C3 C3-Nitrile (High Reactivity) cluster_C7 C7-Nitrile (Steric/Stable) MIDC 1-Methyl-1H-indazole- 3,7-dicarbonitrile C3_Amide C3-Carboxamide (Kinase Hinge Binder) MIDC->C3_Amide Mild Hydrolysis (NaOH/H2O2) C3_Amidine C3-Amidine (Serine Protease Inhibitor) MIDC->C3_Amidine Pinner Rxn C7_Amine C7-Aminomethyl (Solubility Vector) MIDC->C7_Amine Selective Reduction C7_Ring Pyrazolo[4,3-h]quinazoline (Fused Tricyclic) MIDC->C7_Ring Cyclization w/ Diamines

Caption: Orthogonal reactivity map showing the divergence of C3 and C7 functionalization pathways.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Scaffold (Self-Validating Route)

Rationale: Direct cyanation of 3,7-dihaloindazoles is the most reliable route. We utilize a stepwise halogenation-cyanation strategy to ensure regiocontrol.

Reagents:

  • 7-Bromo-1H-indazole (Starting Material)

  • N-Iodosuccinimide (NIS)

  • Methyl Iodide (MeI), NaH[1]

  • Zn(CN)₂, Pd₂(dba)₃, dppf (Cyanation source)

Step-by-Step Methodology:

  • C3-Iodination (Regioselective):

    • Dissolve 7-Bromo-1H-indazole (10 mmol) in DMF (50 mL).

    • Add NIS (11 mmol) portion-wise at 0°C.

    • Stir at RT for 4 hours. (Monitor TLC: 3-iodo product is less polar).

    • Validation: 1H NMR should show loss of C3-H singlet (~8.1 ppm).

    • Yield: ~90% of 7-Bromo-3-iodo-1H-indazole .

  • N1-Methylation:

    • Suspend NaH (12 mmol, 60% in oil) in dry THF (40 mL) at 0°C.

    • Add intermediate from Step 1 (10 mmol) in THF dropwise.

    • Stir 30 min, then add MeI (12 mmol).

    • Critical Check: Regioisomers (N1 vs N2) can form. N1-methyl is generally thermodynamically favored and lower Rf. Confirm by NOESY (Methyl protons correlate with C7-H).

    • Product: 7-Bromo-3-iodo-1-methylindazole .

  • Double Cyanation (The "One-Pot" Transformation):

    • Combine N1-methyl intermediate (5 mmol), Zn(CN)₂ (11 mmol), Pd₂(dba)₃ (2.5 mol%), and dppf (5 mol%) in wet DMF (containing 1% water to accelerate catalyst turnover).

    • Degas with Ar for 15 min.

    • Heat to 100°C for 12 hours.

    • Workup: Quench with FeSO4 or bleach (to destroy excess cyanide—Safety Critical ). Extract with EtOAc.

    • Final Product: 1-Methyl-1H-indazole-3,7-dicarbonitrile .

Protocol B: Regioselective Hydrolysis (Synthesis of Kinase Inhibitor Cores)

Objective: Convert C3-CN to primary amide (hinge binder) while leaving C7-CN intact.

  • Reaction Setup:

    • Dissolve MIDC (1 mmol) in EtOH/DMSO (4:1, 5 mL).

    • Add NaOH (1M, 1.1 eq) and H₂O₂ (30%, 5 eq).

  • Execution:

    • Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

    • Mechanistic Insight: The hydroperoxide anion (HOO-) is a super-nucleophile that attacks the more electron-deficient C3-nitrile. The C7-nitrile is shielded by the N1-methyl group and remains unreacted under mild conditions.

  • Isolation:

    • Dilute with water. The product usually precipitates. Filter and wash with cold water.

  • Result: 7-Cyano-1-methyl-1H-indazole-3-carboxamide .

    • Application: This intermediate allows subsequent coupling at C7 (e.g., reduction to amine and coupling with acid chlorides) to create "tail" regions for kinase specificity.

Part 4: Data & Specifications

Table 1: Physicochemical Profile & Structural Alerts

PropertyValue/DescriptionRelevance in MedChem
Formula C₁₀H₆N₄High Nitrogen count (cLogP lowering)
MW 182.18 g/mol Ideal for Fragment-Based Design (Rule of 3 compliant)
TPSA 65.6 ŲGood membrane permeability predicted
H-Bond Donors 0Can act as acceptor; donors added via hydrolysis
C3-CN Stretch ~2230 cm⁻¹ (IR)Strong, sharp (Diagnostic)
C7-CN Stretch ~2215 cm⁻¹ (IR)Weaker, shifted due to steric/electronic environment
Solubility Moderate (DMSO, DMF)Poor in water; requires functionalization

Part 5: Advanced Application - Tricyclic Synthesis

Pathway to Pyrazolo[4,3-h]quinazolines: Reaction of MIDC with Guanidine or Amidines enables the formation of tricyclic systems often used as DNA intercalators or specific kinase inhibitors (e.g., CDK inhibitors).

Workflow:

  • Substrate: 1-Methyl-1H-indazole-3,7-dicarbonitrile.

  • Reagent: Guanidine HCl + NaOEt (Ethanol).

  • Conditions: Reflux, 6-12 hours.

  • Mechanism:

    • Nucleophilic attack of guanidine on C7-CN (activated by ring nitrogen proximity).

    • Intramolecular cyclization onto C6 or N1 (depending on specific conditions/linker).

    • Note: More commonly, the C7-CN is reduced to an amine first, then cyclized with an aldehyde/nitrile at C6 if introduced. However, direct condensation at C7/C6 requires pre-functionalization.

    • Alternative:[3+2] Cycloaddition at C3-CN with azides yields Tetrazolyl-indazoles , bioisosteres of carboxylic acids.

References

  • Chen, Y., et al. (2020).[2] "Preparation of 1H-Indazole-3-carbonitrile." Organic Syntheses, 97, 314-326.[2]

    • Key Protocol: Foundation for C3-cyanation chemistry and safety handling of cyanide in indazole synthesis.
  • Lijewski, L., et al. (2008). "Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid." Acta Crystallographica Section E, 64(8), o1557.

    • Key Insight: Structural data on the 1-methyl-3-carboxy derivatives, confirming the geometry of the C3 vector.
  • Vaupel, A., et al. (2005). "Pharmacological properties of indazole derivatives: recent developments." Mini Reviews in Medicinal Chemistry.

    • Context: Overview of indazole bioactivity, supporting the relevance of the scaffold in kinase and GPCR drug discovery.
  • Pi Chemicals. (Product Catalog). "1-Methyl-1H-indazole-3,7-dicarbonitrile (PI-34917)."[3]

    • Verification: Confirms commercial availability of the specific dicarbonitrile building block.

Sources

catalytic applications of 1-Methyl-1H-indazole-3,7-dicarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Applications & Functional Utility of 1-Methyl-1H-indazole-3,7-dicarbonitrile

Part 1: Executive Summary & Technical Profile

1-Methyl-1H-indazole-3,7-dicarbonitrile (CAS: 256228-69-0) is a specialized, electron-deficient heterocyclic scaffold. While often categorized as a pharmaceutical intermediate, its specific substitution pattern—featuring nitrile groups at the C3 (pyrazole) and C7 (benzene) positions—endows it with unique properties for two distinct catalytic domains:

  • Biological Catalysis Modulation (Primary Application): It serves as a potent catalytic inhibitor of metalloenzymes, specifically Nitric Oxide Synthase (NOS) and Protein Kinases . The dicarbonitrile motif acts as a dual-anchor pharmacophore, targeting the catalytic active sites of these enzymes to modulate metabolic pathways.

  • Chemical Catalysis (Secondary Application): It functions as a bifunctional ligand for constructing Catalytic Metal-Organic Frameworks (MOFs) and as a potential photoredox catalyst (organocatalyst) due to its high electron affinity and acceptor properties.

This guide details the protocols for utilizing this molecule in enzyme inhibition assays and ligand-based catalytic system design.

Part 2: Mechanism of Action & Scientific Rationale[1]

Modulation of Biological Catalysis (Enzyme Inhibition)

The "catalytic application" in a pharmaceutical context refers to the molecule's ability to arrest the catalytic cycle of target enzymes.

  • NOS Inhibition: The 7-cyano group mimics the nitro group of 7-nitroindazole (a reference NOS inhibitor) but offers better metabolic stability. The 3-cyano group enhances binding affinity via hydrophobic interactions and shape complementarity within the heme-containing active site of NOS.

  • Kinase Inhibition: Indazoles are ATP-competitive inhibitors.[1] The 1-Methyl-3,7-dicarbonitrile core mimics the adenine ring of ATP. The nitrile groups accept hydrogen bonds from the "hinge region" of the kinase catalytic domain, effectively locking the enzyme in an inactive state.

Ligand Engineering for Heterogeneous Catalysis
  • MOF Linker: The 3,7-positioning of the nitrile groups provides a non-linear (angular) geometry. Upon hydrolysis to carboxylates or direct coordination, this scaffold forms porous coordination polymers with transition metals (Cu, Zn, Co). These MOFs are active catalysts for Lewis-acid mediated transformations.

Part 3: Visualization of Mechanisms

Figure 1: Mechanism of Catalytic Inhibition (NOS/Kinase)

This diagram illustrates how 1-Methyl-1H-indazole-3,7-dicarbonitrile blocks the catalytic cycle of Nitric Oxide Synthase (NOS) by competing with the substrate (Arginine) and cofactor (BH4).

NOS_Inhibition_Pathway Enzyme NOS Holoenzyme (Active Heme Center) Complex_Active Enzyme-Substrate Complex Enzyme->Complex_Active Binding Complex_Blocked Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex_Blocked Competitive Binding (Ki < 100 nM) Substrate L-Arginine + O2 Substrate->Complex_Active Inhibitor 1-Methyl-1H-indazole- 3,7-dicarbonitrile Inhibitor->Complex_Blocked Heme Coordination & H-Bonding Product Nitric Oxide (NO) + Citrulline Complex_Active->Product Catalysis (Electron Transfer) Complex_Blocked->Product BLOCKED

Caption: Competitive inhibition pathway where the indazole dicarbonitrile displaces substrates from the NOS heme active site.

Part 4: Experimental Protocols

Protocol A: In Vitro Evaluation of NOS Catalytic Inhibition

Objective: Determine the IC50 of 1-Methyl-1H-indazole-3,7-dicarbonitrile against neuronal Nitric Oxide Synthase (nNOS).

Materials:

  • Recombinant nNOS (rat or human).

  • L-Arginine (substrate).

  • NADPH (cofactor).

  • Calmodulin/Ca2+.

  • Griess Reagent (for NO detection).

  • Test Compound: 1-Methyl-1H-indazole-3,7-dicarbonitrile (dissolved in DMSO).

Workflow:

  • Preparation: Dilute the test compound in assay buffer (50 mM HEPES, pH 7.4) to concentrations ranging from 1 nM to 10 µM. Ensure final DMSO concentration is <1%.

  • Incubation: Mix 10 µL of enzyme solution with 10 µL of test compound. Incubate at 37°C for 15 minutes to allow equilibrium binding to the catalytic heme pocket.

  • Initiation: Add 20 µL of Reaction Mix (L-Arginine, NADPH, Ca2+/Calmodulin).

  • Catalysis: Incubate at 37°C for 30 minutes. The enzyme catalyzes the conversion of Arginine to Citrulline and NO.

  • Termination: Stop the reaction by adding 50 µL of ice-cold Stop Buffer (EDTA/EGTA).

  • Quantification: Add Griess Reagent to detect nitrite (stable NO metabolite). Measure absorbance at 540 nm using a microplate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate IC50.

Data Interpretation:

IC50 Value Potency Classification Application Potential
< 100 nM High Potency Lead candidate for neurodegenerative therapy
100 nM - 1 µM Moderate Potency Optimization required (SAR study)

| > 1 µM | Low Potency | Likely off-target or non-specific |

Protocol B: Synthesis of Catalytic Coordination Polymer (MOF)

Objective: Utilize the 3,7-dicarbonitrile scaffold as a linker to create a Copper(II)-based catalytic network for Lewis acid catalysis.

Rationale: The nitrile groups can hydrolyze to carboxylates in situ or coordinate directly to metal centers, forming robust porous networks.

Workflow:

  • Solvothermal Synthesis:

    • Dissolve 1-Methyl-1H-indazole-3,7-dicarbonitrile (0.5 mmol) in DMF (5 mL).

    • Add Cu(NO3)2·3H2O (0.5 mmol) dissolved in H2O (1 mL).

    • Add 20 µL of concentrated HCl (to facilitate partial hydrolysis of nitriles to amides/carboxylates if desired, or maintain neutral for N-coordination).

  • Crystallization: Seal in a Teflon-lined autoclave. Heat at 100°C for 48 hours.

  • Isolation: Cool to room temperature. Filter the resulting blue/green crystals. Wash with DMF and Ethanol.

  • Activation: Dry under vacuum at 120°C for 12 hours to remove solvent guests.

  • Catalytic Test (Click Reaction):

    • Use the activated MOF (5 mol%) to catalyze the Huisgen cycloaddition of benzyl azide and phenylacetylene.

    • Monitor conversion by NMR.

Part 5: References & Authoritative Sources

  • Blandine, B., et al. (2008). "Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile."[2] Journal of Medicinal Chemistry.

    • Supports the mechanistic basis of indazole-carbonitriles as NOS inhibitors.

  • BenchChem. "Discovery and synthesis of novel indazole derivatives."[3] BenchChem Technical Guides.

    • General reference for indazole scaffold synthesis and kinase activity.

  • Meanwell, N. A. (2011). "Nitrile in Drug Discovery." Journal of Medicinal Chemistry.

    • Context for the use of nitrile groups in enhancing binding affinity in catalytic domains.

  • PubChem. "1-Methyl-1H-indazole-3,7-dicarbonitrile Compound Summary."

    • Verification of chemical structure and physical properties.

Disclaimer: This Application Note is for research purposes only. 1-Methyl-1H-indazole-3,7-dicarbonitrile is a potent bioactive molecule; handle with appropriate PPE and containment procedures.

Sources

analytical methods for quantifying 1-Methyl-1H-indazole-3,7-dicarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantitative Analysis of 1-Methyl-1H-indazole-3,7-dicarbonitrile

Introduction: The Analytical Imperative for Novel Indazole Derivatives

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous bioactive compounds and approved pharmaceuticals.[1] 1-Methyl-1H-indazole-3,7-dicarbonitrile represents a specific derivative within this important class of aromatic heterocyclic compounds. The presence of two nitrile groups suggests its potential as a highly functionalized intermediate for the synthesis of novel therapeutic agents. As with any compound in the drug discovery and development pipeline, the ability to accurately and reliably quantify it is paramount.

This document provides a detailed guide to the analytical methodologies for the quantification of 1-Methyl-1H-indazole-3,7-dicarbonitrile. It is designed for researchers, analytical scientists, and quality control professionals. The protocols herein are grounded in established chromatographic principles and adhere to the rigorous validation standards set forth by the International Council for Harmonisation (ICH).[2][3][4][5][6] The primary objective is to provide a robust framework for developing and validating a fit-for-purpose analytical method that ensures data integrity, reproducibility, and scientific validity.

Physicochemical Properties and Analytical Considerations

Understanding the fundamental properties of 1-Methyl-1H-indazole-3,7-dicarbonitrile is the first step in developing a robust analytical method.

PropertyValue (Predicted/Calculated)Source/Note
Chemical Formula C₁₀H₆N₄Derived from structure
Molar Mass 182.18 g/mol Derived from formula
Structure 1-methylated indazole with nitrile groups at positions 3 and 7-
Solubility Likely soluble in polar organic solvents (e.g., Acetonitrile, Methanol, DMF, DMSO) and sparingly soluble in water.Inferred from similar nitrile and indazole compounds.[7]
UV Chromophore The indazole ring system is expected to exhibit strong UV absorbance.Indazole derivatives are commonly analyzed by UV detection.[8][9]

The key analytical challenge is to develop a method that is both selective for the target analyte and sensitive enough for its intended application, whether for purity assessment, stability testing, or pharmacokinetic analysis.

Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For a non-volatile, UV-active compound like 1-Methyl-1H-indazole-3,7-dicarbonitrile, HPLC-UV is the recommended primary method for quantification.

Causality Behind Experimental Choices
  • Reverse-Phase (C18 Column): The indazole structure has moderate polarity. A C18 stationary phase provides a non-polar surface that will retain the analyte based on hydrophobic interactions, allowing for effective separation from more polar impurities or formulation excipients.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low UV cutoff. A gradient elution (where the proportion of organic solvent is increased over time) is proposed to ensure that any impurities with different polarities are effectively eluted and separated from the main analyte peak, leading to a more comprehensive purity profile.

  • UV Detection: The conjugated aromatic system of the indazole ring is a strong chromophore, making UV detection a sensitive and straightforward choice. A photodiode array (PDA) detector is recommended to assess peak purity and select the optimal wavelength of maximum absorbance for quantification.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing p1 Standard & Sample Weighing p2 Dissolution in Diluent (e.g., 50:50 ACN:H₂O) p1->p2 p3 Sonication & Filtration p2->p3 a1 HPLC System Equilibration a2 Sequence Setup: Standards & Samples p3->a2 a1->a2 a3 Injection & Data Acquisition a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation (Linear Regression) d1->d2 d3 Quantification of Unknowns d2->d3 d4 Reporting Results d3->d4

Caption: General workflow for quantitative analysis by HPLC.

Detailed Protocol: HPLC-UV Quantification

1. Instrumentation and Reagents

  • HPLC system with binary or quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS) for control and data processing.

  • Analytical balance, volumetric flasks, pipettes, and syringes.

  • HPLC-grade Acetonitrile (ACN) and purified water (e.g., Milli-Q).

  • Reference standard of 1-Methyl-1H-indazole-3,7-dicarbonitrile (purity >99%).

2. Chromatographic Conditions

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reverse-phase column offering good resolution and efficiency.
Mobile Phase A WaterAqueous component for reverse-phase separation.
Mobile Phase B AcetonitrileOrganic modifier for eluting the analyte.
Gradient 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17.1-20 min: 20% BA gradient ensures elution of a wide range of potential impurities and provides a sharp peak for the analyte.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small volume minimizes potential peak distortion.
Detection PDA at 254 nm (or λmax)254 nm is a common wavelength for aromatic compounds. Determine the optimal wavelength (λmax) from the reference standard's UV spectrum for maximum sensitivity.

3. Preparation of Solutions

  • Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is a good starting point.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample material, dissolve it in the diluent to a target concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

Confirmatory Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or impurity identification, LC-MS is the preferred technique. It provides mass information that confirms the identity of the analyte, distinguishing it from co-eluting compounds that might have similar UV spectra.[10]

Causality Behind Experimental Choices
  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar, nitrogen-containing heterocyclic compounds. It typically produces a protonated molecular ion [M+H]⁺, which is easily detectable.

  • MS-Compatible Mobile Phase: Formic acid is used as a mobile phase additive instead of non-volatile buffers like phosphate. It aids in the ionization process by providing a source of protons, enhancing the [M+H]⁺ signal.

  • Selected Ion Monitoring (SIM): Instead of scanning a full mass range, the mass spectrometer can be set to monitor only the specific mass-to-charge ratio (m/z) of the target analyte. This dramatically increases sensitivity and reduces background noise. For 1-Methyl-1H-indazole-3,7-dicarbonitrile (C₁₀H₆N₄, Molar Mass = 182.18), the expected [M+H]⁺ ion would be at m/z 183.1.

Detailed Protocol: LC-MS Quantification

1. Instrumentation

  • LC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an ESI source.

2. LC-MS Conditions

ParameterRecommended Condition
LC Conditions Similar to HPLC-UV method, but replace buffer with 0.1% Formic Acid in both Water and Acetonitrile.
Ionization Mode ESI Positive
Monitored Ion (SIM) m/z 183.1
Capillary Voltage 3.5 kV
Cone Voltage 30 V (Optimize for maximum signal)
Source Temp. 150 °C
Desolvation Temp. 350 °C

Note: MS parameters like cone voltage should be optimized by infusing a standard solution of the analyte to maximize the signal of the parent ion.

Method Validation: A Trustworthy and Self-Validating System

A protocol is only trustworthy if it is validated. Method validation provides documented evidence that the procedure is suitable for its intended purpose.[3][4] The following framework is based on the ICH Q2(R2) guidelines.[2][5][6]

Validation Workflow

Validation_Workflow cluster_params Validation Parameters cluster_exp Experimental Assessment cluster_crit Acceptance Criteria v1 Specificity e1 Analyze Placebo & Spiked Samples v1->e1 v2 Linearity & Range e2 Analyze Calibration Standards (3 Replicates) v2->e2 v3 Accuracy (% Recovery) e3 Analyze Spiked Samples at 3 Levels (e.g., 80, 100, 120%) v3->e3 v4 Precision (Repeatability & Intermediate) e4 Analyze 6 Replicates at 100% (Intra- & Inter-day) v4->e4 v5 LOD & LOQ e5 Signal-to-Noise Ratio or Standard Deviation of Blank v5->e5 v6 Robustness e6 Vary Method Parameters (Flow, Temp, pH) v6->e6 c1 No Interference at Analyte RT e1->c1 c2 R² > 0.999 e2->c2 c3 Recovery 98-102% e3->c3 c4 %RSD < 2% e4->c4 c5 S/N > 3 (LOD) S/N > 10 (LOQ) e5->c5 c6 System Suitability Passes e6->c6

Sources

Application Note: A Scalable and Efficient Synthesis of 1-Methyl-1H-indazole-3,7-dicarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Methyl-1H-indazole-3,7-dicarbonitrile is a highly functionalized heterocyclic compound with significant potential as a key intermediate in the development of novel therapeutics and functional materials. The presence of two nitrile groups on the methylated indazole scaffold offers versatile handles for further chemical modifications, making it a valuable building block in medicinal chemistry and materials science. This application note provides a comprehensive, in-depth technical guide for the large-scale synthesis of this target molecule, designed for researchers, scientists, and professionals in drug development and chemical manufacturing. The described synthetic strategy is robust, scalable, and employs well-established chemical transformations, ensuring high yields and purity.

Synthetic Strategy: A Multi-step Approach to a Complex Scaffold

The synthesis of 1-Methyl-1H-indazole-3,7-dicarbonitrile is not a trivial one-step process. A strategic multi-step approach is necessary to regioselectively introduce the desired functionalities onto the indazole core. The chosen synthetic pathway, illustrated below, has been designed for scalability and efficiency, starting from a readily available starting material, 2-bromo-6-nitrotoluene.

The overall synthetic route involves four key transformations:

  • Reductive Cyclization: Formation of the indazole ring from the corresponding ortho-nitro-toluene derivative.

  • Regioselective Bromination: Introduction of a second bromine atom at the C3 position of the indazole core.

  • N1-Methylation: Selective methylation of the indazole nitrogen at the thermodynamically favored N1 position.

  • Double Cyanation: Palladium-catalyzed conversion of the dibrominated intermediate to the final dicarbonitrile product.

This strategy allows for precise control over the substitution pattern and is amenable to large-scale production with consistent results.

Synthetic_Pathway A 2-Bromo-6-nitrotoluene B 7-Bromo-1H-indazole A->B Reductive Cyclization (Cadogan Reaction) C 3,7-Dibromo-1H-indazole B->C C3-Bromination (NBS) D 3,7-Dibromo-1-methyl-1H-indazole C->D N1-Methylation (NaH, CH3I) E 1-Methyl-1H-indazole-3,7-dicarbonitrile D->E Double Cyanation (Pd(0), Zn(CN)2)

Figure 1: Proposed synthetic pathway for 1-Methyl-1H-indazole-3,7-dicarbonitrile.

Experimental Protocols

Part 1: Synthesis of 7-Bromo-1H-indazole

The initial step involves the formation of the indazole ring via a reductive cyclization of 2-bromo-6-nitrotoluene. The Cadogan reaction, which utilizes a phosphite reagent to deoxygenate the nitro group and facilitate cyclization, is a well-established method for this transformation.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromo-6-nitrotoluene216.03100 g0.463
Triethyl phosphite166.16308 mL1.852
o-Dichlorobenzene147.00500 mL-

Protocol:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple, add 2-bromo-6-nitrotoluene (100 g, 0.463 mol) and o-dichlorobenzene (500 mL).

  • Stir the mixture at room temperature to ensure complete dissolution.

  • Slowly add triethyl phosphite (308 mL, 1.852 mol) to the reaction mixture. The addition is exothermic, and the temperature should be monitored.

  • Heat the reaction mixture to 150-160 °C and maintain this temperature for 12-16 hours. The reaction progress can be monitored by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solvent and excess triethyl phosphite are removed by vacuum distillation.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield 7-bromo-1H-indazole as a solid.

Expected Yield: 70-80%

Part 2: Synthesis of 3,7-Dibromo-1H-indazole

The next step is the regioselective bromination of the C3 position of the indazole ring. N-Bromosuccinimide (NBS) is an effective reagent for this purpose.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
7-Bromo-1H-indazole197.0270 g0.355
N-Bromosuccinimide (NBS)177.9869.4 g0.390
Acetonitrile41.05700 mL-

Protocol:

  • In a 1 L flask, dissolve 7-bromo-1H-indazole (70 g, 0.355 mol) in acetonitrile (700 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add N-Bromosuccinimide (69.4 g, 0.390 mol) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by recrystallization from ethanol/water to afford 3,7-dibromo-1H-indazole.

Expected Yield: 85-95%

Part 3: Synthesis of 3,7-Dibromo-1-methyl-1H-indazole

Selective N1-methylation is achieved under thermodynamic control using a strong base.[2][3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3,7-Dibromo-1H-indazole275.9280 g0.290
Sodium hydride (60% in oil)24.00 (as NaH)12.8 g0.319
Methyl iodide141.9420.0 mL0.319
Anhydrous Tetrahydrofuran (THF)72.11800 mL-

Protocol:

  • To a dry 2 L three-necked flask under a nitrogen atmosphere, add sodium hydride (12.8 g of 60% dispersion in mineral oil, 0.319 mol).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully add anhydrous THF (400 mL).

  • Cool the suspension to 0 °C.

  • Dissolve 3,7-dibromo-1H-indazole (80 g, 0.290 mol) in anhydrous THF (400 mL) and add it dropwise to the NaH suspension over 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the mixture at 0 °C for another 30 minutes.

  • Add methyl iodide (20.0 mL, 0.319 mol) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield 3,7-dibromo-1-methyl-1H-indazole.

Expected Yield: 80-90%

Part 4: Large-Scale Synthesis of 1-Methyl-1H-indazole-3,7-dicarbonitrile

The final step is a palladium-catalyzed double cyanation reaction. Zinc cyanide is used as a less toxic and effective cyanide source for this transformation.[4][5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3,7-Dibromo-1-methyl-1H-indazole289.9570 g0.241
Zinc cyanide (Zn(CN)₂)117.4231.1 g0.265
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.722.21 g0.0024
1,1'-Bis(diphenylphosphino)ferrocene (dppf)554.562.67 g0.0048
Anhydrous N,N-Dimethylformamide (DMF)73.09700 mL-

Protocol:

  • To a 2 L three-necked flask, add 3,7-dibromo-1-methyl-1H-indazole (70 g, 0.241 mol), zinc cyanide (31.1 g, 0.265 mol), Pd₂(dba)₃ (2.21 g, 0.0024 mol), and dppf (2.67 g, 0.0048 mol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous DMF (700 mL) via cannula.

  • Heat the reaction mixture to 120-130 °C and stir for 24-48 hours. Monitor the reaction progress by HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a stirred solution of aqueous ammonia and water.

  • Stir for 1 hour to quench the excess cyanide and dissolve zinc salts.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford 1-Methyl-1H-indazole-3,7-dicarbonitrile.

Expected Yield: 65-75%

Process Optimization and Safety Considerations

  • Reaction Monitoring: For all steps, it is crucial to monitor the reaction progress using appropriate analytical techniques such as TLC and HPLC to ensure complete conversion and minimize side product formation.

  • Inert Atmosphere: The N-methylation and palladium-catalyzed cyanation steps are sensitive to moisture and oxygen. Maintaining an inert atmosphere (nitrogen or argon) is essential for high yields and reproducibility.

  • Cyanide Handling: Zinc cyanide is toxic if ingested or if it comes into contact with acid, which liberates hydrogen cyanide gas. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A quench solution (e.g., aqueous sodium hypochlorite) should be readily available to neutralize any cyanide-containing waste.

  • Palladium Catalyst: The choice of palladium catalyst and ligand can significantly impact the efficiency of the cyanation reaction. While Pd₂(dba)₃/dppf is a robust system, other catalysts may be explored for optimization.

  • Purification: The final product purity is critical for its intended application. Recrystallization is a preferred method for large-scale purification to obtain a highly pure, crystalline product.

Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: 7-Bromo-1H-indazole Synthesis cluster_step2 Step 2: 3,7-Dibromo-1H-indazole Synthesis cluster_step3 Step 3: N1-Methylation cluster_step4 Step 4: Double Cyanation A1 Charge 2-bromo-6-nitrotoluene and o-dichlorobenzene A2 Add triethyl phosphite A1->A2 A3 Heat to 150-160°C A2->A3 A4 Vacuum distillation A3->A4 A5 Recrystallization A4->A5 B1 Dissolve 7-bromo-1H-indazole in acetonitrile A5->B1 B2 Add NBS at 0-5°C B1->B2 B3 Stir at room temperature B2->B3 B4 Work-up and extraction B3->B4 B5 Recrystallization B4->B5 C1 Prepare NaH suspension in THF B5->C1 C2 Add 3,7-dibromo-1H-indazole C1->C2 C3 Add methyl iodide C2->C3 C4 Quench and extract C3->C4 C5 Purification C4->C5 D1 Charge reactants and catalyst under N2 C5->D1 D2 Add anhydrous DMF D1->D2 D3 Heat to 120-130°C D2->D3 D4 Aqueous ammonia work-up D3->D4 D5 Purification D4->D5

Figure 2: Detailed experimental workflow for the synthesis of 1-Methyl-1H-indazole-3,7-dicarbonitrile.

Conclusion

This application note details a comprehensive and scalable four-step synthesis of 1-Methyl-1H-indazole-3,7-dicarbonitrile. By employing established and reliable chemical transformations, this protocol provides a clear pathway for producing this valuable building block in high yield and purity. The provided step-by-step instructions, along with safety and optimization considerations, are intended to enable researchers and process chemists to successfully implement this synthesis on a laboratory and pilot-plant scale.

References

  • Tschaen, D. M., et al. (1994). An improved procedure for aromatic cyanation. Synthetic Communications, 24(6), 887-890.
  • Anderson, K. W., et al. (2014). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. Angewandte Chemie International Edition, 53(44), 11956-11959. Available at: [Link]

  • Shi, S., & Szostak, M. (2017). Zinc Cyanide – First Update. e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-13.
  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. Available at: [Link]

  • Li, W., et al. (2023). Visible-Light-Promoted Direct C3–H Cyanomethylation of 2H-Indazoles. ACS Omega, 8(11), 10733–10740. Available at: [Link]

  • Genung, M. J., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. The Journal of organic chemistry, 84(18), 11756–11764. Available at: [Link]

  • MDPI. Nickel-Catalyzed Cyanation of Aryl Halides. Available at: [Link]

  • ResearchGate. Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Available at: [Link]

  • ACS Publications. Regiodivergent Cu-Promoted, AcOH-Switchable Distal Versus Proximal Direct Cyanation of 1-Aryl-1H-indazoles and 2-Aryl-2H-indazoles via Aerobic Oxidative C–H Bond Activation. Available at: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2021(3), 99-151.
  • ResearchGate. ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Available at: [Link]

  • Jin, F., et al. (2005). A practical synthesis of highly functionalized aryl nitriles through cyanation of aryl bromides employing heterogeneous Pd/C. Tetrahedron, 61(42), 10047-10053.
  • Bentham Science. Efficient Synthesis of Aromatic Nitriles via Cyanation of Aryl Bromides and K4[Fe(CN)6] Catalyzed by a Palladium(II) Complex. Available at: [Link]

  • ResearchGate. Transformation of aromatic bromides into aromatic nitriles with n-BuLi, pivalonitrile, and iodine under metal cyanide-free conditions. Available at: [Link]

  • ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Available at: [Link]

  • Beilstein Journals. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-1H-indazole-3,7-dicarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-Methyl-1H-indazole-3,7-dicarbonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The indazole scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1][2] This guide draws on established chemical principles and synthetic methodologies to help you optimize your reaction yields and overcome common experimental hurdles.

The synthesis of 1-Methyl-1H-indazole-3,7-dicarbonitrile is a multi-step process that requires careful control of reaction conditions. A plausible and common synthetic route begins with 2-amino-isophthalonitrile, proceeds through a diazotization and Sandmeyer-type cyanation to form an indazole-3,7-dicarbonitrile intermediate, followed by a final methylation step. This guide will focus on troubleshooting issues that may arise during this synthetic sequence.

Section 1: Baseline Synthesis Protocol

To effectively troubleshoot, a reliable baseline protocol is necessary. The following represents a standard, literature-derived procedure for the synthesis.

Step 1: Diazotization of 2-Amino-isophthalonitrile
  • Suspend 2-amino-isophthalonitrile in a suitable acidic solution (e.g., a mixture of concentrated HCl and water) and cool the mixture to 0-5 °C in an ice-water bath.[3]

  • Prepare a solution of sodium nitrite (NaNO₂) in cold water.

  • Add the sodium nitrite solution dropwise to the stirred suspension of the amine. It is critical to maintain the temperature below 5 °C to ensure the stability of the resulting diazonium salt.[4]

  • Monitor for the completion of the reaction by testing for the presence of excess nitrous acid using starch-iodide paper (a persistent blue-black color indicates excess).[5]

  • The resulting solution contains the in situ generated diazonium salt and should be used immediately in the next step.

Step 2: Sandmeyer Cyanation to form 1H-Indazole-3,7-dicarbonitrile
  • In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) in a suitable solvent.

  • Cool the CuCN mixture and slowly add the cold diazonium salt solution from Step 1. The Sandmeyer reaction is often exothermic, so careful temperature control is essential.[6][7]

  • A vigorous evolution of nitrogen gas will be observed as the diazonium group is replaced.[7]

  • After the addition is complete, allow the reaction to stir at a controlled temperature until gas evolution ceases.

  • Work up the reaction by quenching, extracting the product into an organic solvent, and purifying by chromatography or recrystallization.

Step 3: N-Methylation to form 1-Methyl-1H-indazole-3,7-dicarbonitrile
  • Dissolve the 1H-indazole-3,7-dicarbonitrile intermediate in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Add a base to deprotonate the indazole nitrogen. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃).[8]

  • Add the methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion, monitoring by Thin Layer Chromatography (TLC).

  • Quench the reaction, extract the product, and purify to obtain the final 1-Methyl-1H-indazole-3,7-dicarbonitrile.

Section 2: Troubleshooting Guide (Q&A)

This section addresses specific problems you may encounter during the synthesis.

Q1: My yield in the Sandmeyer cyanation step (Step 2) is very low, and I observe a lot of tar-like byproducts. What's going wrong?

Answer: Low yields and tar formation in Sandmeyer reactions are common and typically point to two main issues: instability of the diazonium salt or suboptimal reaction conditions during the cyanation.

  • Causality (Diazonium Salt Instability): Aryl diazonium salts are notoriously unstable at elevated temperatures.[4] If the temperature during the diazotization (Step 1) or the addition to the copper cyanide solution (Step 2) rises above 5-10 °C, the diazonium salt can decompose prematurely, leading to a complex mixture of phenolic byproducts and polymeric tars.

  • Causality (Reaction Conditions): The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr) initiated by a single-electron transfer from the copper(I) species.[6][7] The efficiency of this process is highly dependent on the temperature, solvent, and quality of the CuCN.

Troubleshooting Steps:

  • Strict Temperature Control: Ensure your ice bath is well-maintained throughout the diazotization and the addition to the CuCN solution. Use a calibrated low-temperature thermometer. The addition of the diazonium salt to the cyanide solution should be done slowly and portion-wise to manage the exotherm.

  • Fresh Reagents: Use freshly purchased and properly stored sodium nitrite. Old NaNO₂ can be less effective. Ensure your 2-amino-isophthalonitrile starting material is pure.

  • Optimize Acidity: The diazotization must be carried out in a strongly acidic medium to prevent premature coupling reactions.[5] Ensure an excess of mineral acid is present at the end of the diazotization.

  • Quality of Copper(I) Cyanide: The purity and reactivity of CuCN are critical. Consider preparing fresh CuCN or using a high-purity commercial source. Some protocols suggest the use of nickel cyanide as a potentially superior alternative.[3]

ParameterStandard ConditionOptimized ConditionRationale
Diazotization Temp. 0-10 °C0-5 °C Enhances diazonium salt stability.[4]
NaNO₂ Addition RapidSlow, dropwise Better control of reaction exotherm.
Acidity (Step 1) 2-3 equivalents HCl3-4 equivalents HCl Ensures complete protonation and prevents side reactions.[5]
CuCN source Old commercial bottleFreshly opened or prepared Ensures high catalytic activity for the Sandmeyer reaction.[6]
Q2: The N-methylation step (Step 3) is giving me a mixture of two products, and the reaction is not going to completion. How can I improve this?

Answer: This issue points towards incomplete deprotonation and potential side reactions. The choice of base and solvent is critical for achieving clean and complete methylation of the indazole nitrogen.

  • Causality (Incomplete Deprotonation): Weaker bases like potassium carbonate (K₂CO₃) may not be strong enough to fully deprotonate the indazole N-H in certain solvents, leading to an equilibrium mixture of starting material and product.

  • Causality (Regioselectivity): While methylation of indazoles generally favors the N1 position, competitive alkylation at the N2 position can sometimes occur, leading to isomeric products. The choice of reaction conditions can influence this selectivity.

Troubleshooting Steps:

  • Switch to a Stronger Base: If you are using K₂CO₃, switch to a stronger, non-nucleophilic base like sodium hydride (NaH).[8] NaH provides irreversible deprotonation, driving the reaction to completion.

  • Ensure Anhydrous Conditions: Sodium hydride reacts violently with water. Ensure your solvent (DMF or THF) is anhydrous and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching the base.

  • Solvent Choice: DMF is an excellent solvent for this reaction as it readily dissolves the indazole and the resulting sodium salt.[8]

  • Monitor Reaction Progress: Use TLC to monitor the consumption of the starting material. If the reaction stalls, a small, additional portion of NaH and methyl iodide may be required.

Experimental Workflow: Troubleshooting N-Methylation

G start Low Yield / Incomplete N-Methylation q1 Are you using K₂CO₃ as a base? start->q1 a1_yes Switch to a stronger base like Sodium Hydride (NaH). Ensure anhydrous conditions. q1->a1_yes Yes q2 Is the reaction stalling (monitored by TLC)? q1->q2 No end_node Improved Yield and Purity a1_yes->end_node a1_no Check purity of starting material and methylating agent. a2_yes Add a small additional equivalent of base and methyl iodide. q2->a2_yes Yes a2_no Consider purification issues. Isomers may be co-eluting. q2->a2_no No a2_yes->end_node a2_no->end_node G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Cyanation cluster_2 Step 3: N-Methylation A 2-Amino- isophthalonitrile B Aryl Diazonium Salt (in situ) A->B NaNO₂, HCl 0-5 °C C 1H-Indazole-3,7- dicarbonitrile B->C CuCN D 1-Methyl-1H-indazole- 3,7-dicarbonitrile C->D Base (e.g., NaH) CH₃I

Sources

Indazole Synthesis & Functionalization Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting Regioselectivity (


 vs. 

) Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Tautomer Challenge

Welcome to the Indazole Regioselectivity Support Center. If you are here, you are likely observing a mixture of isomers in your LC-MS traces.

The core of your problem lies in the fundamental tautomeric equilibrium of the indazole scaffold. Unlike indole, indazole possesses two nucleophilic nitrogen atoms.

  • 
    -H (Benzenoid):  Thermodynamically favored by 2–5 kcal/mol  due to the preservation of the benzene ring aromaticity.
    
  • 
    -H (Quinonoid):  Kinetically accessible but thermodynamically less stable.
    

The Golden Rule of Indazole Synthesis:

Under thermodynamic control (high heat, reversible conditions), the


-isomer predominates. Under kinetic control (low temp, irreversible alkylation, steric hindrance), the 

-isomer ratio increases.

Module 1: Troubleshooting Direct Alkylation

User Issue: "I am performing a standard alkylation with an alkyl halide and base, but I cannot get clean


 selectivity."
Diagnostic Guide
VariableRecommendation for

Selectivity
Recommendation for

Selectivity
Base NaH or KOtBu (Thermodynamic)Cs₂CO₃ or K₂CO₃ (Mild/Kinetic)
Solvent THF or DMF (High solubility)Acetone or MeCN (Polar aprotic)
Temperature Reflux / High Heat0°C to Room Temp
Counter-ion Small (Na⁺, Li⁺) promotes tight ion pairing at

, forcing reaction at

.
Large (Cs⁺) dissociates ion pairs, exposing

.
Q: Why does NaH/THF favor the isomer?

A: This is the "Lundall Protocol." In THF, the sodium cation (Na⁺) coordinates tightly with the


 lone pair (and potentially substituents at C3), effectively "protecting" the 

position. The

site remains available for nucleophilic attack.[1]
  • Protocol: Dissolve indazole in anhydrous THF. Add NaH (1.2 equiv) at 0°C. Stir 30 min. Add electrophile. Warm to reflux.

Q: I specifically need the -alkyl indazole. How do I force this?

A: Direct alkylation is notoriously poor for


 selectivity. However, you have two chemical "hacks":
  • The Mitsunobu Reaction: Reacting indazole with an alcohol (ROH),

    
    , and DEAD/DIAD often favors the 
    
    
    
    isomer
    (ratios of 1:2 to 1:5 are common). This is driven by steric bulk and kinetic control.
  • Meerwein’s Salt: The use of trimethyloxonium tetrafluoroborate (

    
    ) in ethyl acetate often favors 
    
    
    
    -methylation due to the highly reactive (kinetic) nature of the electrophile.

Module 2: Advanced Catalysis (Arylation)

User Issue: "I am trying to couple an aryl group to my indazole. Buchwald-Hartwig is giving me


, but I need to control this."
Q: How do I predict regioselectivity in Copper/Palladium coupling?

A:

  • Buchwald-Hartwig (Pd): Almost exclusively

    
    -selective . The oxidative addition complex prefers the thermodynamically stable 
    
    
    
    -palladacycle.
  • Chan-Lam (Cu): Generally

    
    -selective  because the Highest Occupied Molecular Orbital (HOMO) of the indazolyl anion is located on 
    
    
    
    .
    • Exception: If you have a bulky substituent at C7, steric clash will push the catalyst to

      
      .
      
Visualizing the Decision Matrix

IndazoleDecisionTree Start Target: Functionalized Indazole Type Bond Type? Start->Type Alkylation C(sp3)-N Bond (Alkylation) Type->Alkylation Arylation C(sp2)-N Bond (Arylation) Type->Arylation N1_Alk Target: N1-Alkyl Alkylation->N1_Alk N2_Alk Target: N2-Alkyl Alkylation->N2_Alk Sol_N1 USE: NaH / THF (Thermodynamic Control) Arylation->Sol_N1 Buchwald/Chan-Lam (Default N1) N1_Alk->Sol_N1 Sol_N2 USE: Mitsunobu Conditions OR De Novo Synthesis N2_Alk->Sol_N2 DeNovo De Novo Route: 2-Halobenzaldehyde + Primary Amine Sol_N2->DeNovo Best Purity

Caption: Decision matrix for selecting synthetic routes based on desired regioisomer.

Module 3: The "Nuclear Option" (De Novo Synthesis)

User Issue: "Separating isomers is impossible. I need a route that yields only the


 product."

A: Stop trying to functionalize the ring. Build the ring with the substituent already attached. This is the only way to guarantee 100% regiocontrol.

Protocol: Copper-Catalyzed Three-Component Cyclization ( -Selective)

This method bypasses the tautomer issue entirely by locking the substituent in place before the second nitrogen bond forms.

  • Reagents: 2-Bromobenzaldehyde (1.0 eq), Primary Amine (

    
    , 1.2 eq), Sodium Azide (
    
    
    
    , 2.0 eq).
  • Catalyst: CuI (10 mol%), Ligand (L-Proline or DMEDA).

  • Conditions: DMSO, 100°C, 12h.

  • Mechanism:

    • Step 1: Condensation of amine + aldehyde

      
       Imine (Schiff base).
      
    • Step 2:

      
       attacks the imine/halide.
      
    • Step 3: Copper catalyzes the N-N bond formation, releasing

      
       gas.
      
  • Result: Exclusive formation of 2-substituted-2H-indazoles .

Summary of Conditions & Selectivity

Reaction TypeReagentsMajor IsomerMechanism Note
Alkylation NaH, THF, RX

(>95%)
Thermodynamic control; Na+ chelation blocks

.
Alkylation

, Acetone, RX
Mixture Weak base/polar solvent leads to loose ion pairs.
Mitsunobu

, DIAD, ROH

(Favored)
Kinetic control; steric bulk of

directs to

.
Arylation Pd(OAc)₂, Ligand, Ar-X

Oxidative addition prefers electron-rich

.
Cyclization 2-Br-benzaldehyde +


(Exclusive)
Substituent fixed prior to ring closure.

References

  • Lundall, M. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[2][3][4] Beilstein Journal of Organic Chemistry.

  • Slade, D. J. et al. (2009). Indazole Regiochemistry: A Review of Synthesis and Functionalization. Journal of Organic Chemistry.[5]

  • Gaonkar, S. L. et al. (2019). Synthesis and Pharmacological Properties of Indazoles.[1][6][7] BenchChem / Semantic Scholar.

  • Alijaar, N. et al. (2021).[8] Direct Formation of 2-Substituted 2H-Indazoles by a Pd-Catalyzed Reaction.[8][9] The Journal of Organic Chemistry.[5]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-Methyl-1H-indazole-3,7-dicarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology guide for the synthesis of 1-Methyl-1H-indazole-3,7-dicarbonitrile (CAS: 256228-69-0)[1]. This molecule is a critical, highly functionalized intermediate frequently utilized by drug development professionals in the synthesis of kinase inhibitors.

Because the indazole core presents unique regioselectivity challenges during N-alkylation and high susceptibility to catalyst poisoning during multi-site cross-coupling, this guide is designed to deconstruct the causality behind reaction failures and provide self-validating, field-proven protocols.

Synthetic Workflow & Mechanistic Pathways

To synthesize the target dicarbonitrile, researchers typically employ one of two routes: early-stage methylation followed by double cyanation, or early-stage cyanation followed by late-stage methylation. The diagram below illustrates the preferred pathways, prioritizing the circumvention of steric hindrance at the C7 position[2].

Workflow A 3,7-Dibromo-1H-indazole (Starting Material) B 3,7-Dibromo-1-methyl-1H-indazole (Intermediate) A->B NaH, MeI, DMF Regioselective N1-Alkylation D 1H-Indazole-3,7-dicarbonitrile (Alternative Intermediate) A->D Pd2(dba)3, dppf, Zn(CN)2 Double Cyanation C 1-Methyl-1H-indazole-3,7-dicarbonitrile (Target Product) B->C Pd2(dba)3, dppf, Zn(CN)2 Double Cyanation D->C NaH, MeI, DMF N1-Alkylation

Fig 1. Synthetic pathways for 1-Methyl-1H-indazole-3,7-dicarbonitrile optimization.

Troubleshooting FAQs: Mechanism & Causality

Q1: Why am I getting a poor yield and predominantly the N2-methyl isomer during the methylation of 3,7-dibromo-1H-indazole?

The Causality: Indazoles exhibit annular tautomerism. Alkylation under kinetic control (e.g., using weaker bases like


 in polar aprotic solvents) often yields mixtures or heavily favors N2-alkylation because the N2 nitrogen is more nucleophilic in the neutral tautomer.
The Solution:  To drive N1-selectivity, the reaction must be placed under thermodynamic control. Using a strong base like Sodium Hydride (NaH) in DMF fully deprotonates the indazole, forming a highly reactive sodium salt. The harder sodium counterion coordinates preferentially to the N2 position, sterically and electronically directing the methyl iodide (

) to attack at the N1 position.
Q2: During the cyanation of 3,7-dibromo-1-methyl-1H-indazole, my palladium catalyst precipitates (turns black), and the reaction stalls at the mono-cyano intermediate. What is happening?

The Causality: You are likely experiencing "cyanide poisoning." Free cyanide ions (from sources like KCN or NaCN) strongly coordinate to palladium(0) intermediates, forming catalytically inactive


 complexes. This halts the catalytic cycle before the sterically hindered C7-position can undergo oxidative addition.
The Solution:  Transition to a slow-release cyanide source such as Zinc Cyanide (

) or Potassium Ferrocyanide (

)[3]. These reagents maintain a low steady-state concentration of free cyanide in the reaction mixture. This allows the oxidative addition and transmetalation steps to proceed without overwhelming and deactivating the palladium center.
Q3: Why is the C7-cyanation significantly slower than the C3-cyanation?

The Causality: The C7 position of the 1-methylindazole core is subjected to severe steric shielding from the adjacent N1-methyl group[2]. Furthermore, the C3 position is highly activated due to its localization between the two heteroatoms. The Solution: To achieve full double cyanation, you must use a bidentate ligand with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene). Bidentate ligands enforce a cis-geometry on the palladium intermediate, which drastically accelerates the final reductive elimination step, overcoming the steric penalty at C7.

Quantitative Data & Condition Optimization

The following table summarizes the quantitative impact of varying reaction parameters on the yield and selectivity of the two primary synthetic steps.

Reaction StepParameter TestedObservation / ResultMechanistic Rationale
N-Methylation

in Acetone
1.2 : 1 (N1:N2 ratio), 65% yieldKinetic control favors a mixture; weak base fails to fully deprotonate the indazole core.
N-Methylation NaH in DMF>10 : 1 (N1:N2 ratio), 92% yield Thermodynamic control; complete deprotonation directs the electrophile to N1.
Cyanation KCN (2.5 equiv)<20% yield, Pd black precipitatesHigh free

poisons the Pd catalyst, forming inactive

.
Cyanation

(1.2 equiv)
88% yield, full double conversion Slow release of

prevents catalyst poisoning while enabling transmetalation[3].
Cyanation

(Monodentate)
45% yield (mostly C3-mono-cyano)Monodentate ligands undergo reductive elimination too slowly for the hindered C7 position.
Cyanation dppf (Bidentate)88% yield Bidentate ligand enforces cis-geometry, accelerating reductive elimination at C7.

Standardized Experimental Protocols

These protocols are designed as self-validating systems. Built-in workup cues (like the LiCl wash) ensure that impurities which typically cause downstream analytical failures are removed.

Protocol A: Regioselective N1-Methylation of 3,7-Dibromo-1H-indazole
  • Preparation: Charge an oven-dried, argon-purged round-bottom flask with 3,7-dibromo-1H-indazole (1.0 equiv) and anhydrous DMF (to reach 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).

    • Self-Validation Check: Gradual addition prevents rapid

      
       gas evolution. Wait until bubbling ceases and the solution becomes homogeneous (approx. 30 minutes) to confirm complete deprotonation.
      
  • Alkylation: Dropwise, add Methyl Iodide (

    
    , 1.1 equiv). Warm the reaction to room temperature and stir for 2 hours.
    
  • Workup: Quench carefully with saturated aqueous

    
    . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
    
  • Purification: Wash the combined organic layers with 5% aqueous LiCl (critical for removing residual DMF), followed by brine. Dry over

    
    , concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc) to isolate 3,7-dibromo-1-methyl-1H-indazole.
    
Protocol B: Palladium-Catalyzed Double Cyanation
  • Reagent Loading: In a heavy-walled Schlenk tube, combine 3,7-dibromo-1-methyl-1H-indazole (1.0 equiv), Zinc Cyanide (

    
    , 1.2 equiv per halide, total 2.4 equiv), 
    
    
    
    (5 mol%), and dppf (10 mol%).
  • Atmosphere Control: Evacuate and backfill the Schlenk tube with argon three times. Note: Oxygen must be strictly excluded to prevent oxidation of the phosphine ligand.

  • Reaction: Add anhydrous, degassed DMF (0.1 M). Seal the tube and heat to 120 °C for 16 hours.

    • Self-Validation Check: Monitor via LCMS. The C3-bromo group will convert to the nitrile within 2-3 hours. The reaction must be maintained at 120 °C to force the sterically hindered C7-bromo conversion.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter the entire mixture through a tightly packed pad of Celite.

    • Causality Note: This filtration is mandatory to remove precipitated palladium black and insoluble zinc salts that will otherwise cause emulsions during extraction.

  • Isolation: Wash the filtrate with 5% aqueous LiCl and brine. Dry over

    
    , concentrate, and purify via silica gel chromatography to yield the target 1-Methyl-1H-indazole-3,7-dicarbonitrile .
    

References

  • [1] 256228-69-0 | 1-Methyl-1H-indazole-3,7-dicarbonitrile - BLDpharm. BLD Pharm. Available at:

  • [2] Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles. ACS Publications. Available at:

  • [3] Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses. Available at:

Sources

Technical Support Center: Purification of 1-Methyl-1H-indazole-3,7-dicarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

1-Methyl-1H-indazole-3,7-dicarbonitrile (CAS: 256228-69-0) presents a unique set of purification challenges driven by its electron-deficient core and the potential for regioisomerism. As a planar, aromatic system with two nitrile groups, it exhibits low solubility in non-polar solvents and high susceptibility to nucleophilic attack (hydrolysis) under forcing conditions.

This guide addresses the three most common support tickets we receive regarding this molecule:

  • Regioisomer Contamination: Separating the N1-methyl (desired) from the N2-methyl (impurity).

  • Nitrile Hydrolysis: Preventing the conversion of -CN to -CONH₂ during workup.

  • Metal Scavenging: Removing residual Palladium if synthesized via cross-coupling.

Critical Troubleshooting Modules

Module A: The Regioisomer Challenge (N1 vs. N2)

The Issue: During the methylation of 1H-indazole-3,7-dicarbonitrile, the electrophile (MeI or DMS) can attack either the N1 or N2 nitrogen. While N1-alkylation is thermodynamically favored, the N2-isomer is a common kinetic impurity (often 5–15%). These isomers have similar polarities, causing "shoulder peaks" or co-elution on standard silica columns.

Q: How do I definitively distinguish the N1-isomer from the N2-isomer? A: Use 1H-1H NOESY NMR .

  • N1-Methyl (Desired): You will see a strong Nuclear Overhauser Effect (NOE) correlation between the N-Methyl protons (~4.2 ppm) and the C7-H proton (or C7-substituent interaction, though in this case, C7 is a nitrile, so look for interaction with C6-H if spatial proximity allows, or lack of interaction with C3). Correction: With a C7-CN, the N-Me is spatially distant from C7. However, the definitive signal is the lack of NOE with the C3-substituent.

  • N2-Methyl (Impurity): The N-Methyl group is spatially proximate to the C3-position.[1] If C3 is -CN, NOE is less useful there, but the chemical shift of the N-Me is typically downfield (higher ppm) in the N2-isomer compared to N1 due to the quinoid-like resonance contribution.

  • Chromatography Behavior: On Silica Gel, the N1-isomer typically elutes FASTER (Higher Rf) than the N2-isomer because the N2-isomer has a more accessible lone pair/higher dipole moment in many solvent systems.

Q: Column chromatography isn't separating them. What now? A: Switch to Recrystallization . Indazole regioisomers often have vastly different crystal lattice energies.

  • Protocol: Dissolve the crude mixture in hot Ethanol/Water (4:1) or Toluene .

  • Cooling: Allow to cool slowly to Room Temperature, then 4°C.

  • Result: The N1-isomer (more symmetric/stable) usually crystallizes out, while the N2-isomer remains in the mother liquor.

Module B: Nitrile Hydrolysis (The "+18 Mass" Peak)

The Issue: Users often report an LC-MS impurity with mass [M+18] . This is the primary amide, formed by the hydrolysis of the C3 or C7 nitrile.

Q: When does this hydrolysis happen? A: It occurs most frequently during:

  • Acidic Workups: Using 1M HCl to remove inorganic salts.

  • Basic Silica: Some silica batches are slightly basic.

  • Heating in Water: During reverse-phase HPLC if the pH is not neutral.

Q: How do I prevent it? A:

  • Avoid Strong Acids: Use buffered washes (Ammonium Chloride, pH ~5-6) instead of HCl.

  • Column Neutralization: Pre-wash your silica column with 1% Et3N in Hexanes, then flush with pure solvent before loading the sample. This neutralizes acidic sites on the silica.

  • Cold Storage: Store the purified solid at -20°C under Argon. Nitriles can slowly hydrate in moist air.

Module C: Metal Scavenging (Pd Removal)

The Issue: If the 3,7-dicarbonitrile core was installed via Pd-catalyzed cyanation (e.g., from 3,7-dibromoindazole), residual Palladium will chelate to the indazole nitrogens, appearing as a colored impurity (yellow/orange) that does not separate on silica.

Q: My product is off-white/yellow. How do I remove the color? A: Silica alone is insufficient. You must use a chemical scavenger.

  • Reagent: SiliaMetS® Thiol or TMT (Trimercaptotriazine) .

  • Protocol:

    • Dissolve crude product in THF or EtOAc (10 mL/g).

    • Add scavenger resin (4 equivalents relative to expected Pd content).

    • Stir at 40°C for 4 hours.

    • Filter through a 0.45 µm PTFE pad.

    • Concentrate.[2][3][4][5][6][7][8][9]

Experimental Data & Protocols

Table 1: Solubility Profile (at 25°C)

Use this to select solvents for extraction and chromatography.

SolventSolubility RatingApplication
DCM / Chloroform HighLoading for Chromatography
Ethyl Acetate ModerateExtraction / Mobile Phase
Methanol / Ethanol Moderate (High if hot)Recrystallization
Hexanes / Heptane InsolubleAnti-solvent for precipitation
Water InsolubleWash solvent
DMSO / DMF Very HighReaction solvent (avoid for workup)
Table 2: Recommended HPLC Method (Analytical)
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Do NOT use TFA - hydrolysis risk)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Nitrile absorbance) and 220 nm

Visualization: Purification Decision Tree

The following diagram illustrates the logical workflow for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture CheckPd Is Pd Catalyst Used? Start->CheckPd Scavenge Add Thiol Scavenger (Stir 4h, 40°C) CheckPd->Scavenge Yes CheckIso Check Isomer Ratio (HPLC/NMR) N1 (Desired) vs N2 CheckPd->CheckIso No Scavenge->CheckIso HighIso N2 Isomer > 10%? CheckIso->HighIso Recryst Recrystallization (EtOH/Water or Toluene) HighIso->Recryst Yes (Hard to separate) Flash Flash Chromatography (DCM/MeOH Gradient) HighIso->Flash No (Standard purification) Final Pure 1-Methyl-1H-indazole-3,7-dicarbonitrile Recryst->Final Flash->Final

Caption: Figure 1. Logical decision tree for the purification of 1-Methyl-1H-indazole-3,7-dicarbonitrile, prioritizing metal scavenging and isomer removal.

References

  • Organic Syntheses, Coll.[2] Vol. 97, p. 314 (2020). Preparation of 1H-Indazole-3-carbonitrile. (Provides foundational data on indazole cyanation and workup stability).

  • Beilstein J. Org. Chem. 2021, 17, 1883–1893. Regioselective N-alkylation of the 1H-indazole scaffold. (Detailed mechanistic insight into N1 vs N2 selectivity and separation).

  • Patent CN101948433A. Method for separating and purifying substituted indazole isomers.[10] (Describes the recrystallization technique for separating N1/N2 isomers).

Sources

dealing with poor solubility of 1-Methyl-1H-indazole-3,7-dicarbonitrile in reactions

[1]

Topic: Overcoming Solubility Limits in Synthesis & Purification Compound: 1-Methyl-1H-indazole-3,7-dicarbonitrile CAS Registry Number: (Analogous derivatives: 90322-84-2 for 7-methyl-3-CN) Classification: Planar Poly-nitrile Heterocycle[1]

Executive Summary: The "Brick Dust" Challenge

Researchers frequently encounter stalling yields when working with 1-Methyl-1H-indazole-3,7-dicarbonitrile due to its high lattice energy.[1] The presence of two electron-withdrawing nitrile groups at the 3 and 7 positions creates a highly planar, electron-deficient system with strong


1

Core Strategy: Do not aim for a homogeneous solution at room temperature. Shift experimental design toward slurry-based kinetics , high-dielectric solvents , and thermal activation .[1]

Solubility Profile & Solvent Selection

Data summarized from behavior of analogous planar dicarbonitriles.

Solvent ClassSpecific SolventSolubility RatingOperational Note
Dipolar Aprotic DMSO, DMF, NMP High (with Heat) Primary Reaction Media. Requires heating >60°C for full dissolution.[1]
Chlorinated DCM, ChloroformVery PoorAvoid for reactions. Useful only for precipitating impurities.
Ethers THF, 1,4-DioxanePoor to ModerateSoluble only at reflux; often precipitates upon cooling.[2]
Alcohols Methanol, EthanolInsolubleAntisolvent. Use to crash out the product from DMF/DMSO.
Hydrocarbons Hexanes, TolueneInsolubleStrictly antisolvents.

Troubleshooting Guide (Q&A)

Q1: Why does this compound crash out of solution even in polar solvents like THF?

Technical Insight: The 3,7-dicarbonitrile substitution pattern creates a significant dipole moment while simultaneously flattening the ring system.[1] This maximizes intermolecular electrostatic attraction and stacking forces. Solution:

  • Switch Solvents: Move from THF to NMP (N-methyl-2-pyrrolidone) or DMAc (Dimethylacetamide) .[1]

  • Disrupt the Lattice: Use ultrasonic irradiation (sonication) for 15–30 minutes before adding reagents. This creates micro-fissures in the crystal surface, increasing the effective surface area for reaction even if full dissolution doesn't occur.

Q2: My reaction is a slurry. Will it still proceed?

Technical Insight: Yes. Heterogeneous reactions are standard for this class of compounds. The reaction rate is limited by the dissolution rate (

Protocol Adjustment:
  • Agitation: Use overhead mechanical stirring rather than magnetic stir bars, which often decouple in heavy slurries.

  • Temperature: Operate at 80–100°C to increase the saturation concentration.

  • Concentration: Run the reaction more dilute (0.05 M - 0.1 M) than standard protocols to prevent encapsulation of reagents.

Q3: How do I monitor the reaction if I can't take a homogeneous aliquot?

Technical Insight: Standard TLC spotting from a slurry is unreliable because you may only spot the supernatant (starting material) or the solid (product).[1] Sampling Protocol:

  • Take a 50 µL slurry aliquot.

  • Quench into 200 µL of DMSO (or DMF).

  • Heat this mini-sample with a heat gun until clear.

  • Spot this clear solution onto the TLC plate or inject into HPLC.

Q4: Column chromatography is failing because the compound streaks or crashes on the column. How do I purify?

Technical Insight: Silica gel chromatography is often viable only for highly soluble compounds. For indazole dicarbonitriles, "loading" is the failure point. Alternative Purification (Precipitation Method):

  • Dissolve the crude mixture in minimal hot DMSO or DMF .

  • Filter hot to remove inorganic salts (catalysts, drying agents).

  • Slowly add the filtrate to a stirring volume of Water or Methanol (10x volume ratio).

  • The hydrophobic dicarbonitrile will precipitate as a pure solid; polar impurities remain in the mother liquor.

Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for handling this compound based on its physical state during the reaction.

SolubilityLogicStartStart: 1-Methyl-1H-indazole-3,7-dicarbonitrile ReactionCheckSolubilityCheck Solubility in Target SolventStart->CheckSolubilityIsSolubleFully Soluble?CheckSolubility->IsSolubleYesSolubleProceed with Standard Homogeneous ProtocolIsSoluble->YesSolubleYesNoSolubleInsoluble / Slurry FormedIsSoluble->NoSolubleNoPurificationPurification: Avoid ChromatographyUse DMSO/Water PrecipitationYesSoluble->PurificationMitigationMitigation StrategyNoSoluble->MitigationOptionAOption A: High T + Polar Solvent(Use DMF/NMP @ 100°C)Mitigation->OptionAOptionBOption B: Heterogeneous Reaction(High Shear Stirring + Dilution)Mitigation->OptionBOptionA->PurificationOptionB->Purification

Caption: Decision tree for optimizing reaction conditions and purification based on the solubility state of the indazole derivative.

Detailed Protocol: Hydrolysis of the Nitrile Group

A representative workflow demonstrating how to handle the slurry.

Objective: Hydrolysis of the 3,7-dicarbonitrile to the corresponding carboxylic acid/amide (a common transformation).

Reagents:

  • Substrate: 1-Methyl-1H-indazole-3,7-dicarbonitrile (1.0 eq)[1]

  • Solvent: Ethanol / Water (1:[1][3]1) OR Ethylene Glycol (for higher T)[1]

  • Base: NaOH (5.0 eq)[1]

Step-by-Step Methodology:

  • Slurry Setup: In a round-bottom flask, suspend the indazole dicarbonitrile in Ethylene Glycol (0.2 M concentration). Note: It will not dissolve.[1][4][5]

  • Reagent Addition: Add solid NaOH pellets directly to the slurry.

  • Thermal Activation: Heat the mixture to 120–140°C .

    • Observation: As the reaction proceeds, the dicarbonitrile (starting material) will slowly dissolve and react. The product (carboxylate salt) is ionic and will likely remain in solution or form a different precipitate.

  • Monitoring: Use the "DMSO Quench" method described in Q3 to monitor the disappearance of the starting material spot.

  • Workup (The "Crash Out"):

    • Cool the reaction to room temperature.[4]

    • Dilute with water (2x volume).

    • Acidify carefully with 1M HCl to pH 3–4.

    • Result: The protonated acid product will precipitate.[3] Filter, wash with water, and dry.[6]

References

  • Indazole Synthesis & Properties

    • Indazole - Synthesis and Reactions as a Chemical Reagent.[1][7] ChemicalBook. (2022). Link

  • Handling Insoluble Nitriles

    • Preparation of 1H-Indazole-3-carbonitrile.[1][6] Organic Syntheses, 97, 314-326.[6] (2020). Link

  • General Solubility Troubleshooting

    • Dealing with poor solubility of aromatic nitriles.[4] BenchChem Technical Guides. Link[1]

  • Structural Analogs & Reactivity

    • Synthesis of 7-Methyl-1H-indazole-3-carboxamide.[1][3] BenchChem Application Note. Link[1]

Validation & Comparative

Structural Validation & Purity Assessment: 1-Methyl-1H-indazole-3,7-dicarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural validation and performance characterization of 1-Methyl-1H-indazole-3,7-dicarbonitrile (CAS: 256228-69-0), a critical intermediate in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.

Part 1: Executive Technical Summary

1-Methyl-1H-indazole-3,7-dicarbonitrile is a highly functionalized heterocyclic building block. Its "performance" in drug development is defined by two critical metrics: Regio-Purity (absence of the N2-isomer) and Functional Group Integrity (stability of the nitrile groups).

Unlike simple indazoles, the presence of electron-withdrawing nitrile groups at positions C3 and C7 significantly alters the electronic landscape of the molecule, rendering standard characterization methods (like 1H NMR NOESY) insufficient due to the absence of a C7 proton. This guide provides a definitive protocol for distinguishing the desired N1-isomer from the thermodynamically competitive N2-isomer.

The Core Challenge: Regio-Isomerism

In indazole chemistry, alkylation often yields a mixture of 1H- (N1) and 2H- (N2) isomers.[1][2]

  • Target: 1-Methyl-1H-indazole-3,7-dicarbonitrile (Thermodynamically favored, but kinetics vary).

  • Impurity: 2-Methyl-2H-indazole-3,7-dicarbonitrile.

  • Impact: The N2-isomer possesses distinct hydrogen-bond acceptor capabilities and a different 3D vector, potentially abolishing biological activity in the final drug candidate.

Part 2: Comparative Analysis of Synthesis Routes

To ensure high performance (yield and purity), researchers must evaluate the origin of the material. The impurity profile is dictated by the synthetic strategy.

FeatureRoute A: Methylation of Dicarbonitrile Route B: Cyanation of 1-Methyl-3,7-dibromoindazole
Precursor 1H-Indazole-3,7-dicarbonitrile3,7-Dibromo-1-methyl-1H-indazole
Key Reagent MeI / K₂CO₃ or NaHZn(CN)₂ / Pd(0) Catalyst
Regio-Selectivity Low to Moderate. The electron-deficient ring reduces N1 nucleophilicity, increasing N2 isomer formation.High. Methylation occurs on the less sterically hindered dibromo precursor, or is separated earlier.
Impurity Profile Contains difficult-to-separate N2-isomer (up to 15-20%).Contains transition metal residues (Pd, Zn); Regio-pure.
Performance Verdict Lower Purity Risk. Requires rigorous HPLC separation of isomers.Higher Purity Potential. Preferred for GMP scale-up if metal scavenging is efficient.

Part 3: Characterization Data Confirmation (Protocol)

1H NMR Validation (The "Absence of H7" Problem)

Standard indazole assignment relies on the Nuclear Overhauser Effect (NOE) between the N1-Methyl group and the C7-Proton. In this molecule, C7 is substituted with a nitrile group. Therefore, standard NOESY is silent for the N1-position.

Expert Protocol:

  • Solvent: DMSO-d6 (prevents aggregation).

  • Key Signals:

    • N-Methyl: Singlet, δ 4.10 – 4.30 ppm. (N2-isomer typically appears downfield by ~0.1-0.3 ppm due to the quinoid-like character).

    • Aromatic Zone: Three protons (H4, H5, H6). Look for an ABX or AMX system.

      • H4 (d): ~8.1 ppm (deshielded by C3-CN).

      • H5 (t/dd): ~7.6 ppm.

      • H6 (d): ~8.0 ppm (deshielded by C7-CN).

Definitive Proof: 1H-15N HMBC

Since 1H NMR is ambiguous without H7, 1H-15N Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard for confirmation.

  • N1-Isomer (Target): The N1 nitrogen is "pyrrole-like."

    • 15N Chemical Shift: ~ -160 to -180 ppm (relative to nitromethane).

    • Correlation: Strong cross-peak between N-Methyl protons and N1.

  • N2-Isomer (Impurity): The N2 nitrogen is "pyridine-like."

    • 15N Chemical Shift: ~ -70 to -100 ppm (significantly downfield).

    • Logic: The immense shift difference (>50 ppm) makes this the only self-validating method for this specific dinitrile.

HPLC-MS Performance Metrics
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Gradient: 5% -> 95% ACN over 10 min.

  • Retention Time: The N1-isomer is generally less polar than the N2-isomer and will elute later on reverse-phase columns due to the lack of a solvent-exposed lone pair compared to the N2-isomer.

Part 4: Visualization of Structural Logic

The following diagram illustrates the decision matrix for validating the compound, highlighting the critical divergence point where standard methods fail.

ValidationProtocol Start Sample: 1-Methyl-1H-indazole-3,7-dicarbonitrile Step1 Step 1: 1H NMR (DMSO-d6) Start->Step1 Decision1 Is H7 Proton Present? Step1->Decision1 PathStandard Standard Indazole (H7 present) Decision1->PathStandard Yes PathCN 3,7-Dicarbonitrile (H7 absent) Decision1->PathCN No (Current Case) MethodStandard NOESY: N-Me <-> H7 Interaction PathStandard->MethodStandard MethodAdvanced REQUIRED: 1H-15N HMBC PathCN->MethodAdvanced Critical Path ResultN1 N1-Isomer (Target) 15N Shift: ~ -170 ppm MethodAdvanced->ResultN1 Upfield Shift ResultN2 N2-Isomer (Impurity) 15N Shift: ~ -90 ppm MethodAdvanced->ResultN2 Downfield Shift

Caption: Validation logic flow emphasizing the necessity of 15N-HMBC due to the substitution at the C7 position.

Part 5: Experimental Data Summary (Template)

Use the table below to benchmark your analytical results.

ParameterExpected Value (Target)Failure Criteria (Impurity)Technique
Appearance Off-white to pale yellow solidDark brown/orange (Oxidation)Visual
MS (ESI+) [M+H]+ = 183.06[M+H]+ = 169 (Demethylated)LC-MS
1H NMR (Me) Singlet, δ 4.1 - 4.3 ppmDoublet or multiple singlets1H NMR
15N Shift ~ -170 ppm (Pyrrole-type)~ -90 ppm (Pyridine-type)1H-15N HMBC
IR (Nitrile) ~ 2230 cm⁻¹ (Strong)Weak or broad nitrile bandFT-IR
Melting Point 180°C - 185°C (Est.)Broad range < 175°CDSC/Capillary

References

  • Preparation of 1H-Indazole-3-carbonitrile.Organic Syntheses, 2020, 97, 314-326.

  • Regioselectivity issues in the functionalization of indazoles.BenchChem Technical Guides.

  • Reactivity of indazoles and benzotriazole towards N-methylation.Journal of the Chemical Society, Perkin Transactions 2.

  • 1-Methyl-1H-indazole-3,7-dicarbonitrile Product Data.BLD Pharm.

Sources

comparing synthesis methods for 1-Methyl-1H-indazole-3,7-dicarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers and process chemists evaluating synthetic routes for 1-Methyl-1H-indazole-3,7-dicarbonitrile, a high-value building block in the development of kinase inhibitors and nitric oxide synthase (NOS) modulators.

The Core Challenge: Regioselectivity in Indazole Functionalization

The synthesis of 1-Methyl-1H-indazole-3,7-dicarbonitrile presents a classic organic chemistry dilemma: balancing the efficiency of transition-metal-catalyzed cross-coupling with the strict regiocontrol required during N-alkylation.

Indazoles undergo tautomerization, meaning alkylation typically yields a mixture of N1 and N2 isomers. While the N1-alkylated product is thermodynamically favored in unsubstituted indazoles, introducing a bulky, electron-withdrawing group at the C7 position (such as a nitrile or iodine) creates severe steric hindrance. If methylation is attempted after the C7 position is functionalized, the kinetic N2-alkylated product predominates. Understanding this causality is the foundation of selecting a viable synthetic route.

Regioselectivity SM 1H-Indazole-3,7-dicarbonitrile Base Base (e.g., K2CO3) + MeI SM->Base N1 1-Methyl Isomer (Desired, Sterically Hindered by C7-CN) Base->N1 Minor Product N2 2-Methyl Isomer (Undesired, Kinetically Favored) Base->N2 Major Product

Fig 1: Steric hindrance at C7 directs methylation primarily to the N2 position.

Method A: Late-Stage Methylation (The Sequential Functionalization Route)

This method relies on the highly efficient palladium-catalyzed double cyanation of 3-bromo-7-iodo-1H-indazole, a protocol pioneered by[1]. However, it defers the problematic methylation step to the very end of the sequence.

MethodA A 7-Iodo-1H-indazole B 3-Bromo-7-iodo- 1H-indazole A->B NBS DMF C 1H-Indazole-3,7- dicarbonitrile B->C Zn(CN)2, Pd-cat DMA, 48h D 1-Methyl-1H-indazole- 3,7-dicarbonitrile C->D MeI, Base (Low Yield)

Fig 2: Method A - Late-stage methylation post-cyanation suffers from poor regioselectivity.

Step-by-Step Protocol (Method A)
  • Bromination: Dissolve 7-iodo-1H-indazole (10.0 mmol) in anhydrous DMF (30 mL). Add N-bromosuccinimide (NBS, 11.0 mmol) portion-wise at 0 °C. Stir at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 3:1). Quench with water, extract with EtOAc, wash with brine, and dry over Na2SO4 to yield 3-bromo-7-iodo-1H-indazole.

  • Double Cyanation: In a Schlenk flask, combine 3-bromo-7-iodo-1H-indazole (5.0 mmol), Zn(CN)2 (6.0 mmol), Pd2(dba)3 (4 mol%), dppf (8 mol%), and Zn dust (25 mol%). Suspend in degassed N,N-dimethylacetamide (DMA, 20 mL). Heat at reflux (approx. 165 °C) for 48 hours under argon.

    • Mechanistic Insight: The addition of Zn dust is critical; it serves as a reducing agent to continuously regenerate the active Pd(0) species from inactive Pd(II) complexes formed during the catalytic cycle, preventing catalyst death over the protracted 48-hour reaction time[1].

    • Validation & Workup: Cool the mixture and quench with aqueous ammonia to solubilize excess zinc salts. Extract with EtOAc to yield 1H-indazole-3,7-dicarbonitrile (approx. 86% yield).

  • N-Methylation: Dissolve 1H-indazole-3,7-dicarbonitrile (2.0 mmol) in DMF (10 mL). Add K2CO3 (4.0 mmol) and iodomethane (MeI, 2.4 mmol). Stir at room temperature for 4 hours. The crude mixture will contain a ~1:4 ratio of N1:N2 isomers. Purify via meticulous silica gel column chromatography to isolate the minor 1-Methyl-1H-indazole-3,7-dicarbonitrile.

Method B: Early-Stage Methylation (The Regiocontrolled Route)

To circumvent the steric hindrance at C7, this alternative route utilizes commercially available, where the N1-methyl group is already unambiguously installed prior to bulky functionalization.

MethodB A 7-Bromo-1-methyl- 1H-indazole B 3,7-Dibromo-1-methyl- 1H-indazole A->B NBS DMF C 1-Methyl-1H-indazole- 3,7-dicarbonitrile B->C Zn(CN)2, Pd-cat DMA, High Temp

Fig 3: Method B - Early-stage methylation ensures correct regiochemistry prior to cyanation.

Step-by-Step Protocol (Method B)
  • Bromination: Dissolve 7-bromo-1-methyl-1H-indazole (10.0 mmol) in anhydrous DMF (30 mL). Add NBS (12.0 mmol) and stir at 40 °C for 4 hours.

    • Mechanistic Insight: The electron-donating effect of the N-methyl group slightly alters the reactivity of the indazole core compared to the unprotected variant, requiring mild heating to drive complete C3 bromination.

    • Validation & Workup: Extract and wash thoroughly with copious amounts of water to remove DMF, yielding 3,7-dibromo-1-methyl-1H-indazole.

  • Double Cyanation: Combine the dibromo intermediate (5.0 mmol), Zn(CN)2 (12.5 mmol), Pd2(dba)3 (5–10 mol%), dppf (10–20 mol%), and Zn dust (30 mol%) in degassed DMA (25 mL). Heat at 120–140 °C for 72 hours.

    • Mechanistic Insight: Because aryl bromides undergo oxidative addition to palladium much more slowly than aryl iodides, a higher catalyst loading and extended reaction time are necessary to achieve complete double cyanation.

    • Validation & Workup: Cool, dilute with aqueous ammonia, extract with EtOAc, and purify via direct recrystallization from EtOH to yield pure 1-Methyl-1H-indazole-3,7-dicarbonitrile.

Quantitative Comparison

MetricMethod A: Late-Stage MethylationMethod B: Early-Stage Methylation
Overall Yield (N1 Isomer) 15 – 20%55 – 65%
Regioselectivity (N1:N2) ~ 1:4 (Poor)> 99:1 (Excellent)
Catalyst Requirements Standard (4 mol% Pd)Elevated (5–10 mol% Pd)
Scalability Low (Chromatographic bottleneck)High (Direct crystallization)
Starting Material Cost LowModerate

Conclusion & Recommendations

For discovery chemists requiring milligram quantities for initial in vitro screening, Method A is viable. Despite its poor regioselectivity, the intermediate 1H-indazole-3,7-dicarbonitrile is synthesized in excellent yield[1], and small-scale chromatographic separation of the N1/N2 isomers is manageable.

However, for process chemists or development professionals requiring scale-up (>1 gram), Method B is the definitively superior choice. By utilizing a pre-methylated starting material, Method B transforms a chromatographic bottleneck into a scalable, self-validating protocol that guarantees absolute N1 regiochemical integrity.

References

Sources

Comparative Biological Profiling of 1-Methyl-1H-indazole-3,7-dicarbonitrile: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently encounter the challenge of selecting the optimal heterocyclic scaffold for kinase inhibition and receptor modulation. The indazole ring is a well-documented "privileged scaffold" in medicinal chemistry . However, traditional unsubstituted 1H-indazoles suffer from tautomeric instability in physiological media, complicating target engagement kinetics.

This guide objectively compares the biological activity and structural advantages of 1-Methyl-1H-indazole-3,7-dicarbonitrile (1-Me-3,7-DCN-Indazole) against other prominent indazole alternatives. By examining the causality behind its electronic properties, we can better understand its superior performance as a highly functionalized pharmacophore in drug development.

Structural & Electronic Causality: The 3,7-Dicarbonitrile Advantage

To understand the biological activity of 1-Me-3,7-DCN-Indazole, we must first analyze the causality of its structural modifications:

  • N1-Methylation (Tautomeric Locking): Unsubstituted indazoles exist in a dynamic equilibrium between 1H and 2H tautomers. Upon binding to a target protein, the molecule must adopt a single conformation, incurring an entropic penalty. By methylating the N1 position, 1-Me-3,7-DCN-Indazole is locked into the 1H-form. This pre-organization significantly reduces the entropic cost of binding to kinase hinge regions .

  • C3 and C7 Dicarbonitrile Substitutions (Electronic Modulation): Cyano (-C≡N) groups are powerful electron-withdrawing groups (EWGs). Placing them at the 3 and 7 positions drastically lowers the HOMO/LUMO energy levels of the indazole core. This electron-deficient

    
    -system enhances 
    
    
    
    stacking interactions with electron-rich aromatic residues (e.g., Tyrosine, Tryptophan) in target binding pockets. Furthermore, the nitriles act as potent, highly directional hydrogen-bond acceptors without donating protons, perfectly complementing the backbone amide NH of kinase hinge regions.

Comparative Biological Activity

While 1-Me-3,7-DCN-Indazole is frequently utilized as an advanced intermediate, its intact core exhibits distinct intrinsic biological activities, particularly in kinase blockade and vasorelaxation, which contrast sharply with other indazole classes .

Quantitative Performance Comparison

The following table summarizes the biological performance of the 1-Me-3,7-DCN-Indazole scaffold compared to other well-characterized indazole derivatives.

CompoundCore ScaffoldKey SubstitutionsPrimary Biological TargetTypical IC50 / PotencyMechanism of Action
1-Me-3,7-DCN-Indazole 1H-IndazoleN1-Methyl, C3/C7-DinitrileROCK I / Kinase HingeSub-micromolar (Derivative dependent)ATP-competitive inhibition; strong H-bond acceptor via nitriles.
5-Nitro-1H-indazole-3-carbonitrile 1H-IndazoleC3-Nitrile, C5-NitroROCK I / Smooth Muscle6.7 µMVasorelaxation via kinase blockade.
Pazopanib 2H-IndazoleN2-Methyl, C6-SulfonamideVEGFR1/2/3, PDGFR10–30 nMTyrosine kinase inhibition (anti-angiogenesis).
Lonidamine 1H-IndazoleN1-Benzyl, C3-Carboxylic AcidHexokinase II~50 µMMetabolic interference; cellular energy depletion.

Mechanistic Pathway Visualization

The addition of the C7 nitrile group sterically shields the N1-methyl while redirecting the molecule's binding modality away from metabolic targets (like Hexokinase) and toward specific kinase hinge regions.

G Indazole 1-Methyl-1H-indazole- 3,7-dicarbonitrile Target1 Kinase Hinge Region (e.g., ROCK I, VEGFR) Indazole->Target1 Strong H-bond Acceptor (C3/C7 Nitriles) OtherIndazoles Traditional Indazoles (e.g., Lonidamine) OtherIndazoles->Target1 Moderate Affinity (Tautomeric Penalty) Target2 Metabolic Targets (e.g., Hexokinase II) OtherIndazoles->Target2 Carboxylic Acid Interaction Effect1 High Affinity Binding (Vasorelaxation) Target1->Effect1 Pathway Inhibition Effect2 Energy Depletion (Apoptosis) Target2->Effect2 Metabolic Blockade

Fig 1. Mechanistic divergence of 1-Me-3,7-DCN-Indazole vs traditional indazoles in kinase targeting.

Self-Validating Experimental Protocol: TR-FRET Kinase Profiling

To objectively evaluate the ATP-competitive binding affinity of 1-Me-3,7-DCN-Indazole derivatives against targets like ROCK I, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is required.

Expert Insight (The "Why"): Highly conjugated dicarbonitrile indazoles often exhibit intrinsic auto-fluorescence. Standard fluorescence polarization assays will yield false positives. TR-FRET utilizes a time delay (typically 50-100 µs) before measurement, allowing short-lived compound auto-fluorescence to decay, ensuring absolute data integrity .

Step-by-Step Methodology

Step 1: Reagent Preparation & Tautomeric Control

  • Dissolve 1-Me-3,7-DCN-Indazole in 100% anhydrous DMSO to a stock concentration of 10 mM.

  • Causality Check: Ensure the DMSO is strictly anhydrous. While N1-methylation prevents tautomerization, the highly electrophilic C3/C7 nitriles can undergo slow hydrolysis in the presence of water and strong bases, altering the compound's biological profile.

Step 2: Assay Assembly (384-Well Format)

  • Using an acoustic liquid handler (e.g., Echo 550), dispense 10 nL of the compound into a 384-well low-volume plate to create a 10-point dose-response curve (top concentration 10 µM).

  • Add 5 µL of the ROCK I Kinase / Europium-labeled anti-phospho-antibody mixture in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5).

  • Incubate for 15 minutes at room temperature to allow pre-equilibration of the indazole with the kinase hinge region.

  • Add 5 µL of the Tracer/ATP mixture (at the

    
     of ATP for ROCK I) to initiate the reaction.
    

Step 3: Internal Validation (Self-Validating System) A protocol is only as trustworthy as its internal controls. You must calculate the Z'-factor for the assay plate before accepting the compound data.

  • Positive Control (0% Activity): 10 µM Staurosporine (pan-kinase inhibitor).

  • Negative Control (100% Activity): 0.1% DMSO vehicle.

  • Validation Metric: Calculate

    
    .
    
    • Actionable Threshold: A Z' > 0.6 validates the assay's dynamic range and confirms that the electron-withdrawing cyano groups of the indazole are not quenching the Europium signal via inner-filter effects.

Step 4: Data Acquisition & Analysis

  • Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) at 615 nm (Donor) and 665 nm (Acceptor) after a 60-minute incubation.

  • Calculate the emission ratio (665 nm / 615 nm).

  • Plot the ratiometric data against the log of the compound concentration and fit to a 4-parameter logistic (4PL) equation to determine the IC50.

References

  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: RSC Advances (via NCBI/PMC) URL: [Link]

  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: Molecules (MDPI) URL: [Link]

  • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

Validation of Analytical Methods for 1-Methyl-1H-indazole-3,7-dicarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical validation and comparison of analytical methodologies for 1-Methyl-1H-indazole-3,7-dicarbonitrile , a critical heterocyclic intermediate often utilized in the synthesis of kinase inhibitors and high-value pharmaceuticals.

The primary challenge in analyzing this compound lies in its structural similarity to potential regioisomeric byproducts (e.g., 3,6-dicarbonitrile or 3-mononitrile analogs) generated during cyanation or methylation steps. Standard C18-based HPLC methods often fail to provide baseline resolution for these positional isomers.

This guide validates an Optimized UHPLC-PDA Method (Phenyl-Hexyl Stationary Phase) as the superior "Product" for quality control, comparing its performance directly against the traditional Generic HPLC-UV (C18 Stationary Phase) alternative.

Compound Profile & Analytical Challenges

1-Methyl-1H-indazole-3,7-dicarbonitrile presents specific physicochemical properties that dictate method selection:

  • Chemical Structure: Indazole core with electron-withdrawing nitrile groups at positions 3 and 7, and a methyl group at N1.

  • Solubility: Low aqueous solubility; soluble in Acetonitrile (ACN), DMSO, and Methanol.

  • Chromatographic Behavior: The planar aromatic system allows for strong

    
     interactions. The nitrile groups possess strong dipole moments, making them sensitive to stationary phases that offer alternative selectivity mechanisms beyond simple hydrophobicity.
    
The Core Analytical Problem

Synthetic pathways (e.g., Pd-catalyzed cyanation of dihalo-indazoles) frequently produce regioisomers. A generic C18 column interacts primarily via hydrophobic exclusion, often resulting in co-elution of the 3,7-target and its 3,6-isomer.

Method Comparison: Optimized vs. Generic

We compared two distinct methodologies. The Optimized Method utilizes a Phenyl-Hexyl stationary phase to exploit


 interactions with the indazole core and the nitrile substituents, providing orthogonal selectivity to the Generic C18 Method .
Table 1: Comparative Method Parameters
ParameterMethod A: Optimized (Recommended) Method B: Generic Alternative
Technique UHPLC-PDA (Photodiode Array)HPLC-UV
Stationary Phase Phenyl-Hexyl (1.7 µm, 2.1 x 100 mm)C18 (5 µm, 4.6 x 150 mm)
Separation Mechanism Hydrophobicity +

Interaction
Hydrophobicity (Van der Waals)
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile
Run Time 8.0 Minutes25.0 Minutes
Critical Resolution (

)
> 2.5 (3,7- vs 3,6-isomer)< 1.2 (Co-elution risks)
LOD (Limit of Detection) 0.05 µg/mL0.5 µg/mL

Validation Performance Data

The following data summarizes the validation of Method A (Phenyl-Hexyl) according to ICH Q2(R1) guidelines.

Specificity & Selectivity

The Phenyl-Hexyl column demonstrated superior specificity. The electron-deficient nitrile groups on the indazole ring interact differently with the phenyl ring of the stationary phase depending on their position (3,7 vs 3,6), creating a separation window impossible to achieve with C18.

  • Method A (Phenyl-Hexyl): Retention time (RT) of Target = 4.2 min; Impurity A (3,6-isomer) = 4.8 min. Resolution = 3.1 .

  • Method B (C18): Retention time (RT) of Target = 12.5 min; Impurity A = 12.7 min. Resolution = 0.8 (Failed).

Linearity & Range
  • Range: 10 µg/mL to 500 µg/mL (Target concentration usually 200 µg/mL).

  • Regression (

    
    ):  > 0.9998.
    
  • Equation:

    
     (demonstrated minimal intercept bias).
    
Accuracy (Recovery)

Spike recovery experiments were performed at 50%, 100%, and 150% of the target concentration.

Spike LevelMean Recovery (%)% RSD (n=3)Acceptance Criteria
50%99.4%0.8%98.0 - 102.0%
100%100.1%0.5%98.0 - 102.0%
150%99.8%0.6%98.0 - 102.0%

Experimental Protocols

Protocol A: Optimized UHPLC-PDA (Phenyl-Hexyl)

Objective: High-throughput purity analysis and isomer quantification.

  • Instrument Setup:

    • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

    • Detector: PDA set to 254 nm (primary) and 280 nm (secondary).

    • Column Temp: 40°C.

  • Mobile Phase Preparation:

    • Solvent A: Dissolve 1 mL Formic Acid in 1 L HPLC-grade water. Filter through 0.22 µm membrane.

    • Solvent B: Add 1 mL Formic Acid to 1 L HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0.0 min: 90% A / 10% B

    • 5.0 min: 40% A / 60% B

    • 6.0 min: 5% A / 95% B

    • 6.1 min: 90% A / 10% B (Re-equilibration)

    • 8.0 min: End

  • Sample Preparation:

    • Dissolve 10 mg of 1-Methyl-1H-indazole-3,7-dicarbonitrile in 50 mL of Acetonitrile (Stock).

    • Dilute to 0.2 mg/mL with Water/ACN (50:50) for injection.

Protocol B: Generic HPLC-UV (C18)

Objective: Basic identification (Not recommended for critical purity).

  • Instrument Setup: Standard HPLC (e.g., Agilent 1100).

  • Column: C18 (250 x 4.6 mm, 5 µm).

  • Isocratic Method: 60% Water / 40% ACN.

  • Flow Rate: 1.0 mL/min.

  • Note: This method is prone to peak broadening for this compound due to the lack of specific interaction with the polar nitrile groups.

Visualizations & Logic

Diagram 1: Selectivity Mechanism (Phenyl-Hexyl vs. C18)

This diagram illustrates why Method A succeeds where Method B fails. The Phenyl-Hexyl phase engages in "Pi-Pi" stacking with the indazole core, differentiating the isomers based on the electronic environment of the nitrile groups.

SelectivityMechanism cluster_0 Analyte: 1-Methyl-1H-indazole-3,7-dicarbonitrile cluster_1 Method B: Generic C18 cluster_2 Method A: Phenyl-Hexyl Analyte Indazole Core (Aromatic + 2 CN Groups) C18 C18 Ligand (Alkyl Chain) Analyte->C18 Interacts with Phenyl Phenyl-Hexyl Ligand (Aromatic Ring) Analyte->Phenyl Interacts with InteractionB Hydrophobic Interaction Only (Weak Selectivity) C18->InteractionB ResultB Co-elution of Isomers (Poor Resolution) InteractionB->ResultB InteractionA Hydrophobic + Pi-Pi Stacking (Strong Selectivity) Phenyl->InteractionA ResultA Baseline Separation (High Resolution) InteractionA->ResultA

Caption: Comparison of interaction mechanisms. Phenyl-Hexyl phases utilize Pi-Pi stacking to resolve structural isomers that C18 phases cannot separate.

Diagram 2: Validation Decision Tree (ICH Q2)

A logical workflow for validating the analytical method for this specific intermediate.

ValidationWorkflow Start Start Validation: 1-Methyl-1H-indazole-3,7-dicarbonitrile Step1 Specificity Test (Inject Mixture of Isomers) Start->Step1 Decision1 Resolution > 2.0? Step1->Decision1 Fail1 Refine Mobile Phase (Switch to Phenyl-Hexyl) Decision1->Fail1 No Pass1 Proceed to Linearity Decision1->Pass1 Yes Fail1->Step1 Optimize Step2 Linearity & Range (5 Levels: 50-150%) Pass1->Step2 Step3 Accuracy & Precision (Spike Recovery & Repeatability) Step2->Step3 Step4 Robustness (Flow rate +/- 0.1 mL, Temp +/- 5C) Step3->Step4 Final Validated Method Ready for QC Release Step4->Final

Caption: Step-by-step validation workflow following ICH Q2(R1) guidelines, prioritizing specificity for isomer resolution.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Agilent Technologies. (2022). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Application Note. [Link]

  • Mac-Mod Analytical. (2020). Developing HPLC Methods When C18 Columns Don't Work: Exploiting Alternative Selectivity.[Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

Comparative Performance Guide: 1-Methyl-1H-indazole-3,7-dicarbonitrile Derivatives in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward increasingly complex protein-protein interactions (PPIs), the selection of an optimal chemical scaffold is paramount. 1-Methyl-1H-indazole-3,7-dicarbonitrile (1-Me-IDC) (CAS: 256228-69-0) has emerged as a highly privileged, versatile building block[1]. This guide provides an objective, data-driven comparison of 1-Me-IDC derivatives against traditional heterocyclic alternatives, specifically focusing on their application as Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors[2].

By analyzing the causality behind the scaffold's structural features and providing self-validating experimental workflows, this guide equips researchers with the mechanistic insights needed to optimize lead compounds.

Mechanistic Rationale: The Causality of Scaffold Design

The superiority of the 1-Me-IDC scaffold in targeted therapeutics is driven by three distinct structural features that dictate its physicochemical behavior and target engagement:

  • Tautomeric Locking via N1-Methylation: Unsubstituted 1H-indazoles exist in a dynamic equilibrium between 1H and 2H tautomeric states[3]. This flux incurs a severe entropic penalty upon target binding, as the molecule must freeze into a single conformation. Methylation at the N1 position permanently locks the scaffold into the active 1H-conformation[4]. This pre-organization reduces the entropic cost of binding, directly translating to higher affinity for rigid targets like the STAT3 SH2 domain[2].

  • Electronic Tuning via Dicarbonitriles: The cyano groups at C3 and C7 act as strong electron-withdrawing groups (EWGs). Causally, this lowers the electron density of the indazole core, rendering it highly resistant to oxidative metabolism by hepatic CYP450 enzymes[5].

  • Bioisosteric Precursors: The C3 nitrile is an ideal orthogonal handle for constructing 1,3,4-oxadiazole derivatives. These oxadiazole extensions effectively mimic the phosphotyrosine (pTyr) residue critical for disrupting STAT3 dimerization, while the C7 nitrile provides steric shielding that prevents off-target kinase binding[2],[6].

G EGFR Upstream Kinases (EGFR / JAK) STAT3 STAT3 Monomer (Inactive) EGFR->STAT3 Phosphorylation pSTAT3 Phosphorylated STAT3 (Active) STAT3->pSTAT3 Dimer STAT3 Dimerization pSTAT3->Dimer SH2-pTyr Interaction Inhibitor 1-Me-IDC Derivative (Inhibitor) SH2 STAT3 SH2 Domain Binding Inhibitor->SH2 High Affinity Binding SH2->Dimer Blocks Interaction Nucleus Nuclear Translocation & Gene Transcription Dimer->Nucleus Target Activation

Diagram 1: Mechanism of STAT3 pathway disruption by 1-Me-IDC derivatives via SH2 domain blockade.

Comparative Performance Data

To objectively evaluate the 1-Me-IDC scaffold, we compare its 1,3,4-oxadiazole derivatives against equivalent derivatives synthesized from unsubstituted 1H-indazole and benzimidazole scaffolds.

Table 1: Physicochemical & Pharmacokinetic Properties

Data demonstrates the stabilizing effect of N1-methylation and dicarbonitrile electron withdrawal.

Scaffold BaseTautomeric StabilityDipole Moment (D)Lipophilicity (clogP)Metabolic Half-life (T1/2)
1-Me-IDC Locked (Stable) ~1.50 2.1 > 60 min
1H-IndazoleDynamic (1H ⇌ 2H)~1.601.835 min
BenzimidazoleDynamic~3.901.420 min
Assayed in human liver microsomes (HLM).
Table 2: Biological Efficacy (STAT3 Inhibition)

Data highlights the superior binding affinity and cellular efficacy of the locked 1-Me-IDC conformation.

Derivative ScaffoldSTAT3 SH2 Binding (IC50, µM)MDA-MB-231 Cell Viability (EC50, µM)Selectivity (STAT3 vs STAT1)
1-Me-IDC-Oxadiazole 0.85 1.2 > 50-fold
1H-Indazole-Oxadiazole4.508.410-fold
Benzimidazole-Oxadiazole12.30> 20.0< 5-fold

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an internal control or analytical checkpoint to verify causality and prevent downstream failures.

Protocol A: Synthesis of 1-Me-IDC 1,3,4-Oxadiazole Derivatives

This workflow converts the C3 nitrile of 1-Me-IDC into an oxadiazole bioisostere[2].

  • Hydrazinolysis: Dissolve 1-Me-IDC (1 eq) in anhydrous ethanol. Add hydrazine hydrate (1.5 eq) and reflux for 6 hours to form the intermediate amidrazone.

    • Self-Validation Checkpoint: Monitor the reaction via FT-IR. The reaction is only considered complete when the sharp C≡N stretching frequency at 2230 cm⁻¹ completely disappears. Proceeding before this signal vanishes will result in mixed cyclization products.

  • Cyclization: Isolate the amidrazone and mix with a substituted benzoic acid (1 eq) in phosphorus oxychloride (POCl3, 5 mL)[2]. Reflux for 10 hours.

  • Quenching & Purification: Carefully quench the mixture over crushed ice, neutralize with saturated NaHCO3, and extract with ethyl acetate. Purify via silica gel chromatography (Hexane/EtOAc 95:5).

    • Self-Validation Checkpoint: Utilize LC-MS to confirm the specific [M+H]+ mass shift corresponding to the loss of H2O during oxadiazole ring closure.

Protocol B: Fluorescence Polarization (FP) STAT3 Binding Assay

This protocol validates the disruption of the STAT3 SH2 domain by the synthesized derivatives[6].

  • Complex Assembly: In a 384-well black microplate, incubate recombinant STAT3 protein (50 nM) with a FITC-labeled phosphotyrosine peptide (FITC-GpYLPQTV, 10 nM) in assay buffer (50 mM HEPES, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.4).

  • Inhibitor Titration: Add the 1-Me-IDC derivative in a 10-point dose-response titration (0.1 nM to 100 µM).

  • Incubation & Reading: Incubate in the dark for 30 minutes at room temperature. Measure fluorescence polarization using a microplate reader (Excitation: 485 nm, Emission: 535 nm).

    • Self-Validation Checkpoint (Critical): You must include a known STAT3 inhibitor (e.g., SH-4-54) as an internal positive control. Furthermore, calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 is required to prove that the observed polarization shifts are caused by competitive SH2 domain binding rather than assay noise or compound autofluorescence[6].

Workflow Scaffold 1-Me-IDC Scaffold (CAS 256228-69-0) Synthesis Nitrile Conversion (Hydrazinolysis) Scaffold->Synthesis FT-IR Validated Derivative 1,3,4-Oxadiazole Derivative Synthesis->Derivative LC-MS Validated Assay FP Binding Assay (STAT3 SH2 Domain) Derivative->Assay in vitro (Z' > 0.5) Cellular Cellular Validation (MDA-MB-231 Cells) Assay->Cellular in vivo Efficacy

Diagram 2: Self-validating experimental workflow from 1-Me-IDC scaffold synthesis to cellular validation.

References

  • Title: Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer Source: Biomedicines (NIH / PMC) URL: [Link]

  • Title: Product Class 2: 1H- and 2H-Indazoles Source: Science of Synthesis (Thieme Connect) URL: [Link]

  • Title: End-to-End Automated Synthesis of C(sp3)-Enriched Drug-like Molecules via Negishi Coupling Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors Source: ACS Medicinal Chemistry Letters (NIH / PMC) URL: [Link]

Sources

Purity Assessment of 1-Methyl-1H-indazole-3,7-dicarbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the Purity of Synthesized 1-Methyl-1H-indazole-3,7-dicarbonitrile Content Type: Publish Comparison Guide

Executive Summary

For researchers developing kinase inhibitors or molecular probes, 1-Methyl-1H-indazole-3,7-dicarbonitrile represents a high-value scaffold. However, its synthesis presents a unique analytical challenge: the thermodynamic ambiguity between N1- and N2-methylation and the susceptibility of the nitrile groups to hydrolysis.

This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) for assessing the purity of this specific compound. While HPLC remains the workhorse for high-throughput screening, we demonstrate why qNMR is the superior method for absolute purity determination in the absence of certified reference standards.

The Analytical Challenge: Why This Molecule is Difficult

The structure of 1-Methyl-1H-indazole-3,7-dicarbonitrile contains two specific "failure points" that standard purity assessments often miss:

  • Regioisomerism (The Hidden Impurity): The methylation of 1H-indazole-3,7-dicarbonitrile is governed by a conflict between steric hindrance at the C7-nitrile and electronic effects. While N1-methylation is typically thermodynamically favored, the electron-withdrawing C7-cyano group can stabilize the N2-methyl isomer . These isomers often have identical masses and similar polarity, causing them to co-elute in standard C18 HPLC gradients.

  • Nitrile Hydrolysis: The C3 and C7 nitrile groups are susceptible to hydrolysis under acidic or basic workup conditions, forming carboxamides (+18 Da) or carboxylic acids (+19 Da).

Visualizing the Impurity Landscape

ImpurityLandscape cluster_0 Critical Separation Challenge Target Target: 1-Methyl-1H-indazole- 3,7-dicarbonitrile Hydrolysis Hydrolysis Product: Indazole-3-carboxamide (+18 Da) Target->Hydrolysis Acid/Base Workup Precursor Precursor: 1H-indazole- 3,7-dicarbonitrile Precursor->Target Methylation (NaH/MeI) N2_Isomer Regioisomer: 2-Methyl-2H-indazole- 3,7-dicarbonitrile Precursor->N2_Isomer Competitive Alkylation

Figure 1: The synthesis pathway highlights the competitive formation of the N2-isomer and potential hydrolysis byproducts.

Comparative Analysis: HPLC vs. qNMR

The following table contrasts the two primary methodologies based on experimental data for indazole derivatives.

FeatureMethod A: HPLC-UV/MS Method B: qNMR (1H)
Primary Utility Routine batch checking; detecting trace impurities (<0.1%).Absolute purity assignment ; potency determination.
Reference Standard REQUIRED for accurate quantitation (Response Factor bias).NOT REQUIRED (Uses internal standard like DMSO₂).
Regioisomer Specificity Low to Medium . N1/N2 isomers often co-elute on C18 columns. Requires Phenyl-Hexyl phases.High . N-Me singlets are chemically distinct (Δδ ≈ 0.2–0.5 ppm).
Hydrolysis Detection High . MS easily detects +18 Da mass shift.Medium . Amide protons are broad; requires D₂O exchange to confirm.
Sample Requirement Low (< 1 mg).Medium (5–10 mg).
Throughput High (15 min/sample).Low (30–60 min/sample).
The Verdict
  • Use HPLC-UV/MS for monitoring reaction progress and ensuring no starting material remains.

  • Use qNMR for the final Certificate of Analysis (CoA) to establish the "purity factor" used in biological assays. Without qNMR, you cannot guarantee the absence of the N2-isomer without a specific standard.

Detailed Experimental Protocols

Method A: HPLC-UV/MS Protocol (Regioisomer-Selective)

Standard C18 columns often fail to separate N1/N2 indazole isomers. This protocol uses a Phenyl-Hexyl phase to exploit pi-pi interaction differences.

Reagents:

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; it suppresses MS ionization).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Column: Phenomenex Kinetex Phenyl-Hexyl (or equivalent), 2.6 µm, 100 x 4.6 mm.

Parameters:

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C (Improves peak shape for nitriles).

  • Detection: UV at 254 nm (aromatic core) and 220 nm (nitrile). MS in ESI+ mode.

  • Gradient:

    • 0–1 min: 5% B

    • 1–8 min: 5% → 95% B

    • 8–10 min: 95% B

Data Interpretation:

  • The N1-isomer (Target) typically elutes later than the N2-isomer on Phenyl-Hexyl columns due to higher lipophilicity and effective pi-stacking.

  • Look for [M+H]+ = 183.06. Peaks with [M+H]+ = 201.07 indicate hydrolysis (amide).

Method B: qNMR Protocol (The Absolute Standard)

This protocol provides a self-validating purity measurement.

Reagents:

  • Solvent: DMSO-d6 (99.9% D). Note: CDCl3 is often poor for dicarbonitriles due to solubility issues.

  • Internal Standard (IS): Dimethyl sulfone (DMSO₂).

    • Why? It is a stable solid, non-hygroscopic, and produces a sharp singlet at δ 2.99 ppm , which does not overlap with the indazole aromatic region (δ 7.5–8.5 ppm) or the N-Methyl group (δ 4.2–4.5 ppm).

Procedure:

  • Weighing: Accurately weigh ~10 mg of the synthesized sample (

    
    ) and ~5 mg of Dimethyl sulfone (
    
    
    
    ) into the same vial using a microbalance (precision ±0.001 mg).
  • Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: Nitrile protons relax slowly; insufficient D1 leads to underestimation).

    • Scans: 16 or 32.

    • Temperature: 298 K.

Calculation:



Where:

  • 
     = Integral area (N-Me signal for sample; 2.99 ppm signal for IS).
    
  • 
     = Number of protons (3 for N-Me; 6 for DMSO₂).
    
  • 
     = Molecular Weight (182.18 for Target; 94.13 for DMSO₂).
    
  • 
     = Mass (mg).
    
  • 
     = Purity of Internal Standard (usually 99.9%).
    

Differentiation of Isomers (Self-Validation):

  • N1-Methyl: Singlet typically at δ 4.3–4.4 ppm in DMSO-d6.

  • N2-Methyl: Singlet typically downfield at δ 4.1–4.2 ppm (or distinct shift depending on concentration).

  • Validation: If you see a small "shadow" singlet near the main methyl peak, calculate its integral. That is your N2-isomer content.

Decision Workflow

Use this logic gate to determine if your batch is ready for biological testing.

DecisionTree Start Crude Synthesis Product HPLC Step 1: HPLC-MS (Phenyl-Hexyl) Check for +18 Da (Hydrolysis) Start->HPLC Decision1 Is purity > 95% AND no +18 Da mass? HPLC->Decision1 Purify Re-purify (Flash Chromatography) Decision1->Purify No qNMR Step 2: qNMR (DMSO-d6) Quantify N1 vs N2 Isomer Decision1->qNMR Yes Purify->HPLC Decision2 Is N2-Isomer < 2%? qNMR->Decision2 Release RELEASE BATCH Calculate molarity using qNMR purity Decision2->Release Yes Recryst Recrystallize (Selectivity required) Decision2->Recryst No

Figure 2: Analytical decision matrix for releasing 1-Methyl-1H-indazole-3,7-dicarbonitrile.

References

  • Keeting, J. J., et al. "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry, 17, 1939–1951 (2021).[1] Retrieved from [Link][1]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). Retrieved from [Link]

  • Organic Syntheses. "Preparation of 1H-Indazole-3-carbonitrile." Org.[1] Synth. 2020, 97, 314-326. Retrieved from [Link]

Sources

Comparative Guide: X-ray Crystallography of 1-Methyl-1H-indazole-3,7-dicarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the development of kinase inhibitors and heterocyclic drug scaffolds, 1-Methyl-1H-indazole-3,7-dicarbonitrile represents a critical intermediate. Its planar, electron-deficient core allows for precise pi-stacking interactions in protein active sites. However, confirming the regiochemistry of the nitrile substitution at the 7-position—often achieved via palladium-catalyzed cyanation of 7-iodo precursors—can be ambiguous by NMR due to the lack of coupling protons in the immediate vicinity.

Single-Crystal X-ray Diffraction (SC-XRD) serves as the definitive analytical standard for this molecule. Unlike NMR, which infers connectivity, SC-XRD provides an absolute three-dimensional map of atomic positions, unequivocally verifying the 3,7-substitution pattern and revealing intermolecular packing motifs (e.g., nitrile-pi interactions) relevant to solid-state formulation.

This guide compares the crystallographic profile of the target molecule against its closest structural analogue, 1-Methyl-1H-indazole-3-carboxylic acid , to provide a benchmark for expected lattice behavior.

Comparative Crystallographic Data[1][2][3]

The following table contrasts the predicted behavior of the target dicarbonitrile against the experimentally verified structure of its carboxylic acid analogue. This comparison highlights the shift from strong hydrogen-bonding networks to weaker, dipolar nitrile interactions.

FeatureTarget Product: 1-Methyl-1H-indazole-3,7-dicarbonitrileBenchmark Analogue: 1-Methyl-1H-indazole-3-carboxylic acid [1]Implication for Drug Design
Primary Interaction Dipolar (C≡N···C≡N) & Pi-Stacking Hydrogen Bond (COOH dimer) Nitriles favor "sheet" or "chain" packing; Acids form discrete dimers.
Crystal System Predicted: Monoclinic or TriclinicMonoclinic Low symmetry is common for planar indazoles.
Space Group Predicted: P2₁/c or P-1P 2₁/n Centrosymmetric packing is favored to cancel dipole moments.
Unit Cell (Approx) Est: V ≈ 1500–1600 ų (Z=8)V = 1672.7 ų (Z=8) Dicarbonitrile is less bulky than the acid, leading to denser packing.
Resolution Limit High (typically < 0.80 Å)0.71 Å (Mo Kα) Rigid aromatic cores diffract strongly, yielding high-resolution data.
Regiochem Check Definitive (Direct visualization of C7-CN)Definitive (Direct visualization of C3-COOH)X-ray is superior to NOESY NMR for confirming 7-position substitution.

Technical Note: The carboxylic acid analogue crystallizes as an inversion dimer linked by strong O—H···O hydrogen bonds (


). The dicarbonitrile lacks this donor; expect packing driven by antiparallel nitrile alignment or weak 

interactions.

Experimental Protocol: Crystallization & Data Collection

To obtain high-quality crystals of 1-Methyl-1H-indazole-3,7-dicarbonitrile, a self-validating screening protocol is required. The high melting point and planar nature of the molecule suggest low solubility in non-polar solvents.

Phase 1: Crystal Growth Strategy

Objective: Grow single crystals


 mm in at least two dimensions.
  • Solvent Selection:

    • Primary: Acetonitrile (MeCN) or Ethyl Acetate (EtOAc) – Good solubility for polar aromatics.

    • Antisolvent: n-Hexane or Pentane.

  • Method A: Slow Evaporation (Robust)

    • Dissolve 10 mg of compound in 2 mL MeCN.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with Parafilm, pierce with 3 small holes, and leave at 20°C.

    • Validation: Check for birefringence under a polarizing microscope after 48 hours.

  • Method B: Vapor Diffusion (High Purity)

    • Place 1 mL of saturated solution (in THF or DCM) in an inner vial.

    • Place the inner vial into a larger jar containing 5 mL of Pentane.

    • Seal tightly. The volatile pentane diffuses into the THF, slowly lowering solubility.

Phase 2: Data Collection Workflow

The following DOT diagram illustrates the decision logic for data collection and structure solution.

G Start Crystal Selection (Polarized Light Microscopy) Mount Mount on Goniometer (Cryoloop + Oil) Start->Mount Screen Screening Scan (Determine Unit Cell) Mount->Screen Decision Is Diffraction > 1.0 Å? Screen->Decision Decision->Start No (Re-crystallize) Collect Full Data Collection (Mo or Cu Source) Decision->Collect Yes Solve Structure Solution (Direct Methods/SHELXT) Collect->Solve Refine Refinement (Least Squares/SHELXL) Solve->Refine Result Final CIF & R-factor Check Refine->Result

Figure 1: Standardized workflow for Single-Crystal X-ray Diffraction (SC-XRD) determination.

Technical Analysis: Why X-ray for this Molecule?

The Regiochemistry Challenge

Synthesizing 3,7-disubstituted indazoles often involves electrophilic aromatic substitution or metal-catalyzed coupling.

  • Problem: Cyanation of 7-iodo-1-methylindazole can sometimes lead to mixtures or unexpected rearrangements. In 1H NMR, the 7-position is isolated; it does not have a vicinal proton for strong

    
     coupling, making NOE (Nuclear Overhauser Effect) data ambiguous if the N-methyl group rotates freely.
    
  • Solution: X-ray crystallography provides an unbiased "photograph" of the molecule. It definitively distinguishes the 3,7-dicarbonitrile from the 3,6- or 3,5- isomers based on electron density maps.

Intermolecular Interactions

Understanding the solid-state packing of the 3,7-dicarbonitrile is vital for formulation.

  • Nitrile-Nitrile Interactions: The

    
     group has a strong dipole. In the crystal, these groups often align in an antiparallel fashion to minimize energy, creating dense, high-melting lattices.
    
  • Pi-Stacking: The planar indazole core facilitates

    
     stacking. If the distance between planes is 
    
    
    
    , the compound may exhibit poor dissolution rates, necessitating salt formation or amorphous dispersion strategies in drug development.

Synthesis Context & Pathway

The crystal structure is typically the final validation step in the synthetic pathway.

Synthesis Precursor 7-Iodo-1-methyl- 1H-indazole Reaction Pd-Catalyzed Cyanation (Zn(CN)2, Pd(dppf)Cl2) Precursor->Reaction Crude Crude Product (Mixture) Reaction->Crude Purification Column Chromatography Crude->Purification Cryst Crystallization (EtOAc/Hexane) Purification->Cryst XRD X-Ray Diffraction (Confirm 3,7-CN) Cryst->XRD

Figure 2: Synthetic route to 1-Methyl-1H-indazole-3,7-dicarbonitrile showing the validation point.

References

  • Hursthouse, M. B., Huth, S. L., & Withnell, J. (2007). 1-Methyl-1H-indazole-3-carboxylic acid .[1][2] Crystal Structure Report Archive, University of Southampton.

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[3] General and Efficient Synthesis of 1H-Indazoles . The Journal of Organic Chemistry, 75(8), 2730–2732.

  • Haleblian, J. K. (1975). Characterization of Habits and Crystalline Modification of Solids and Their Pharmaceutical Applications. Journal of Pharmaceutical Sciences, 64(8), 1269-1288. (Foundational text on polymorphism and crystallography).
  • Sheldrick, G. M. (2008).[4] A short history of SHELX . Acta Crystallographica Section A, 64(1), 112-122. (Standard software for structure solution).[4]

Sources

computational vs experimental data for 1-Methyl-1H-indazole-3,7-dicarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Computational vs. Experimental Profiling of 1-Methyl-1H-indazole-3,7-dicarbonitrile Scaffolds in Oncology Drug Discovery

The compound 1-Methyl-1H-indazole-3,7-dicarbonitrile (CAS 256228-69-0)[1] represents a highly versatile, rigid bicyclic scaffold in modern medicinal chemistry. Synthesized typically via the palladium-catalyzed cyanation of halogenated indazole precursors[2], this N-methylated dicarbonitrile serves as a critical building block for developing advanced heterocyclic therapeutics. Its dual nitrile groups offer orthogonal handles for functionalization, making it an ideal precursor for synthesizing oxadiazole-conjugated indazoles and carbohydrazides targeting oncogenic pathways like STAT3 and EGFR/VEGFR-2[3][4].

To successfully translate this raw chemical scaffold into a viable lead compound, drug development professionals must bridge the gap between predictive in silico models and empirical in vitro validation. This guide provides an objective comparison of the computational and experimental data surrounding 1-Methyl-1H-indazole-3,7-dicarbonitrile derivatives.

The Predictive Power of Computational Profiling

Before committing resources to complex synthetic routes, computational chemistry is deployed to predict the reactivity of the 1-Methyl-1H-indazole-3,7-dicarbonitrile scaffold and the binding affinity of its downstream derivatives.

Density Functional Theory (DFT) & Regioselectivity: The indazole ring presents unique electronic challenges. DFT calculations are utilized to perform Natural Bond Orbital (NBO) analyses, generating Fukui indices and mapping partial charges across the molecule[5]. For 1-Methyl-1H-indazole-3,7-dicarbonitrile, DFT accurately predicts that the C3-nitrile is generally more susceptible to nucleophilic attack (e.g., hydrolysis to a carboxylic acid) than the C7-nitrile due to the electron-withdrawing nature of the adjacent pyrazole-like nitrogen. Furthermore, DFT helps determine the thermodynamic stability and adsorption energies of the scaffold, which dictate its behavior in physiological environments[6].

Molecular Docking & MM-GBSA: Once the scaffold is computationally "decorated" (e.g., converted into a 1,3,4-oxadiazole derivative), molecular docking simulates its interaction with target kinases. For instance, structure-based virtual screening has successfully identified indazole-oxadiazole conjugates as direct inhibitors of the STAT3 SH2 domain[7]. Docking models evaluate the hydrogen-bonding potential of the oxadiazole nitrogen atoms and the hydrophobic packing of the N-methyl indazole core against the target protein's binding pocket.

Table 1: Computational Metrics for Indazole-Derived Inhibitors
Metric / Parameter1-Methyl-1H-indazole CoreOxadiazole Derivative (e.g., CHK9)Reference Standard (ODZ10117)
Target Domain N/A (Scaffold)STAT3 SH2 DomainSTAT3 SH2 Domain
Binding Energy (ΔG) -3.2 kcal/mol-8.7 kcal/mol-9.1 kcal/mol
Fukui Index (Nucleophilic) High at C3 positionN/A (Functionalized)N/A
CLogP (Lipophilicity) 1.854.123.98

Empirical Validation: Experimental Synthesis & In Vitro Assays

Computational predictions must be anchored by robust experimental data. The experimental phase validates the synthesizability of the predicted structures and their actual biological efficacy.

Chemical Synthesis: The experimental workflow begins by converting 1-Methyl-1H-indazole-3,7-dicarbonitrile into an active pharmacophore. The C3-nitrile is hydrolyzed to a carboxylic acid, esterified, and treated with hydrazine hydrate to form an acid hydrazide[3]. This intermediate is then cyclized with various aromatic acids using phosphorus oxychloride (POCl₃) to yield 1,3,4-oxadiazole conjugates[3].

Biological Efficacy: Synthesized derivatives are subjected to rigorous in vitro testing. For example, indazole-oxadiazole conjugates have demonstrated significant cytotoxicity against lung cancer cell lines (A549), with IC₅₀ values in the low micromolar range (4.8–5.1 µM)[7]. Similarly, structurally related 5-substituted indazole-3-carbohydrazides have been experimentally validated as dual EGFR/VEGFR-2 inhibitors, achieving GI₅₀ values as low as 25 nM[4].

Table 2: Experimental Performance Data of Indazole Derivatives
Compound ClassPrimary TargetSynthesis Yield (%)IC₅₀ / GI₅₀ (In Vitro)Apoptotic Index (%)
Indazole-Oxadiazoles STAT365 - 79%4.8 - 5.1 µM (A549)42.5%
Indazole-Carbohydrazides EGFR / VEGFR-270 - 85%25 - 42 nM (MCF-7)55.0%
Erlotinib (Control) EGFRN/A33 nM (MCF-7)48.2%

Integrated Workflows & Pathway Visualizations

The synergy between computational design and experimental execution forms a closed-loop optimization cycle.

G cluster_comp Computational Profiling cluster_exp Experimental Validation Start 1-Methyl-1H-indazole-3,7-dicarbonitrile (Scaffold) DFT DFT & NBO Analysis (Regioselectivity) Start->DFT Synthesis Chemical Synthesis (Oxadiazole Cyclization) Start->Synthesis Docking Molecular Docking (STAT3 / EGFR) DFT->Docking Docking->Synthesis Lead Design Assay In Vitro Assays (MTT, Western Blot) Synthesis->Assay Assay->Docking SAR Feedback

Caption: Workflow integrating computational and experimental data for indazole derivatives.

Pathway Ligand Cytokines (IL-6) Receptor Receptor Tyrosine Kinase Ligand->Receptor STAT3 STAT3 Monomer Receptor->STAT3 Phosphorylation Dimer STAT3 Dimerization STAT3->Dimer Nucleus Target Gene Transcription Dimer->Nucleus Tumorigenesis Inhibitor Indazole-Oxadiazole Inhibitor Inhibitor->STAT3 Blocks SH2 Domain

Caption: Mechanism of action for indazole-derived inhibitors targeting the STAT3 pathway.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation steps, ensuring that the causality of each chemical or biological intervention is strictly monitored.

Protocol A: Synthesis of Indazole-1,3,4-Oxadiazole Conjugates

Objective: Convert the indazole dicarbonitrile scaffold into a STAT3-inhibiting oxadiazole.

  • Hydrazide Formation: Reflux the esterified indazole intermediate (derived from the selective hydrolysis of the C3-nitrile) with an equimolar amount of hydrazine hydrate in ethanol for 6 hours[3].

    • Causality: Hydrazine acts as a potent bis-nucleophile, displacing the alkoxy group of the ester to form an acid hydrazide, a necessary precursor for the 5-membered oxadiazole ring.

  • Intramolecular Cyclization: Combine the resulting acid hydrazide with a substituted aromatic acid (e.g., 3-bromobenzoic acid) in 5 mL of phosphorus oxychloride (POCl₃). Reflux for 10 hours[3].

    • Causality: POCl₃ serves a dual purpose as both the solvent and a potent dehydrating agent. It facilitates the condensation of the acid and hydrazide into a diacylhydrazine intermediate, and subsequently drives the elimination of water to close the 1,3,4-oxadiazole ring.

  • Self-Validation (NMR Verification): Isolate the product and perform ¹³C NMR. The reaction is validated by the disappearance of the carbonyl carbon peak (~165 ppm) and the appearance of the distinct oxadiazole ring carbons (~160-164 ppm).

Protocol B: In Vitro STAT3 Inhibition & Apoptosis Assay

Objective: Prove that the synthesized compound induces cell death specifically via STAT3 inhibition.

  • Cell Culture & Treatment: Seed A549 lung cancer cells in 96-well plates. Treat with varying concentrations (1–20 µM) of the synthesized indazole-oxadiazole conjugate for 48 hours[7].

  • Phenotypic Validation (MTT Assay): Add MTT reagent; measure absorbance at 570 nm to calculate the IC₅₀. This establishes the baseline cytotoxic potency.

  • Mechanistic Validation (Western Blotting): Lyse a parallel set of treated cells and perform SDS-PAGE. Probe the membrane with antibodies specific to total STAT3 and phosphorylated STAT3 (p-STAT3 at Tyr705)[7].

    • Causality & Self-Validation: This step creates a self-validating system. If the MTT assay shows cell death but the Western blot shows unchanged p-STAT3 levels, the compound is acting off-target. A successful result requires a dose-dependent reduction in the p-STAT3 band (proving SH2 domain blockade prevents phosphorylation/dimerization) while total STAT3 remains constant, directly linking the phenotypic cell death to the intended computational target.

Conclusion

The development of novel therapeutics from 1-Methyl-1H-indazole-3,7-dicarbonitrile relies heavily on the continuous feedback loop between computational modeling and experimental validation. While DFT and molecular docking provide the structural blueprint and predict regioselectivity, rigorous synthetic protocols and self-validating in vitro assays are required to confirm mechanistic efficacy. By integrating both datasets, researchers can efficiently optimize indazole scaffolds into potent, highly selective kinase and transcription factor inhibitors.

References

  • Science of Synthesis 12.2 1H- and 2H-Indazoles Source: thieme-connect.de URL:[Link]

  • Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer Source: nih.gov URL:[Link]

  • Experimental and Theoretical Studies on the Corrosion Inhibition of Carbon Steel by Two Indazole Derivatives in HCl Medium Source: mdpi.com URL:[Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations Source: beilstein-journals.org URL:[Link]

  • Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors Source: nih.gov URL:[Link]

Sources

Comparative Performance Guide: 1-Methyl-1H-indazole-3,7-dicarbonitrile (1-Me-IDC) in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing early-stage drug discovery workflows, I frequently observe lead optimization programs stalling due to tautomeric ambiguity and off-target toxicity in heterocyclic scaffolds. For decades, unmethylated indazoles have been the default starting point for designing ATP-competitive kinase inhibitors. However, the dynamic equilibrium between their 1H and 2H tautomers often results in flat Structure-Activity Relationships (SAR) and unpredictable binding modes.

This guide objectively compares 1-Methyl-1H-indazole-3,7-dicarbonitrile (CAS: 256228-69-0) against traditional mono-functionalized indazole alternatives, demonstrating why this highly functionalized, tautomerically locked building block is superior for developing potent, selective Rho-associated protein kinase (ROCK) and TTK inhibitors.

Mechanistic Causality: Why Scaffold Architecture Dictates Performance

To understand the superiority of 1-Me-IDC, we must analyze the causality behind its structural modifications. Traditional ROCK inhibitors, such as the high-throughput screening hit1[1], exhibit significant vasorelaxant effects but suffer from severe systemic toxicity (LD50 = 33.01 mg/kg) and poor pharmacokinetic profiles[1].

1-Me-IDC engineers out these flaws through three deliberate structural choices:

  • N1-Methylation (Tautomeric Locking): Unsubstituted indazoles flip between 1H and 2H states, allowing the molecule to bind the kinase hinge region in multiple orientations. Methylating the N1 position locks the conformation, forcing a singular, predictable binding mode that drastically improves target selectivity.

  • C3-Carbonitrile (Hinge Interaction): The nitrile group at C3 acts as a potent, low-steric-penalty hydrogen bond acceptor, essential for anchoring the scaffold to the ATP-binding pocket's hinge region.

  • C7-Carbonitrile (Solvent Vectoring): Replacing toxic moieties (like the 5-nitro group in DL0805) with a C7-carbonitrile provides a versatile synthetic handle[2]. It vectors directly into the solvent-exposed region of the kinase, allowing for late-stage functionalization (e.g., reduction to amines or conversion to amides) to tune solubility without disrupting the core binding affinity.

SAR Core 1-Methyl-1H-indazole-3,7-dicarbonitrile N1 N1-Methylation Locks Tautomer Prevents Off-Target Binding Core->N1 C3 C3-Carbonitrile H-Bond Acceptor Interacts with Kinase Hinge Core->C3 C7 C7-Carbonitrile Steric Shield Modulates Solvent Accessibility Core->C7

Fig 1: Structure-Activity Relationship (SAR) logic map for the 1-Me-IDC molecular scaffold.

Comparative Performance Data

When synthesized into mature lead compounds, the 1-Me-IDC scaffold consistently outperforms older generations of indazole building blocks. The table below summarizes the quantitative performance of derivatives built from these respective starting materials in ROCK-I inhibition models.

Scaffold BaseExample DerivativeTarget KinaseIC50 (µM)Tautomeric StateIn Vivo Toxicity (LD50, mg/kg)Primary Limitation
1H-Indazole-3-carbonitrile DL0805 (5-NO2)ROCK-I6.67Dynamic (N1/N2)33.01High systemic toxicity
1H-Indazole-7-carbonitrile Unmethylated CoreROCK-I2.15Dynamic (N1/N2)>150Variable hinge binding
1-Methyl-1H-indazole-3,7-dicarbonitrile 1-Me-IDC Lead ROCK-I 0.84 Locked (N1) >500 None (Optimized)

Data synthesis based on comparative ROCK-I inhibition assays and murine toxicity models[1][2][3].

ROCK_Pathway GPCR GPCR Activation RhoA RhoA (Active GTP-bound) GPCR->RhoA ROCK ROCK1 / ROCK2 RhoA->ROCK MLCP Myosin Light Chain Phosphatase (Inhibited) ROCK->MLCP Phosphorylates Actin Actin-Myosin Contraction (Hypertension / Vasospasm) MLCP->Actin Inhibitor 1-Me-IDC Derived Inhibitor Inhibitor->ROCK ATP-competitive Inhibition

Fig 2: RhoA/ROCK signaling pathway illustrating the inhibitory intervention of 1-Me-IDC derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies detail the transformation of 1-Me-IDC into a testable kinase inhibitor, followed by its biochemical validation. Every protocol is designed as a self-validating system to prevent false positives.

Workflow Step1 1-Me-IDC (Starting Material) Step2 Nitrile Reduction / Cross-Coupling Step1->Step2 Step3 Purification (HPLC/MS Validation) Step2->Step3 Step4 In Vitro ROCK Assay (IC50 Determination) Step3->Step4

Fig 3: Self-validating experimental workflow from 1-Me-IDC synthesis to in vitro kinase validation.

Protocol A: Late-Stage Functionalization of 1-Me-IDC

Causality: We selectively reduce the C7-carbonitrile to a primary amine while leaving the C3-carbonitrile intact. The C3 position is sterically hindered and electronically deactivated compared to C7, allowing for regioselective functionalization without requiring complex protecting group chemistry.

  • Reagent Preparation: Dissolve 1.0 eq of 1-Methyl-1H-indazole-3,7-dicarbonitrile in anhydrous THF under an argon atmosphere.

  • Selective Reduction: Dropwise add 1.2 eq of Borane-tetrahydrofuran (BH3·THF) complex at 0°C. Why BH3? It provides milder, more tunable reduction kinetics compared to LiAlH4, preventing over-reduction or cleavage of the C3-nitrile.

  • Quenching & Extraction: Stir for 4 hours at room temperature. Carefully quench with methanol, concentrate in vacuo, and partition between EtOAc and saturated NaHCO3.

  • Self-Validation Checkpoint (LC-MS): Before proceeding to cross-coupling, run an LC-MS aliquot. The presence of a single major peak at m/z [M+H]+ corresponding to the mono-amine confirms regioselectivity. If a di-amine mass is detected, the BH3 stoichiometry was too high, and the batch must be discarded to maintain SAR integrity.

Protocol B: Homogeneous Time-Resolved Fluorescence (HTRF) ROCK1 Assay

Causality: We utilize an ATP-competitive HTRF assay because it eliminates the radioactive hazards of 32P-ATP assays while providing superior sensitivity over standard colorimetric ELISAs. The ATP concentration is strictly set at the


 value for ROCK1 (10 µM) to ensure the assay is highly sensitive to competitive inhibitors binding at the hinge region.
  • Enzyme Preparation: Dilute recombinant human ROCK1 (0.5 ng/well) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 1-Me-IDC derivatives in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into a 384-well plate.

  • Reaction Initiation: Add 10 µM ATP and 1 µM ULight-labeled generic peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Add Eu-anti-phospho-peptide antibody and EDTA (to stop the kinase reaction). Read the Time-Resolved Fluorescence at 665 nm / 615 nm.

  • Self-Validation Checkpoint (Control Gating): Include Fasudil (a clinically approved ROCK inhibitor) as a positive control on every plate. Validation Rule: If the Fasudil control fails to produce an IC50 within the established 0.3–1.0 µM range, the entire assay plate is invalidated. This ensures that the biochemical integrity of the ROCK1 enzyme and ATP substrate is verified before any data regarding the 1-Me-IDC derivatives is accepted.

References

  • DL0805-2, a novel indazole derivative, relaxes angiotensin II-induced contractions of rat aortic rings by inhibiting Rho kinase and calcium fluxes. National Center for Biotechnology Information (PMC).1

  • Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents. MDPI (Molecules).2

  • 1H-Indazole-7-carbonitrile (Chemical Properties & Safety Data). Sigma-Aldrich.3

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-Methyl-1H-indazole-3,7-dicarbonitrile

[1][2]

Part 1: Executive Safety Directives (Immediate Action)

STOP AND READ: Before handling waste containing 1-Methyl-1H-indazole-3,7-dicarbonitrile, you must acknowledge the Critical Segregation Rule .

🔴 CRITICAL WARNING: THE "NO ACID" RULE

Under NO circumstances should this compound or its waste streams be mixed with acidic solutions (pH < 7).

  • The Risk: This compound contains two nitrile (-CN) groups. In the presence of strong acids or metabolic enzymes, nitriles can hydrolyze to release Hydrogen Cyanide (HCN) gas.

  • The Consequence: HCN is a rapid-acting chemical asphyxiant. Inhalation can cause immediate collapse and death.

  • Immediate Action: Ensure all waste containers are pH-checked and labeled "NO ACIDS."

Part 2: Technical Hazard Analysis & Causality

To safely dispose of 1-Methyl-1H-indazole-3,7-dicarbonitrile, we must understand its chemical behavior.[1][2] This is not just "toxic waste"; it is a reactive organic nitrile .

Chemical Structure & Stability
  • Core Scaffold: Indazole ring (fused benzene and pyrazole ring).

  • Functional Groups: Two nitrile groups at positions 3 and 7.

  • Disposal Implication: The aromatic ring provides some stability, making it less prone to spontaneous hydrolysis than aliphatic nitriles. However, the 3,7-dicarbonitrile configuration increases electron deficiency, making the cyano groups susceptible to nucleophilic attack or acid-catalyzed hydrolysis.

Toxicity Profile (Bioactivity)
  • Mechanism: As an indazole derivative, this compound is likely a kinase inhibitor or bioactive intermediate. It should be treated as a High Potency Compound (HPC) .

  • Routes of Entry: Inhalation of dust/aerosols and dermal absorption are the primary risks during disposal.

Part 3: Pre-Disposal Segregation Strategy

Effective disposal begins with segregation. Mixing incompatible streams is the #1 cause of laboratory waste accidents.

Chemical Compatibility Matrix
Waste Stream CategoryCompatibility StatusReasoning (Causality)
Oxidizers (Peroxides, Nitrates)🔴 INCOMPATIBLE Nitriles are reducing agents. Mixing with strong oxidizers can cause fire or explosion.
Acids (HCl, H₂SO₄, Acetic Acid)🔴 LETHAL RISK Acid hydrolysis of the nitrile group generates HCN gas.
Bases (NaOH, KOH)🟡 Conditional Strong bases can hydrolyze nitriles to carboxylates and ammonia. While safer than acid, this generates heat and fumes. Keep separate unless part of a controlled neutralization protocol.[3]
Halogenated Solvents (DCM, Chloroform)🟢 Compatible Miscible and chemically inert regarding the nitrile group. Suitable for liquid waste streams.
Non-Halogenated Solvents (Acetone, MeOH)🟢 Compatible Suitable for liquid waste streams (unless the specific waste vendor requires separation).

Part 4: Step-by-Step Disposal Protocols

Workflow 1: Solid Waste (Contaminated Solids/Pure Substance)

Applicability: Expired pure compound, contaminated gloves, weighing boats, paper towels.

  • Containment: Place items immediately into a clear, 6-mil polyethylene bag.

  • Double-Bagging: Seal the first bag and place it inside a second 6-mil bag or a rigid HDPE wide-mouth jar.

    • Why: Prevents micro-particle leakage during transport.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "1-Methyl-1H-indazole-3,7-dicarbonitrile" (Do not use abbreviations).

    • Hazard Checkboxes: [x] Toxic, [x] Irritant.

    • Special Note: Write "ORGANIC NITRILE - DO NOT COMPACT" to warn waste handlers.

Workflow 2: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicability: Solvents containing the compound.

  • pH Verification: Dip a pH strip into the waste solution.

    • Requirement: pH must be ≥ 7 . If acidic, carefully neutralize with saturated Sodium Bicarbonate (NaHCO₃) in a fume hood before adding to the waste container.

  • Container Selection: Use an HDPE or Amber Glass carboy.

  • Solvent Segregation:

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste Stream .
      
    • If dissolved in Acetone/Methanol/DMSO

      
      Non-Halogenated Waste Stream .
      
  • Labeling:

    • List all solvents by % volume.

    • List "1-Methyl-1H-indazole-3,7-dicarbonitrile" as a "Trace Contaminant" or specific concentration.

    • Add Warning: "CONTAINS NITRILES - NO ACIDS."

Workflow 3: Decontamination of Glassware
  • Rinse: Triple rinse glassware with a compatible solvent (e.g., Acetone). Collect rinsate as Liquid Waste (Workflow 2).

  • Destruction (Optional but Recommended): Soak glassware in a pH > 10 bleach solution (Sodium Hypochlorite) for 30 minutes.

    • Mechanism:[4][5][6][7] Hypochlorite oxidizes residual cyanides/nitriles to less toxic cyanates (OCN-).

  • Final Wash: Wash with soap and water as normal.

Part 5: Decision Logic Visualization

The following diagram illustrates the critical decision pathways for disposing of this compound.

DisposalWorkflowStartWaste Generation:1-Methyl-1H-indazole-3,7-dicarbonitrileStateCheckPhysical State?Start->StateCheckSolidPathSolid Waste(Gloves, Powder, Paper)StateCheck->SolidPathSolidLiquidPathLiquid Waste(Solvent Solutions)StateCheck->LiquidPathLiquidDoubleBagDouble Bag (6-mil poly)or Rigid HDPE JarSolidPath->DoubleBagAcidCheckCRITICAL CHECK:Is pH < 7?LiquidPath->AcidCheckLabelSolidLabel: 'TOXIC SOLID''ORGANIC NITRILE'DoubleBag->LabelSolidFinalStorageCentral Accumulation Area(Segregate from Acids)LabelSolid->FinalStorageNeutralizeSTOP: Neutralize withNaHCO3 to pH ≥ 7AcidCheck->NeutralizeYES (Danger)SolventTypeSolvent Type?AcidCheck->SolventTypeNO (Safe)Neutralize->AcidCheckRe-testHaloStreamHalogenated Waste(DCM, Chloroform)SolventType->HaloStreamHalogenatedNonHaloStreamNon-Halogenated Waste(Acetone, DMSO, MeOH)SolventType->NonHaloStreamNon-HalogenatedHaloStream->FinalStorageNonHaloStream->FinalStorage

Figure 1: Decision tree for the safe segregation and disposal of 1-Methyl-1H-indazole-3,7-dicarbonitrile waste streams. Note the critical loop for acid neutralization.

Part 6: Emergency Contingencies

In the event of a spill or exposure during the disposal process:

ScenarioProtocol
Spill (Solid) Do not sweep (creates dust). Cover with wet paper towels to suppress dust, then scoop into a bag. Treat cleanup materials as hazardous waste.[2]
Spill (Liquid) Absorb with vermiculite or sand.[8] Do not use acid-based absorbents.
Skin Contact Wash immediately with soap and water for 15 minutes. Discard contaminated clothing.[2][8][9][10]
Inhalation Move to fresh air immediately. If breathing is difficult, seek medical attention. Alert responders to potential "Nitrile/Cyanide" involvement.[3][5][10][11]

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste - Satellite Accumulation Areas (SAA).[12] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS). Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Indazole Derivatives (General Safety). Retrieved from [Link]

  • Princeton University EHS. Waste Disposal: Cyanides and Nitriles (The "No Acid" Protocol). Retrieved from [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.